Product packaging for Azane;hydroiodide(Cat. No.:CAS No. 12027-06-4)

Azane;hydroiodide

Cat. No.: B076021
CAS No.: 12027-06-4
M. Wt: 144.943 g/mol
InChI Key: UKFWSNCTAHXBQN-UHFFFAOYSA-N
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Description

NH4I City Chemical manufactures high purity Ammonium Iodide, CAS 12027-06-4 in bulk quantity. Ammonium Iodide is often utilized in the preparation of collodion, an essential component in photography, and as a catalyst for dithioacetalization reactions. It sublimes upon decomposition. Soluble in water and alcohol.>Ammonium iodide is an odorless white solid. Sinks and mixes with water. (USCG, 1999)>Ammonium iodide is the iodide salt of ammonia. It is an ammonium salt and an iodide salt.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H4IN B076021 Azane;hydroiodide CAS No. 12027-06-4

Properties

IUPAC Name

azane;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HI.H3N/h1H;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFWSNCTAHXBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.943 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12027-06-4
Record name Ammonium iodide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12027-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Guide: Synthesis of Ammonium Iodide (Azane;hydroiodide) from Hydroiodic Acid and Ammonia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of ammonium iodide (NH₄I), also referred to as Azane;hydroiodide, through the direct neutralization reaction of hydroiodic acid (HI) and ammonia (NH₃). This synthesis route is fundamental and relies on a classic acid-base reaction, yielding the salt and water. This guide details the reaction mechanism, a standard experimental protocol, quantitative data, and safety considerations. The information is intended to support laboratory-scale synthesis for research and development purposes.

Reaction Principle and Mechanism

The synthesis of ammonium iodide from hydroiodic acid and ammonia is a straightforward acid-base neutralization. Hydroiodic acid, a strong acid, donates a proton (H⁺) which is accepted by ammonia, a weak base, to form the ammonium cation (NH₄⁺) and the iodide anion (I⁻).[1][2]

Molecular Equation: NH₃(aq) + HI(aq) → NH₄I(aq)[3][4]

Net Ionic Equation: NH₃(aq) + H⁺(aq) → NH₄⁺(aq)[1]

The iodide ion (I⁻) is a spectator ion in this reaction.[1] The reaction is exothermic and proceeds readily upon mixing the reactants.

Experimental Protocol

This section outlines a standard laboratory procedure for the synthesis of ammonium iodide. The primary objective is to neutralize hydroiodic acid with ammonia in a controlled manner to facilitate the crystallization of the product.

3.1 Materials and Reagents:

  • Hydroiodic Acid (HI), e.g., 47-57% aqueous solution

  • Ammonium Hydroxide (NH₄OH), e.g., 28-30% aqueous solution of NH₃

  • Deionized Water

  • Ice Bath

  • Glass reaction vessel (e.g., Erlenmeyer flask or beaker)

  • Magnetic stirrer and stir bar

  • pH indicator paper or pH meter

  • Rotary evaporator or heating mantle with distillation apparatus

  • Büchner funnel and filter paper

  • Vacuum flask

3.2 Synthesis Workflow

The general workflow for the synthesis is depicted below.

G Experimental Workflow for Ammonium Iodide Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation & Purification cluster_final Final Product React_HI Dilute Hydroiodic Acid (HI) Mix Slowly add HI to NH4OH in an ice bath with stirring React_HI->Mix React_NH3 Prepare Ammonium Hydroxide (NH4OH) React_NH3->Mix Neutralize Monitor pH until neutral (pH ~7) Mix->Neutralize Evap Concentrate solution via heating or rotary evaporation Neutralize->Evap Crystallize Cool solution to induce crystallization Evap->Crystallize Filter Isolate crystals via vacuum filtration Crystallize->Filter Dry Dry crystals under vacuum Filter->Dry Product Store pure Ammonium Iodide in a dark, airtight container Dry->Product

Caption: Workflow diagram illustrating the synthesis of ammonium iodide.

3.3 Step-by-Step Procedure:

  • Preparation: Place a calculated volume of ammonium hydroxide solution into the reaction vessel equipped with a magnetic stir bar. Place the vessel in an ice bath to manage the exothermic nature of the reaction.

  • Neutralization: Slowly add the hydroiodic acid solution dropwise to the stirring ammonia solution. Monitor the pH of the reaction mixture periodically. Continue adding hydroiodic acid until the solution reaches a neutral pH (approximately 7).

  • Concentration: Transfer the resulting ammonium iodide solution to a round-bottom flask. Concentrate the solution by removing water, either by gentle heating on a heating mantle or using a rotary evaporator under reduced pressure. This should be done until the solution is saturated or crystals begin to form.

  • Crystallization: Allow the concentrated solution to cool slowly to room temperature, and then potentially in an ice bath, to maximize crystal formation. Ammonium iodide crystallizes from water in cubes.[3]

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing (Optional): Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Storage: Ammonium iodide is sensitive to light and air, which can cause it to decompose and turn yellow or brown due to the formation of free iodine.[5][6] Store the final product in a tightly sealed, dark container.

Quantitative Data and Physical Properties

The following table summarizes key quantitative data and physical properties for ammonium iodide.

PropertyValueReference(s)
Chemical Formula NH₄I[3][5]
Molar Mass 144.94 g/mol [3][5]
Appearance White crystalline powder or colorless cubic crystals[3]
Density 2.51 g/cm³[3][5]
Melting Point 551 °C (995 °F; 824 K), sublimes[3][5]
Boiling Point 235 °C (455 °F; 508 K) in vacuum[3][5]
Solubility in Water 155 g/100 mL (0 °C)172 g/100 mL (20 °C)250 g/100 mL (100 °C)[3]
Solubility in Other Solvents Soluble in ethanol, methanol, acetone, glycerol, and ammonia; slightly soluble in ether.
pH of Solution An aqueous solution is slightly acidic (0.1 M solution pH ≈ 4.6).[7]

Logical Relationships

The core of this synthesis is the acid-base reaction, which can be visualized as a proton transfer.

G Proton Transfer in NH4I Synthesis NH3 NH₃ (Ammonia) Base NH4 NH₄⁺ (Ammonium) Conjugate Acid NH3->NH4 Accepts H⁺ HI H-I (Hydroiodic Acid) Acid I I⁻ (Iodide) Conjugate Base HI->I Donates H⁺

Caption: Proton transfer from hydroiodic acid to ammonia.

Safety and Handling

  • Hydroiodic Acid (HI): A strong, corrosive acid. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ammonia (NH₃) / Ammonium Hydroxide (NH₄OH): Corrosive and toxic. Causes skin irritation and serious eye damage. The vapor is irritating to the respiratory system. Handle in a fume hood with appropriate PPE.

  • Ammonium Iodide (NH₄I): Irritating to the eyes, respiratory system, and skin. As noted, it is light-sensitive and should be stored properly to prevent decomposition.

  • Reaction: The neutralization reaction is exothermic and can generate heat. Slow, controlled addition of reactants and the use of an ice bath are recommended to prevent boiling and splashing.

References

Spectroscopic analysis of "Azane;hydroiodide" (NMR, IR, Raman)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Ammonium Iodide (Azane;hydroiodide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium iodide (NH₄I), systematically named "this compound," is an inorganic salt composed of the ammonium cation ([NH₄]⁺) and the iodide anion (I⁻)[1]. The ammonium cation possesses a tetrahedral geometry, which dictates its spectroscopic behavior. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy—used to characterize ammonium iodide. It includes detailed experimental protocols, tabulated spectral data, and logical diagrams to facilitate a deeper understanding of its structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environment of specific nuclei. For ammonium iodide, both proton (¹H) and nitrogen-15 (¹⁵N) NMR are highly informative.

Principles
  • ¹H NMR: The four protons of the ammonium cation are chemically and magnetically equivalent due to its tetrahedral symmetry and rapid tumbling in solution. This results in a single resonance. This signal is split by the NMR-active nitrogen nucleus. The most abundant nitrogen isotope, ¹⁴N (spin I=1), splits the proton signal into a 1:1:1 triplet. The less abundant ¹⁵N isotope (spin I=½, 0.37% natural abundance) would produce a doublet, which is typically not observed without isotopic enrichment.

  • ¹⁵N NMR: This technique directly observes the nitrogen nucleus. Due to the low natural abundance of ¹⁵N, spectra may require longer acquisition times or ¹⁵N-enriched samples[2]. The chemical shift is sensitive to the electronic environment of the nitrogen atom. For the highly symmetric and small ammonium ion, a sharp signal is typically observed in solid-state NMR[2].

Quantitative NMR Data

The following table summarizes the expected NMR spectral parameters for the ammonium cation.

NucleusChemical Shift (δ)MultiplicityCoupling Constant (J)Notes
¹H~7.31 ppmTriplet (¹H-¹⁴N coupling)J(¹⁴N,¹H) ≈ 51 HzMeasured in acidic D₂O to slow proton exchange[3]. The chemical shift is highly dependent on solvent and pH.
¹⁵N15.9 ppmSingletN/AMeasured in the solid state[4].
Experimental Protocol: ¹H NMR in Deuterated Solvent

This protocol outlines the preparation of an ammonium iodide sample for solution-state ¹H NMR analysis.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of ammonium iodide using an analytical balance.

  • Solvent Selection: Use a deuterated solvent such as Deuterium Oxide (D₂O). The use of D₂O is common for water-soluble salts, but note that it can lead to H-D exchange with the N-H protons over time, which can diminish the signal intensity[5]. A small amount of acid is required to slow this exchange and resolve the N-H coupling[3].

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently vortex or sonicate the mixture until the solid is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the homogenous solution into a standard 5 mm NMR tube. The final solution height should be approximately 4-5 cm.

  • Cleaning and Capping: Wipe the exterior of the NMR tube with a lint-free tissue (e.g., Kimwipe®) dampened with isopropanol or ethanol to remove any dust or fingerprints. Cap the tube securely.

  • Data Acquisition: Insert the tube into the NMR spectrometer. Acquire the ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational transitions. For a vibrational mode to be IR-active, it must induce a change in the molecule's dipole moment.

Principles

The tetrahedral [NH₄]⁺ ion has four fundamental vibrational modes (ν₁, ν₂, ν₃, ν₄). Due to its high symmetry (Td point group), only the asymmetric stretching (ν₃) and asymmetric bending (ν₄) modes are IR-active. The symmetric stretch (ν₁) and symmetric bend (ν₂) are IR-inactive. Combination bands may also be observed.

Quantitative IR Data

The table below lists the characteristic IR absorption bands for solid ammonium iodide.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentIntensityNotes
3128ν₃ (Asymmetric N-H Stretch)Strong, BroadA key indicator of the N-H bond in the ammonium ion[6].
2787Combination Band (e.g., ν₂ + ν₄)MediumOften observed in ammonium salts.
1629ν₂ (Symmetric N-H Bend)WeakThis mode is formally IR-inactive but can appear weakly due to crystal lattice effects.
1397ν₄ (Asymmetric N-H Bend)StrongThe primary bending vibration observed in the IR spectrum[6].
Experimental Protocol: KBr Pellet Method

This method is standard for analyzing solid samples via transmission FT-IR.

  • Equipment Preparation: Ensure all equipment (agate mortar, pestle, die set) is impeccably clean and dry. Clean with a volatile solvent like acetone and dry in an oven if necessary to remove all traces of moisture[6].

  • Weighing: Weigh approximately 1-2 mg of the ammonium iodide sample and 200-250 mg of dry, spectroscopy-grade potassium bromide (KBr)[7]. The sample concentration should be between 0.2% and 1.0%.

  • Grinding and Mixing: In the agate mortar, first grind the ammonium iodide sample by itself into a fine, fluffy powder. Add a small amount of the KBr and mix gently (trituration). Add the remaining KBr and mix thoroughly for about one minute until the mixture is homogenous[6]. Avoid prolonged grinding, as KBr is hygroscopic and can absorb atmospheric moisture.

  • Pellet Pressing: Assemble the pellet die. Transfer the KBr-sample mixture into the die bore and distribute it evenly. Insert the plunger and place the assembly into a hydraulic press.

  • Compression: Apply pressure (typically 8-10 tons for a 13 mm die) for 1-2 minutes[6][8]. Applying a vacuum to the die during pressing helps to remove trapped air and moisture, resulting in a more transparent pellet.

  • Analysis: Carefully remove the resulting thin, transparent pellet from the die and place it in the spectrometer's sample holder for analysis. A background spectrum using a pure KBr pellet should be collected for reference.

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations. It is complementary to IR spectroscopy, as its selection rule differs: a vibrational mode is Raman-active if it causes a change in the molecule's polarizability[9].

Principles

For the tetrahedral [NH₄]⁺ ion, all four fundamental vibrational modes (ν₁, ν₂, ν₃, ν₄) are Raman-active. The symmetric N-H stretch (ν₁) is particularly strong and characteristic in the Raman spectrum, whereas it is forbidden in the IR spectrum. This makes Raman spectroscopy an excellent tool for confirming the presence and structure of the ammonium ion.

Quantitative Raman Data

The following table describes the Raman-active modes for the ammonium ion.

Vibrational ModeDescriptionRaman ActivityExpected Wavenumber Region (cm⁻¹)
ν₁ (A₁)Symmetric N-H StretchActive, Strong, Polarized~3040
ν₂ (E)Symmetric N-H BendActive, Weak~1680
ν₃ (F₂)Asymmetric N-H StretchActive, Medium~3140
ν₄ (F₂)Asymmetric N-H BendActive, Medium~1400
Experimental Protocol: Solid Sample Analysis

This protocol describes the analysis of a solid powder sample.

  • Sample Preparation: No extensive sample preparation is required for a solid powder. Place a small amount (a few milligrams) of ammonium iodide directly onto a clean microscope slide or into a shallow well on a sample holder.

  • Instrument Setup: Place the sample holder onto the microscope stage of the Raman spectrometer.

  • Focusing: Using the optical microscope component, bring the surface of the sample into focus. Select a representative area of the crystalline powder for analysis.

  • Parameter Selection: Choose an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm). The 785 nm laser is often preferred for inorganic salts to minimize potential fluorescence. Set the laser power, exposure time, and number of accumulations to achieve a good signal-to-noise ratio without causing sample degradation.

  • Data Acquisition: Acquire the Raman spectrum. The resulting spectrum plots the intensity of the scattered light against the energy shift (in wavenumbers, cm⁻¹) relative to the laser line.

Visualization of Analytical Workflows

Diagrams created with Graphviz help to visualize the experimental and logical relationships in the spectroscopic analysis of ammonium iodide.

G Diagram 1: General Experimental Workflow for Spectroscopic Analysis cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation start Ammonium Iodide (NH4I) Sample prep_nmr Dissolve in Deuterated Solvent (D2O) start->prep_nmr prep_ir Grind with Spectroscopy-Grade KBr start->prep_ir prep_raman Place Powder on Slide/Holder start->prep_raman acq_nmr Acquire Spectrum (NMR Spectrometer) prep_nmr->acq_nmr acq_ir Press into Pellet & Acquire Spectrum (FT-IR) prep_ir->acq_ir acq_raman Acquire Spectrum (Raman Spectrometer) prep_raman->acq_raman analysis Process Raw Data (FT, Baseline Correction, etc.) acq_nmr->analysis acq_ir->analysis acq_raman->analysis interp Correlate Peaks to Molecular Structure analysis->interp report Final Report interp->report G Diagram 2: Logical Relationships in Spectroscopic Characterization center Ammonium Iodide (NH4I) Tetrahedral [NH4]+ Ion nmr NMR Spectroscopy center->nmr ir Infrared (IR) Spectroscopy center->ir raman Raman Spectroscopy center->raman info_nmr1 Proton Environment (¹H Chemical Shift, δ ≈ 7.31 ppm) nmr->info_nmr1 info_nmr2 ¹H-¹⁴N Coupling (Triplet, J ≈ 51 Hz) nmr->info_nmr2 info_nmr3 Nitrogen Environment (¹⁵N Chemical Shift, δ = 15.9 ppm) nmr->info_nmr3 info_ir IR-Active Vibrations (Change in Dipole Moment) ν₃ (Asymm. Stretch) ν₄ (Asymm. Bend) ir->info_ir info_raman Raman-Active Vibrations (Change in Polarizability) ν₁ (Symm. Stretch) - Strong ν₂, ν₃, ν₄ raman->info_raman complementary Complementary Information info_ir->complementary info_raman->complementary

References

An In-depth Technical Guide on the Thermodynamic Properties and Phase Transitions of Ammonium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and phase transitions of ammonium iodide (NH₄I). The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical characteristics of this compound.

Thermodynamic Properties of Ammonium Iodide

Ammonium iodide is a compound that exhibits interesting thermodynamic behavior, crucial for its application and handling in various scientific fields. A summary of its key thermodynamic properties is presented in the table below.

Thermodynamic PropertyValueUnitsConditionsReference
Molar Mass144.94 g/mol -[1]
Standard Molar Enthalpy of Formation (ΔfH°)-202.09kJ/mol298.15 K[1][2]
Standard Molar Entropy (S°)113.00J/(mol·K)298.15 K[1][2]
Molar Heat Capacity at Constant Pressure (Cp)81.76J/(mol·K)298.15 K
Enthalpy of Sublimation (ΔsubH°)58.6 - 59.9kJ/mol298-426 K[3]
Enthalpy of Transition (I → II)2.6kJ/mol~253 K[4]

Phase Transitions of Ammonium Iodide

Ammonium iodide is known to exist in several crystalline phases, with transitions between them dependent on temperature and pressure. The primary phases and their transitions are critical for understanding the material's behavior under different environmental conditions.

PhaseCrystal SystemSpace GroupLattice Parameters (Å)ConditionsReference
Phase I Cubic (NaCl-type)Fm-3ma = 7.199Room Temperature[5][6][7]
Phase II Cubic (CsCl-type, disordered)--High Pressure/Low Temp.[4]
Phase III Tetragonal--Low Temperature[4]
Phase IV Cubic (CsCl-type, ordered)--High Pressure[4]

The transitions between these phases have been characterized under various conditions:

  • Phase I to Phase II: This transition occurs at approximately 253 K at atmospheric pressure.[4] The enthalpy of this transformation has been determined to be 2.6(5) kJ mol⁻¹.[4] At room temperature, this transition happens at around 0.05 GPa.[4]

  • Phase II, III, and IV Transitions: A triple point where Phases II, III, and IV coexist has been identified at a pressure of 5.5 ± 0.1 kbar and a temperature of 170 ± 2 K.[4][8]

  • Phase II to Phase IV: At room temperature, a transition from Phase II to the ordered CsCl-type structure (Phase IV) occurs at approximately 27(5) kbar.[4][8]

The following diagram illustrates the relationship between the different phases of ammonium iodide under varying temperature and pressure conditions.

G Phase Transitions of Ammonium Iodide PhaseI Phase I (NaCl-type, Cubic, Fm-3m) PhaseII Phase II (Disordered CsCl-type, Cubic) PhaseI->PhaseII ~253 K (0 GPa) ~0.05 GPa (RT) PhaseIII Phase III (Tetragonal) PhaseII->PhaseIII < 170 K PhaseIV Phase IV (Ordered CsCl-type, Cubic) PhaseII->PhaseIV > 5.5 kbar TriplePoint PhaseII->TriplePoint PhaseIII->PhaseIV > 5.5 kbar PhaseIII->TriplePoint PhaseIV->TriplePoint TriplePoint_label Triple Point (170 K, 5.5 kbar) TriplePoint->TriplePoint_label

Caption: Phase diagram of ammonium iodide showing the transitions between its different crystalline phases as a function of temperature and pressure.

Experimental Protocols

The determination of the thermodynamic properties and phase transitions of ammonium iodide relies on several key experimental techniques. Detailed methodologies for these experiments are outlined below.

DSC is a fundamental technique for measuring heat flow associated with thermal transitions in a material.

Methodology:

  • Sample Preparation: A small amount of ammonium iodide (typically 2-10 mg) is accurately weighed into an aluminum DSC pan.[9] For moisture-sensitive samples or to prevent sublimation, a hermetically sealed pan is used. The sample should be evenly distributed at the bottom of the pan to ensure good thermal contact.[10] An empty, sealed pan is used as a reference.[11]

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium). The sample and reference pans are placed in the DSC cell.

  • Experimental Conditions: A controlled atmosphere, typically an inert gas like nitrogen, is purged through the cell to prevent oxidation and ensure a stable thermal environment.[11] The sample is then subjected to a controlled temperature program, which usually involves heating and/or cooling at a constant rate (e.g., 10 °C/min).

  • Data Acquisition and Analysis: The differential heat flow between the sample and the reference is recorded as a function of temperature. Phase transitions are identified as endothermic or exothermic peaks in the DSC thermogram. The temperature of the transition is determined from the onset or peak of the transition, and the enthalpy of the transition is calculated by integrating the area of the peak.

Raman spectroscopy is a powerful non-destructive technique used to study the vibrational modes of molecules and crystal structures, providing insights into the different phases of ammonium iodide.

Methodology:

  • Sample Preparation: Single crystals of ammonium iodide are grown from a saturated aqueous solution.[12] For high-temperature measurements, the crystal can be placed in a small heating unit and immersed in a suitable oil to prevent sublimation.[12] For high-pressure measurements, the sample is placed in a diamond anvil cell with a pressure-transmitting medium.

  • Instrument Setup: A Raman spectrometer equipped with a laser source (e.g., Nd:YAG laser) is used.[13] The laser is focused onto the sample, and the scattered light is collected. Polarization optics (polarizers and analyzers) are used to study the symmetry of the vibrational modes.

  • Experimental Conditions: Raman spectra are recorded at various temperatures and pressures. For temperature-dependent studies, a cryostat or a heating stage is used. For pressure-dependent studies, the pressure inside the diamond anvil cell is carefully controlled and measured.

  • Data Acquisition and Analysis: The Raman scattered light is dispersed by a monochromator and detected by a sensitive detector. The resulting spectrum shows peaks corresponding to the vibrational modes of the ammonium iodide. Changes in the number, position, and intensity of these peaks with temperature and pressure indicate phase transitions and provide information about the crystal structure of each phase.

The transient hot-wire method is an accurate technique for measuring the thermal conductivity and can also be used to determine heat capacity.

Methodology:

  • Sensor and Sample Setup: A thin platinum wire is immersed in the sample.[14] For solid samples, a hole may be drilled for the wire, or the sample can be melted around the wire.[15] The wire acts as both a heating element and a resistance thermometer.[16] A two-wire setup, with a long and a short wire in a Wheatstone bridge, is often used to compensate for end effects.[17]

  • Measurement Principle: A step-voltage is applied to the wire, causing it to heat up. The transient temperature rise of the wire is recorded over a short period (typically 1 second).[16]

  • Data Acquisition: The change in resistance of the wire, which is proportional to the temperature change, is measured with high precision using a Wheatstone bridge and a data acquisition system.

  • Data Analysis: The thermal conductivity of the sample is determined from the slope of the temperature rise versus the logarithm of time.[14] The heat capacity per unit volume can also be determined from the transient temperature data.[4] This method is advantageous as it minimizes the effects of convection.[16]

The following diagram illustrates a general workflow for the characterization of the thermodynamic properties and phase transitions of a solid material like ammonium iodide.

G Experimental Workflow for Thermodynamic Characterization start Start: Ammonium Iodide Sample dsc Differential Scanning Calorimetry (DSC) start->dsc raman Raman Spectroscopy start->raman thw Transient Hot-Wire Method start->thw xrd X-ray Diffraction (XRD) start->xrd thermo_props Thermodynamic Properties (Enthalpy, Entropy, Heat Capacity) dsc->thermo_props phase_trans Phase Transition Data (T, P, ΔH, ΔS) dsc->phase_trans raman->phase_trans cryst_struct Crystal Structure (Space Group, Lattice Parameters) raman->cryst_struct thw->thermo_props xrd->cryst_struct analysis Data Analysis and Model Development thermo_props->analysis phase_trans->analysis cryst_struct->analysis end End: Comprehensive Thermodynamic Profile analysis->end

Caption: A generalized workflow illustrating the key experimental techniques and data analysis steps involved in the comprehensive thermodynamic characterization of ammonium iodide.

References

A Comprehensive Technical Guide to the Solubility of Ammonium Iodide in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of ammonium iodide, referred to herein by its chemical name, in various organic solvents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require precise information on the solubility characteristics of this compound for experimental design and formulation.

Quantitative Solubility Data

The solubility of ammonium iodide in a range of organic solvents has been compiled from various sources. The data is presented in the table below for ease of comparison. It is important to note that solubility is temperature-dependent; where available, the corresponding temperature is provided.

SolventSolubilityTemperature (°C)
Methanol50.6 g / 100 gNot Specified
400 mg / mLNot Specified[1]
Ethanol26.3 g / 100 g25
270 mg / mLNot Specified[1][2]
AcetoneVery SolubleNot Specified[3][4]
Glycerol52.9 g / 100 gNot Specified
667 mg / mLNot Specified[1][2]
Diethyl Ether0.48 g / 100 gNot Specified
Slightly SolubleNot Specified[3][4][5]
Acetic AcidSparingly SolubleNot Specified
BenzonitrileSparingly SolubleNot Specified
Ethyl AcetateInsolubleNot Specified
Tributyl Phosphate12.7 g / 100 g22

It is also reported to be soluble in ammonia and slightly soluble in ether.[3][4][5]

Experimental Protocols for Solubility Determination

General Experimental Workflow

The determination of solubility is a multi-step process that involves the preparation of a saturated solution, ensuring equilibrium, followed by the quantitative analysis of the solute concentration.

experimental_workflow cluster_prep Solution Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep_solvent Select & Dispense Organic Solvent add_solute Add Excess Ammonium Iodide prep_solvent->add_solute Known Volume agitate Agitate at Constant Temperature add_solute->agitate Continuous Mixing equilibrate Allow to Equilibrate agitate->equilibrate Maintain for Sufficient Time separate Separate Solid & Liquid (Centrifugation/Filtration) equilibrate->separate Clear Supernatant aliquot Take a Precise Aliquot of Supernatant separate->aliquot analysis Quantitative Analysis (e.g., Titration, Spectroscopy) aliquot->analysis Known Volume calculate Calculate Solubility analysis->calculate

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Methodologies

2.2.1. Preparation of Saturated Solution

  • Solvent Selection and Preparation: Select the desired organic solvent of high purity. The solvent should be degassed if volatile and dried if hygroscopic to prevent interference with the solubility measurement.

  • Addition of Solute: In a sealable, temperature-controlled vessel, add an excess amount of ammonium iodide to a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary and should be determined empirically (e.g., by taking measurements at different time points until the concentration remains constant).

2.2.2. Separation and Sampling

  • Phase Separation: Once equilibrium is established, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation, followed by careful decantation of the supernatant, or by filtration through a suitable membrane that does not interact with the solvent or solute. The separation should be performed at the same temperature as the equilibration to prevent changes in solubility.

  • Sampling: A precise volume or mass of the clear, saturated supernatant is carefully withdrawn for analysis.

2.2.3. Quantitative Analysis

The concentration of ammonium iodide in the sampled aliquot can be determined using several analytical methods. The choice of method will depend on the solvent and the required accuracy.

  • Gravimetric Analysis:

    • A known mass or volume of the saturated solution is taken.

    • The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the ammonium iodide).

    • The mass of the remaining ammonium iodide residue is measured.

    • The solubility is then calculated as the mass of the solute per mass or volume of the solvent.

  • Titrimetric Analysis:

    • For solvents in which it is feasible, the iodide ion can be titrated. A common method is the oxidation-reduction titration of iodide.

    • An aliquot of the saturated solution is dissolved in an appropriate medium.

    • A standard solution of an oxidizing agent, such as potassium iodate (KIO₃), is used as the titrant in the presence of an acid and an indicator to determine the endpoint.

  • Spectroscopic Analysis:

    • If ammonium iodide exhibits a measurable absorbance at a specific wavelength in the chosen solvent, UV-Vis spectroscopy can be used.

    • A calibration curve must first be prepared using solutions of known ammonium iodide concentrations in the same solvent.

    • The absorbance of the saturated solution is measured, and the concentration is determined from the calibration curve.

  • Chromatographic Analysis:

    • Techniques like Ion Chromatography (IC) can be employed to determine the concentration of the ammonium or iodide ions.

    • The saturated solution is appropriately diluted and injected into the chromatograph.

    • The concentration is determined by comparing the peak area to that of known standards.

Logical Relationships in Solubility Determination

The process of determining solubility follows a logical sequence of steps, each with a specific purpose. The following diagram illustrates the logical relationship between the key stages of a solubility experiment.

logical_relationship start Define System (Solute, Solvent, Temperature) equilibrium Achieve Saturation & Equilibrium start->equilibrium Input Parameters separation Isolate Saturated Solution equilibrium->separation Prerequisite for accurate sampling quantification Measure Solute Concentration separation->quantification Provides sample for analysis result Express Solubility (e.g., g/100mL, mol/L) quantification->result Leads to final value

Caption: Logical flow of a solubility determination experiment.

This guide provides a foundational understanding of the solubility of ammonium iodide in organic solvents and a practical framework for its experimental determination. For critical applications, it is recommended to perform independent verification of solubility under the specific conditions of your experiment.

References

An In-depth Technical Guide on the Chemical Stability and Decomposition Pathways of Azane;hydroiodide (Ammonium Iodide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and decomposition pathways of azane;hydroiodide, more commonly known as ammonium iodide (NH₄I). This document consolidates available data on its physical and chemical properties, outlines its decomposition mechanisms under various conditions, and provides generalized experimental protocols for its analysis.

Introduction

Ammonium iodide is an inorganic salt with the chemical formula NH₄I.[1][2] It exists as a white, crystalline solid and is soluble in water and ethanol.[1][2] The compound is known for its sensitivity to light and atmospheric conditions, which can lead to discoloration and decomposition.[3] Understanding the stability and decomposition of ammonium iodide is crucial for its application in various fields, including chemical synthesis and pharmaceuticals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of ammonium iodide is presented in Table 1. This data is essential for handling, storage, and experimental design involving this compound.

PropertyValueReference(s)
Chemical Formula NH₄I[2]
Molar Mass 144.94 g/mol [1][2]
Appearance White crystalline powder[1][2]
Density 2.51 g/cm³[2]
Melting Point 551 °C (sublimes)[2]
Boiling Point 235 °C (decomposes in vacuum)[2]
Solubility in Water 155 g/100 mL (0 °C), 172 g/100 mL (20 °C)
Decomposition Products Ammonia (NH₃), Hydrogen Iodide (HI), Iodine (I₂), Nitrogen Oxides (under specific conditions)[4][5]

Table 1: Physical and Chemical Properties of Ammonium Iodide

Chemical Stability

Ammonium iodide is a relatively unstable compound, particularly when exposed to light, air (specifically moisture), and high temperatures.

  • Light Sensitivity: Exposure to light can initiate the decomposition of ammonium iodide, leading to the formation of iodine, which imparts a yellow or brown color to the salt.[3] For this reason, it should be stored in dark or opaque containers.

  • Hygroscopic Nature: The compound is deliquescent, readily absorbing moisture from the atmosphere. This absorbed water can facilitate decomposition, especially in the presence of oxygen.

  • Thermal Stability: Ammonium iodide is unstable at elevated temperatures and will decompose upon heating. The decomposition process begins at temperatures below its melting point.

Decomposition Pathways

The decomposition of ammonium iodide can proceed through several pathways, primarily dependent on the environmental conditions.

In an inert atmosphere, ammonium iodide undergoes reversible thermal decomposition to gaseous ammonia and hydrogen iodide.

NH₄I(s) ⇌ NH₃(g) + HI(g)

At higher temperatures, the hydrogen iodide produced can further decompose into hydrogen and iodine gas.

2HI(g) ⇌ H₂(g) + I₂(g)

Under conditions of high temperature and in the presence of an oxidant (such as atmospheric oxygen), the ammonia produced may be oxidized to form nitrogen oxides (NOx) and water.[4][5] The specific nitrogen oxide formed (e.g., NO, NO₂, N₂O) would depend on the temperature and oxygen concentration.

Thermal_Decomposition NH4I Ammonium Iodide (s) NH3 Ammonia (g) NH4I->NH3 Δ HI Hydrogen Iodide (g) NH4I->HI Δ NOx Nitrogen Oxides (g) NH3->NOx High T, O₂ H2O Water (g) NH3->H2O High T, O₂ H2 Hydrogen (g) HI->H2 High T I2 Iodine (g) HI->I2 High T

Figure 1: Thermal Decomposition Pathways of Ammonium Iodide.

In the presence of water and oxygen (from the air), ammonium iodide decomposes to form ammonia, and the iodide ions are oxidized to elemental iodine. This process is responsible for the characteristic yellowing of the compound upon exposure to moist air.

4NH₄I(aq) + O₂(g) + 2H₂O(l) → 4NH₃(aq) + 2I₂(s) + 4H₂O(l) (Simplified overall reaction)

The aqueous solution of ammonium iodide is slightly acidic due to the hydrolysis of the ammonium ion:

NH₄⁺(aq) + H₂O(l) ⇌ NH₃(aq) + H₃O⁺(aq)

Aqueous_Decomposition NH4I_aq Ammonium Iodide (aq) NH4_plus Ammonium Ion (aq) NH4I_aq->NH4_plus I_minus Iodide Ion (aq) NH4I_aq->I_minus NH3_aq Ammonia (aq) NH4_plus->NH3_aq H₂O H3O_plus Hydronium Ion (aq) NH4_plus->H3O_plus H₂O I2_s Iodine (s) I_minus->I2_s O₂, H₂O

Figure 2: Decomposition and Hydrolysis of Ammonium Iodide in Aqueous Solution.

Experimental Protocols

The following are generalized experimental protocols for investigating the stability and decomposition of ammonium iodide.

This protocol outlines a general procedure for observing the thermal decomposition of ammonium iodide and identifying its primary gaseous products.

Materials:

  • Ammonium iodide

  • Test tube or reaction vial

  • Heating mantle or Bunsen burner

  • Gas delivery tube

  • Moist red litmus paper

  • Starch paper

  • Fume hood

Procedure:

  • Place a small amount (e.g., 0.5 g) of ammonium iodide into the test tube.

  • Set up the apparatus in a fume hood.

  • Gently heat the test tube.

  • Observe any color changes in the solid and the formation of any vapor.

  • Hold a piece of moist red litmus paper at the mouth of the test tube. A color change to blue indicates the presence of ammonia.

  • Hold a piece of starch paper at the mouth of the test tube. A color change to blue-black indicates the presence of iodine vapor (from the decomposition of hydrogen iodide).

  • Continue heating to observe further changes and the sublimation of the solid.

Thermal_Decomposition_Workflow start Start place_sample Place NH₄I in test tube start->place_sample heat_sample Gently heat the sample place_sample->heat_sample observe_changes Observe solid and vapor heat_sample->observe_changes test_ammonia Test for NH₃ with moist red litmus paper observe_changes->test_ammonia test_iodine Test for I₂ with starch paper observe_changes->test_iodine end End test_ammonia->end test_iodine->end

Figure 3: Experimental Workflow for Thermal Decomposition Analysis.

This protocol describes a method to study the decomposition of ammonium iodide in water and the formation of iodine.

Materials:

  • Ammonium iodide

  • Distilled water

  • Beaker or flask

  • Stir plate and stir bar

  • Starch solution

  • Spectrophotometer (optional, for quantitative analysis)

Procedure:

  • Prepare a solution of ammonium iodide in distilled water (e.g., 0.1 M).

  • Divide the solution into two containers. One will be the control, and the other will be the experimental sample.

  • Expose the experimental sample to air and light, while keeping the control sample in a dark, sealed container.

  • At regular intervals, take a small aliquot from the experimental sample and add a few drops of starch solution. The appearance of a blue-black color indicates the formation of iodine.

  • (Optional) For a quantitative analysis, the concentration of the formed triiodide ion (I₃⁻, from I₂ + I⁻) can be measured over time using a spectrophotometer at its λ_max.

Conclusion

This compound (ammonium iodide) is a compound with limited stability, being susceptible to decomposition by heat, light, and moisture. Its primary thermal decomposition products are ammonia and hydrogen iodide. In the presence of air and moisture, it decomposes to produce ammonia and elemental iodine. A thorough understanding of these decomposition pathways and the factors that influence them is critical for the safe handling, storage, and effective utilization of ammonium iodide in scientific and industrial applications. The provided experimental protocols offer a foundational approach for the qualitative and quantitative analysis of its stability.

References

An In-depth Technical Guide to the Physical Properties of Ammonium Iodide Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of ammonium iodide (NH₄I) crystals. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies for the determination of these properties are also included to support laboratory research and development.

General Characteristics

Ammonium iodide is an inorganic salt that typically appears as colorless cubic crystals or a white crystalline powder.[1][2] It is an odorless compound with a sharp, saline taste.[1] Due to its hygroscopic nature, it readily absorbs moisture from the air.[3] Furthermore, ammonium iodide is sensitive to light and air; exposure can cause it to turn yellow or brown due to the liberation of iodine.[1]

Quantitative Physical Properties

The key physical properties of ammonium iodide are summarized in the tables below for quick reference.

Table 1: Crystallographic and Structural Data

PropertyValueReference
Crystal SystemCubic[1]
Space GroupFm-3m[1]
Space Group Number225[1]
Lattice Constant (a)7.199 Å[1]

Table 2: Thermodynamic and Physical Constants

PropertyValueConditionsReference
Molar Mass144.94 g/mol [2]
Density2.51 g/cm³[2]
Melting Point551 °C (sublimes)[1][2]
Boiling Point235 °Cin vacuum[2]
Vapor Pressure1 mm Hg210.9 °C[1]
Refractive Index1.7031[1]

Table 3: Solubility Data

SolventSolubilityTemperatureReference
Water155 g/100 mL0 °C[2]
172 g/100 mL20 °C[2]
250 g/100 mL100 °C[2]
EthanolSoluble[2]
MethanolSoluble[3]
AcetoneSoluble[3]
GlycerolSoluble[3]
Diethyl EtherSlightly soluble[3]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of ammonium iodide crystals.

The crystal structure of ammonium iodide is determined using single-crystal or powder X-ray diffraction.

  • Principle: X-rays are diffracted by the electron clouds of the atoms in a crystalline solid. The resulting diffraction pattern is characteristic of the crystal lattice structure. By analyzing the positions and intensities of the diffracted beams, the unit cell dimensions and atomic arrangement can be elucidated.

  • Instrumentation: A diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer for sample orientation, and a detector.

  • Sample Preparation: A high-quality, single crystal of ammonium iodide is mounted on a goniometer head. For powder diffraction, the crystalline sample is finely ground to a homogenous powder.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated. For powder samples, a range of 2θ angles is scanned.

  • Data Analysis: The diffraction data is processed to determine the unit cell parameters, space group, and atomic coordinates. This is often achieved using specialized software that can solve and refine the crystal structure. For instance, high-pressure studies on ammonium iodide have been conducted using in situ synchrotron X-ray diffraction to investigate phase transitions.[4]

The melting point of ammonium iodide is determined with the observation that it sublimes at its melting temperature. Differential Scanning Calorimetry (DSC) is a suitable technique for this analysis.

  • Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions like melting result in an endothermic peak on the DSC thermogram, from which the melting temperature can be determined.

  • Instrumentation: A Differential Scanning Calorimeter with a furnace, sample and reference pans, and a temperature controller.

  • Sample Preparation: A small, accurately weighed amount of ammonium iodide is placed in an aluminum or gold crucible. Due to its hygroscopic nature, it is crucial to handle the sample in a dry environment and use a hermetically sealed pan to prevent water absorption.

  • Experimental Conditions:

    • Temperature Program: A linear heating rate is applied, typically in the range of 5-20 °C/min.

    • Purge Gas: An inert gas, such as nitrogen or argon, is used to purge the sample chamber to prevent oxidation.

  • Data Analysis: The onset temperature of the endothermic peak in the DSC curve is taken as the melting point. The enthalpy of fusion can be calculated from the area of the peak.

The density of ammonium iodide crystals can be determined using the pycnometer method.

  • Principle: A pycnometer is a flask with a specific, accurately known volume. By weighing the pycnometer empty, filled with a reference liquid of known density (e.g., distilled water), and then with the solid sample and the reference liquid, the volume of the solid can be determined, and thus its density.

  • Instrumentation: A pycnometer, an analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • The mass of the clean, dry pycnometer is measured.

    • The pycnometer is filled with distilled water, and its mass is measured to determine the volume of the pycnometer.

    • A known mass of ammonium iodide crystals is placed in the empty pycnometer.

    • The pycnometer containing the sample is then filled with a liquid in which the sample is insoluble, and the total mass is measured.

  • Calculation: The density is calculated by dividing the mass of the ammonium iodide sample by the volume of water it displaces.

The solubility of ammonium iodide in a solvent like water at different temperatures can be determined by preparing saturated solutions.

  • Principle: A saturated solution is one in which the maximum amount of solute has been dissolved in a solvent at a given temperature. By determining the concentration of the solute in a saturated solution, the solubility at that temperature can be found.

  • Instrumentation: Temperature-controlled water bath/shaker, analytical balance, volumetric flasks, and filtration apparatus.

  • Procedure:

    • An excess amount of ammonium iodide is added to a known volume of the solvent in a sealed flask.

    • The flask is placed in a temperature-controlled shaker and agitated for a prolonged period to ensure equilibrium is reached and a saturated solution is formed.

    • A sample of the supernatant is carefully withdrawn, filtered to remove any undissolved solid, and its concentration is determined. This can be done by gravimetric analysis (evaporating the solvent and weighing the residue) or by titration.

    • This process is repeated at various temperatures to construct a solubility curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of the physical properties of a crystalline solid such as ammonium iodide.

G cluster_0 Sample Preparation cluster_1 Physical Property Characterization cluster_2 Data Analysis & Reporting A Obtain/Synthesize Ammonium Iodide B Crystal Growth or Purification A->B C Grind to Powder (for Powder XRD/DSC) B->C D Crystal Structure (X-ray Diffraction) B->D F Density Measurement (Pycnometry) B->F G Solubility Studies B->G H Optical Properties (Refractive Index) B->H E Thermal Properties (DSC/TGA) C->E I Structure Refinement D->I J Determine Melting/Boiling Points & Enthalpies E->J K Calculate Density F->K L Construct Solubility Curve G->L M Report Refractive Index H->M N Comprehensive Technical Report I->N J->N K->N L->N M->N

Caption: Workflow for Physical Property Characterization of Ammonium Iodide.

References

Quantum Chemical Insights into Azane;hydroiodide (Ammonium Iodide)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of azane;hydroiodide, more commonly known as ammonium iodide (NH₄I). It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating theoretical and experimental data on this compound. This document details the molecule's structural, vibrational, and electronic properties, supported by data from computational studies and experimental findings. Methodologies for both computational and experimental analyses are outlined to facilitate the replication and extension of these findings. All quantitative data is presented in structured tables for ease of comparison, and key computational workflows are visualized using diagrams.

Introduction

Ammonium iodide (NH₄I) is an inorganic compound with the chemical formula NH₄I. It exists as a white, crystalline solid at standard conditions and is soluble in water and ethanol.[1] In various applications, from chemical synthesis to materials science, a fundamental understanding of its molecular properties at the quantum level is crucial. Quantum chemical calculations offer a powerful lens through which to investigate the geometry, electronic structure, and vibrational dynamics of NH₄I, providing insights that complement and elucidate experimental observations.

This guide focuses on the theoretical characterization of the common crystalline phase of ammonium iodide. It presents a synthesis of available data from computational and experimental studies to provide a holistic view of the molecule's behavior.

Molecular and Crystal Structure

Ammonium iodide is an ionic compound composed of the ammonium cation (NH₄⁺) and the iodide anion (I⁻). Experimentally, at ambient conditions, it adopts a face-centered cubic (FCC) crystal structure.

Table 1: Experimental and Calculated Structural Parameters for Ammonium Iodide

ParameterExperimental Value[2]Calculated Value (Phase V at 80 GPa)[3]
Crystal SystemCubicTetragonal
Space GroupF m -3 m[2]P4/nmm
Lattice Constant, a (Å)7.199[2]3.16
Lattice Constant, c (Å)7.199[2]4.38
α (°)90[2]90
β (°)90[2]90
γ (°)90[2]90

Note: The calculated values are for a high-pressure phase (Phase V) as a detailed computational study on the ambient F m -3 m phase was not available in the surveyed literature. These high-pressure calculations demonstrate the utility of ab initio methods in exploring the structural properties of ammonium iodide under various conditions.

Vibrational Properties

The vibrational modes of ammonium iodide have been characterized experimentally using infrared (IR) and Raman spectroscopy. These techniques probe the stretching and bending vibrations of the N-H bonds in the ammonium cation, as well as lattice vibrations.

Table 2: Experimental Vibrational Frequencies for Ammonium Iodide

Vibrational ModeIR Frequency (cm⁻¹)[4]Raman Frequency (cm⁻¹)
N-H Stretch3128, 2787Not prominently reported
N-H Bend (ν₂)1629Not prominently reported
N-H Bend (ν₄)1397Not prominently reported

Note: The provided IR frequencies are for pure ammonium iodide. Raman spectra of pure ammonium iodide are available but specific peak assignments were not detailed in the readily accessible literature.

Electronic Properties

Quantum chemical calculations are particularly adept at elucidating the electronic structure of materials. For ammonium iodide, computational studies under high pressure have explored its electronic band structure and density of states.

Table 3: Calculated Electronic Properties for High-Pressure Phases of Ammonium Iodide

PropertyCalculated Value (Ibam phase at 90 GPa)[3]Calculated Value (Cm phase at 120 GPa)[3]
Band Gap (eV)~2.5~2.0

Note: These calculations on high-pressure phases indicate that ammonium iodide is a wide-bandgap insulator, a property that is expected to hold at ambient pressure as well.

Thermochemical Properties

The thermodynamic stability and reactivity of ammonium iodide can be understood through its thermochemical properties.

Table 4: Experimental Thermochemical Data for Ammonium Iodide

PropertyValue
Standard Molar Enthalpy of Formation (solid)-201 kJ/mol[5]
Molar Mass144.94 g/mol [1]
Density2.51 g/cm³[1]
Melting Point551 °C (sublimes)[1]
Boiling Point235 °C (in vacuum)[1]

Methodologies and Protocols

Quantum Chemical Calculation Protocol

A general workflow for performing quantum chemical calculations on solid-state ammonium iodide is outlined below. This protocol is based on common practices in computational materials science.

G cluster_setup 1. Initial Structure Setup cluster_geom_opt 2. Geometry Optimization cluster_prop_calc 3. Property Calculations cluster_analysis 4. Data Analysis A Obtain Experimental Crystal Structure (e.g., from CIF file) B Select Computational Method (e.g., DFT) A->B C Choose Basis Set and Pseudopotentials B->C D Perform Geometry Optimization C->D E Vibrational Frequency Calculation D->E F Electronic Structure (Band Structure, DOS) D->F G Thermochemical Analysis D->G H Compare with Experimental Data E->H F->H G->H I Visualize Results (Spectra, Orbitals) H->I G cluster_theory Theoretical Framework cluster_inputs Computational Inputs cluster_outputs Calculated Properties A Quantum Mechanics (Schrödinger Equation) B Density Functional Theory (DFT) A->B C Crystal Structure D Basis Set E Functional F Optimized Geometry C->F D->F E->F G Vibrational Frequencies F->G H Electronic Structure F->H I Thermochemistry G->I

References

An In-depth Technical Guide to Ammonium Iodide: Discovery, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium iodide (NH₄I), a compound of historical significance in chemistry and medicine, continues to find relevance in modern scientific endeavors. This technical guide provides a comprehensive overview of the discovery of its constituent element, iodine, which paved the way for its synthesis. It details key historical and contemporary methods for the synthesis of ammonium iodide, presenting them as actionable experimental protocols. Quantitative data for these methods are summarized for comparative analysis. Furthermore, this guide explores the roles of the constituent ions of ammonium iodide in biological signaling pathways and its applications as a reagent in synthetic organic chemistry, with a particular focus on its relevance to drug discovery and development.

Discovery and Historical Context

While the precise first synthesis and identification of ammonium iodide as a distinct compound are not well-documented, its history is intrinsically linked to the discovery of its key component, iodine. The discovery of iodine in 1811 by French chemist Bernard Courtois was a serendipitous event that emerged from the economic and military necessities of the Napoleonic Wars.[1][2][3]

Courtois was working on extracting sodium and potassium compounds from seaweed ash for the production of saltpeter, a crucial ingredient for gunpowder.[3] During this process, he observed that the metallic vessels were corroding. While investigating the cause, he added sulfuric acid to the seaweed ash, which unexpectedly produced a violet vapor that condensed into dark, lustrous crystals.[1][3] This new substance was iodine, named from the Greek word "iodes" meaning "violet-colored".[4] The discovery was formally announced in 1813, and the elemental nature of iodine was confirmed by chemists Humphry Davy and Joseph Louis Gay-Lussac.[1][4]

The isolation of iodine opened the door to the preparation of its various salts, including ammonium iodide. Early applications of ammonium iodide in the 19th and early 20th centuries were primarily medicinal. It was utilized for its expectorant properties in treating respiratory conditions like bronchitis and asthma, and as a source of iodine for thyroid-related disorders.[3]

Synthesis Methods of Ammonium Iodide

Several methods have been developed for the synthesis of ammonium iodide, ranging from direct acid-base neutralization to precipitation reactions and more recent patented processes.

Synthesis via Neutralization of Hydroiodic Acid with Ammonia

This is a straightforward and common laboratory method based on the acid-base reaction between hydroiodic acid and ammonia.[1]

Reaction: NH₃ + HI → NH₄I or NH₄OH + HI → NH₄I + H₂O

Experimental Protocol:

  • Materials: Hydroiodic acid (HI) solution (e.g., 57% in water), Ammonium hydroxide (NH₄OH) solution (e.g., 28-30%), deionized water, ice bath, magnetic stirrer, pH indicator paper.

  • Procedure:

    • In a well-ventilated fume hood, place a beaker containing a known volume of hydroiodic acid in an ice bath and begin stirring.

    • Slowly add ammonium hydroxide solution dropwise to the stirred hydroiodic acid. The reaction is exothermic, and the temperature should be monitored and maintained below 25°C.

    • Continuously monitor the pH of the solution. Continue adding ammonium hydroxide until the solution is neutral to slightly alkaline (pH 7-8).

    • Once the desired pH is reached, stop the addition of ammonium hydroxide.

    • The resulting solution of ammonium iodide can be concentrated by gentle heating under reduced pressure to induce crystallization.

    • The crystals are then collected by filtration, washed with a small amount of cold ethanol or diethyl ether, and dried in a vacuum desiccator.

  • Safety Precautions: Hydroiodic acid and concentrated ammonia are corrosive and have pungent fumes. All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis via Precipitation from Potassium Iodide and Ammonium Sulfate

This method relies on the lower solubility of potassium sulfate in the reaction mixture to drive the formation of ammonium iodide.[5]

Reaction: 2KI + (NH₄)₂SO₄ → 2NH₄I + K₂SO₄ (s)

Experimental Protocol:

  • Materials: Potassium iodide (KI), ammonium sulfate ((NH₄)₂SO₄), deionized water, ethanol, heating mantle, magnetic stirrer, filtration apparatus.

  • Procedure:

    • Prepare a concentrated aqueous solution of potassium iodide. For example, dissolve 254 g of KI in 125 mL of water.[5]

    • Prepare a saturated aqueous solution of ammonium sulfate in boiling water. For example, dissolve 100 g of (NH₄)₂SO₄ in 125 mL of boiling water.[5]

    • Mix the two solutions while hot and then allow the mixture to cool.

    • To further decrease the solubility of potassium sulfate, add ethanol (e.g., 40 mL) to the cooled mixture and let it stand for several hours, preferably overnight, to allow for complete precipitation.[5]

    • Filter off the precipitated potassium sulfate.

    • The filtrate, which contains the ammonium iodide, is then concentrated by evaporation. Small amounts of ammonia water can be added during evaporation to prevent the decomposition of ammonium iodide.[5]

    • Upon concentration, ammonium iodide will crystallize out. The crystals are collected by filtration and dried.

  • Safety Precautions: Standard laboratory safety practices should be followed. Handle hot solutions with care.

Synthesis via Reaction of Iodine, Ammonia, and Hydrazine Hydrate

A patented method describes a process that avoids the use of hydroiodic acid and is claimed to have a high product purity.[6]

Reaction: 2I₂ + 4NH₃·H₂O + N₂H₄·H₂O → 4NH₄I + N₂ + 5H₂O[6]

Experimental Protocol:

  • Materials: Iodine (I₂), concentrated ammonia water (e.g., 25%), hydrazine hydrate (e.g., 80%), deionized water, magnetic stirrer, filtration apparatus, vacuum evaporator, drying oven.

  • Procedure (based on an example from the patent):

    • Add 51.27 g of 99% iodine to 50.44 g of water in a reaction vessel.[6]

    • Add 30.66 g of 25% ammonia water to the iodine slurry and mix.[6]

    • While stirring, add 7.53 g of 80% hydrazine hydrate to the mixture and allow it to react for 10 minutes.[6]

    • Filter the resulting solution.

    • The filtrate is then evaporated under vacuum (e.g., 0.08 MPa) at a temperature of around 90°C until crystallization begins.[6]

    • The precipitated crystals are dried in an oven at 50°C for 4 hours.[6]

  • Safety Precautions: Hydrazine hydrate is toxic and a suspected carcinogen. This synthesis must be conducted in a well-ventilated fume hood with appropriate PPE. Iodine can cause stains and burns.

Quantitative Data Summary

The following table summarizes the available quantitative data for the described synthesis methods.

Synthesis MethodReactantsMolar Ratio (Example)Reaction Time (Example)YieldPurityReference
NeutralizationHydroiodic Acid, AmmoniaStoichiometricNot specifiedHigh (typically)Dependent on reactant purity[1]
PrecipitationPotassium Iodide, Ammonium SulfateKI : (NH₄)₂SO₄ ≈ 2:112 hours (for precipitation)Not specifiedNot specified[5]
Patented MethodIodine, Ammonia, Hydrazine HydrateI₂ : NH₃ : N₂H₄·H₂O ≈ 2 : 4.5-6.0 : 1.0-1.25-10 minutesNot specified in patent claims>99%[6]

Role in Signaling Pathways and Drug Development

While historically used as a therapeutic agent, ammonium iodide's role in modern drug development is more nuanced, primarily serving as a source of iodide ions or as a reagent in chemical synthesis. The biological effects of ammonium iodide can be considered by examining the individual roles of the ammonium and iodide ions in cellular signaling.

Iodide Ion Signaling

The iodide ion is a critical component of thyroid hormones (T3 and T4), which regulate metabolism, growth, and development.[7] The transport of iodide into thyroid follicular cells is mediated by the sodium-iodide symporter (NIS). The signaling pathways that regulate NIS expression and function are of significant interest in the context of thyroid diseases.

One key pathway is the PI3K/Akt signaling pathway . Studies have shown that excess iodide can inhibit NIS expression and function. This inhibitory effect is mediated, at least in part, through the activation of the PI3K/Akt pathway, which is linked to the generation of reactive oxygen species (ROS).[4] This suggests a feedback mechanism where high intracellular iodide concentrations, which can be achieved through the administration of salts like ammonium iodide, can modulate thyroid hormone synthesis.

PI3K_Akt_Pathway Ammonium_Iodide Ammonium Iodide Iodide Iodide (I⁻) Ammonium_Iodide->Iodide Dissociation ROS Reactive Oxygen Species (ROS) Iodide->ROS Excess leads to PI3K PI3K ROS->PI3K Activates Akt Akt PI3K->Akt Activates NIS_Expression NIS Gene Expression Akt->NIS_Expression Inhibits Iodide_Uptake Iodide Uptake NIS_Expression->Iodide_Uptake Leads to reduced Thyroid_Cell Thyroid Follicular Cell

Figure 1: Simplified diagram of the inhibitory effect of excess iodide on the PI3K/Akt signaling pathway, leading to reduced sodium-iodide symporter (NIS) gene expression and consequently decreased iodide uptake in thyroid cells.

Ammonium Ion Signaling

The ammonium ion can be transported across cell membranes via various ion transporters, including those for potassium, due to their similar ionic radii. In the central nervous system, elevated ammonium levels can interfere with synaptic transmission and have been implicated in the pathophysiology of hepatic encephalopathy. Ammonium ions can affect intracellular pH and disturb ion gradients, which are crucial for normal neuronal function.

Applications in Synthetic Chemistry for Drug Development

Ammonium iodide has found utility as a versatile reagent and catalyst in organic synthesis, contributing to the development of medicinally relevant molecules.

  • Catalyst in Multi-Component Reactions (MCRs): MCRs are highly efficient reactions where three or more reactants combine in a single step to form a complex product. These reactions are valuable in drug discovery for rapidly generating libraries of diverse compounds. Ammonium iodide has been used as a catalyst in such reactions, for example, in the synthesis of quinoline derivatives.[8]

  • Iodinating Agent: In combination with an oxidant like hydrogen peroxide, ammonium iodide can serve as a source of electrophilic iodine for the iodination of aromatic and heterocyclic compounds, which are common scaffolds in pharmaceuticals.[1]

  • Synthesis of Nitrogen-Containing Heterocycles: Ammonium iodide can act as both a source of iodide and ammonia in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

The following diagram illustrates a generalized workflow for the use of ammonium iodide in a multi-component reaction for the synthesis of a small molecule library in a drug discovery context.

MCR_Workflow Start Start: Library Synthesis Reactants Reactant A + Reactant B + Reactant C Start->Reactants Reaction One-pot reaction with Ammonium Iodide (catalyst) Reactants->Reaction Purification Purification of Product Library Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening High-Throughput Screening (HTS) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt End End: Drug Candidate Lead_Opt->End

Figure 2: A generalized experimental workflow illustrating the use of ammonium iodide as a catalyst in a multi-component reaction for the generation of a compound library for high-throughput screening in a drug discovery program.

Conclusion

Ammonium iodide, a compound with a rich history rooted in the discovery of iodine, remains a relevant substance in modern science. The synthesis methods for ammonium iodide are well-established, offering routes with varying levels of simplicity, cost-effectiveness, and resulting purity. For researchers and drug development professionals, understanding these synthetic pathways is crucial for obtaining this reagent. While its direct therapeutic applications have largely been superseded, the individual ionic components of ammonium iodide continue to be subjects of study in cellular signaling. Furthermore, the utility of ammonium iodide as a catalyst and reagent in organic synthesis underscores its continuing importance in the creation of novel molecules with potential therapeutic value. This guide provides a foundational understanding of ammonium iodide, from its historical origins to its practical synthesis and applications in contemporary research and development.

References

Azane;hydroiodide (Ammonium Iodide) as a Precursor in Chemical Syntheses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium iodide (NH₄I), systematically named Azane;hydroiodide, is a white, crystalline inorganic salt with significant utility as a precursor in a wide array of chemical syntheses.[1] Its high solubility in water and ethanol, coupled with its ability to act as a versatile source of both iodide anions and ammonia, makes it an invaluable reagent in organic, inorganic, and materials science.[1][2][3] This technical guide provides an in-depth overview of the core applications of ammonium iodide, focusing on its role in the synthesis of nitrogen-containing heterocycles, iodination reactions, C-N cross-coupling, and advanced materials.

Physicochemical Properties and Handling

Proper handling and storage of ammonium iodide are crucial for maintaining its purity and reactivity. It is hygroscopic and light-sensitive; exposure to air and light can cause it to decompose and turn yellow or brown due to the formation of iodine.[2][3] Therefore, it should be stored in a tightly sealed, dark container in a dry environment.

PropertyValue
Chemical Formula NH₄I
Molar Mass 144.94 g/mol
Appearance White crystalline powder
Density 2.51 g/cm³
Melting Point 551 °C (sublimes)
Boiling Point 235 °C (in vacuum)
Solubility in water 172 g/100 mL (20 °C)

(Data sourced from[1])

Synthesis of Nitrogen-Containing Heterocycles

Ammonium iodide is a key reagent in the construction of various nitrogen-containing heterocyclic compounds, which are core scaffolds in many pharmaceutical agents. It can function as a nitrogen source, a catalyst, or a reagent to facilitate cyclization and annulation reactions.[4][5] For instance, it has been successfully employed in the catalyst-free synthesis of fused triazines, such as 5-aza-9-deazapurine derivatives.[4]

Quantitative Data: Synthesis of N-Heterocycles
Target HeterocycleReactantsKey ConditionsYield (%)
5-Aza-9-deazapurine Aromatic aldehydes, Aminoazoles, NH₄IOpen-air, catalyst-freeup to 92%
Flavones 2′-Hydroxychalcones, NH₄IEco-friendly, iodine sourceGood
2-Substituted Benzimidazoles 2-Aminobenzonitrile, NH₄I, H₂O₂Acetic acid, room temp., 12h92.6%

(Data sourced from[1][4][6])

Experimental Protocol: Synthesis of 2-Iodo-1H-benzimidazole

This protocol describes the synthesis of a benzimidazole derivative using ammonium iodide as a key reagent.[6]

  • Reaction Setup: Dissolve 2-aminobenzonitrile (0.02 mol) and ammonium iodide (0.02 mol) in acetic acid (50 mL) in a suitable reaction vessel.

  • Stirring: Stir the mixture for 30 minutes at room temperature to ensure homogeneity.

  • Reagent Addition: Slowly add 30% aqueous hydrogen peroxide solution (0.13 mol) to the mixture at room temperature.

  • Reaction Time: Continue stirring the reaction mixture for 12 hours.

  • Work-up: Upon completion, treat the solution with 40 mL of aqueous sodium thiosulphate solution (0.03 mol) to quench any remaining peroxide.

  • Basification: Adjust the pH to approximately 8 by adding a 20% sodium hydroxide solution. Stir the mixture for an additional 30 minutes at room temperature.

  • Isolation: The product, which partially precipitates, is isolated by vacuum filtration to yield the desired 2-substituted benzimidazole.[6]

Visualization: General Workflow for N-Heterocycle Synthesis

G reactant Starting Materials (e.g., Aldehydes, Amines) process Cyclization/ Annulation reactant->process reagent NH₄I (Nitrogen/Iodide Source) reagent->process product Nitrogen-Containing Heterocycle process->product

Generalized workflow for synthesizing N-heterocycles using NH₄I.

Iodination and Halogenation Reactions

Ammonium iodide serves as an excellent and often more environmentally friendly source of iodine for various organic transformations.[1] In combination with an oxidant such as hydrogen peroxide (H₂O₂), it facilitates the clean iodination of ketones and aromatic compounds.[1][7] It is also utilized in halide exchange processes like the Finkelstein reaction to produce alkyl iodides.[3]

Quantitative Data: NH₄I-Mediated Iodination
SubstrateCo-reagent/OxidantProductConditions
Ketones H₂O₂Iodinated Ketones"Green Chemistry" approach
Aromatic Compounds H₂O₂Iodinated AromaticsEco-friendly, oxy-iodination
2′-Hydroxychalcones (Self-cyclization)FlavonesIodine source for cyclization

(Data sourced from[1][7])

Experimental Protocol: Eco-Friendly Oxy-iodination of an Aromatic Compound

This protocol provides a general method for the iodination of electron-rich aromatic systems.[6][7]

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic substrate and a stoichiometric amount of ammonium iodide in a suitable solvent (e.g., acetic acid).

  • Addition of Oxidant: While stirring at room temperature, slowly add an aqueous solution of hydrogen peroxide (H₂O₂) dropwise.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated solution of sodium thiosulfate.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product via column chromatography to obtain the pure iodinated aromatic compound.

Visualization: Logic of NH₄I as an Iodine Source

G substrate Substrate (e.g., Ketone, Aromatic Ring) reaction Iodination substrate->reaction reagents NH₄I + Oxidant (e.g., H₂O₂) reagents->reaction product Iodinated Product reaction->product

Role of NH₄I as a precursor for in-situ iodine generation.

C-N Cross-Coupling Reactions

In the context of palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, ammonia (for which NH₄I can be a surrogate or source) is a crucial coupling partner for synthesizing primary arylamines from aryl halides.[8] While the iodide anion (I⁻) can sometimes inhibit the catalytic cycle by coordinating to the palladium center, understanding its role is critical for reaction optimization.[9][10]

Quantitative Data: Representative C-N Cross-Coupling
Aryl HalideAmine SourceCatalyst SystemProduct
Aryl Iodides Ammonia / NH₄⁺ sourcePd-based catalyst with biarylphosphine ligandsPrimary Arylamines
Aryl Bromides Ammonia / NH₄⁺ sourcePd-based catalyst with biarylphosphine ligandsPrimary Arylamines
Aryl Chlorides Ammonia / NH₄⁺ sourcePd-based catalyst with biarylphosphine ligandsPrimary Arylamines

(Data sourced from[8][9][11])

Experimental Protocol: General Procedure for Pd-Catalyzed Amination

This protocol outlines a general procedure for the synthesis of primary arylamines.

  • Catalyst Preparation: In a glovebox, add the palladium precatalyst and the appropriate biarylphosphine ligand to an oven-dried, screw-cap vial.

  • Reagent Addition: Add the aryl halide, a base (e.g., NaOtBu or Cs₂CO₃), and a solvent (e.g., toluene or dioxane).

  • Amine Source: Add the ammonia source. This can be aqueous ammonia, an ammonium salt, or another ammonia surrogate.

  • Reaction: Seal the vial and heat the mixture with stirring for the required time, monitoring by GC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter it through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the primary arylamine.

Visualization: Simplified Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)Lₙ oa_label Oxidative Addition pd0->oa_label pd_complex Ar-Pd(II)-X Lₙ ac_label Amine Coordination pd_complex->ac_label pd_amido Ar-Pd(II)-NH₂ Lₙ re_label Reductive Elimination pd_amido->re_label oa_label->pd_complex + Ar-X ac_label->pd_amido + NH₃ - HX re_label->pd0 + Ar-NH₂

Key steps in the catalytic cycle for C-N bond formation.

Precursor for Materials and Inorganic Compounds

Ammonium iodide is a vital precursor in materials science for synthesizing a range of functional materials. It is used as a catalyst for producing high-purity gallium nitride (GaN) powder and as a component in preparing polymer electrolytes for dye-sensitized solar cells. Furthermore, it is critical in the synthesis of anhydrous lanthanide halides and is a direct precursor to methylammonium iodide (CH₃NH₃I), a fundamental component of high-performance perovskite solar cells.[12][13]

Quantitative Data: Materials Synthesis
Target MaterialCo-PrecursorsSynthesis MethodApplication
Methylammonium Iodide (CH₃NH₃I) Methylamine, Hydroiodic Acid (from NH₄I route)Acid-base reactionPerovskite solar cells
Anhydrous Europium(II) Iodide (EuI₂) Europium iodide hydrateAmmonium-iodide route (dehydration)Scintillators
Polymer Electrolytes (Various polymers)Doping/mixingDye-sensitized solar cells
Gallium Nitride (GaN) (Gallium source)Catalytic synthesisSemiconductors

(Data sourced from[12][13])

Experimental Protocol: Synthesis of Methylammonium Iodide (CH₃NH₃I)

This protocol is adapted from methods used for preparing perovskite precursors.[12]

  • Reaction Setup: In a round-bottom flask placed in an ice bath (0 °C), combine an aqueous solution of methylamine (e.g., 40%).

  • Acid Addition: While stirring vigorously, add hydroiodic acid (HI) dropwise. Note: HI can be prepared from salts like NH₄I.

  • Reaction: Allow the solution to stir for at least two hours at 0 °C to ensure the reaction goes to completion.

  • Solvent Removal: Remove the solvent (water) using a rotary evaporator to obtain the crude product as yellow-white crystals.

  • Washing: Wash the crystals multiple times by sonicating them in a non-polar solvent like diethyl ether to remove unreacted starting materials.

  • Drying: Filter the washed crystals and dry them overnight under vacuum to yield pure, white crystals of methylammonium iodide (CH₃NH₃I).

Visualization: Workflow for Perovskite Film Deposition

G precursors Precursors: CH₃NH₃I (from NH₄I route) + PbI₂ solution Dissolve in DMF precursors->solution spincoat Spin Coating on Substrate solution->spincoat anneal Annealing spincoat->anneal film CH₃NH₃PbI₃ Perovskite Film anneal->film

Synthesis pipeline for perovskite films using an NH₄I-derived precursor.

References

Methodological & Application

Application Notes and Protocols for the Use of Ammonium Iodide in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ammonium iodide (NH₄I), referred to chemically as "Azane;hydroiodide," and its organic derivatives have emerged as critical additives and post-treatment agents in the fabrication of perovskite solar cells (PSCs). Their application has been demonstrated to significantly enhance power conversion efficiency (PCE), improve device stability, and modulate the morphological and electronic properties of the perovskite active layer. These compounds play a crucial role in passivating defects, controlling crystal growth, and improving charge extraction, thereby addressing some of the key challenges in the commercialization of perovskite photovoltaic technology.

This document provides detailed application notes and experimental protocols for the utilization of ammonium iodide and its derivatives in the fabrication of high-performance perovskite solar cells.

Data Presentation

The following tables summarize the quantitative impact of ammonium iodide and its derivatives on the performance of perovskite solar cells as reported in various studies.

Table 1: Performance Enhancement of Perovskite Solar Cells with Ammonium Iodide as an Additive
Additive (Concentration)Perovskite CompositionVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Control (No Additive)Multiple Cation-Mixed Halide-19.8--[1][2]
Ammonium Iodide (AI)Multiple Cation-Mixed Halide->24->10% improvement[1][2]
1 vol% n-propylammonium iodide (C₃H₇NH₃I)CH₃NH₃PbI₃₋ₓClₓ---11.3[3]
1 vol% n-butylammonium iodide (C₄H₉NH₃I)CH₃NH₃PbI₃₋ₓClₓ---10.2[3]
Table 2: Performance Enhancement of Perovskite Solar Cells with Ammonium Iodide-based Post-Treatment
Post-Treatment Agent (Concentration)Perovskite CompositionVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Control (No Treatment)3D-MAPbI₃0.9914.6639.3 (after 30 days)[4]
NH₄I in ethanol (0.1 M)3D-MAPbI₃1.0120.17415.1 (after 30 days)[4]
Control (No Treatment)Multiple Cation-Mixed Halide--47-[2]
Tetrabutyl Ammonium Iodide (TBAI)Multiple Cation-Mixed Halide-->59-[2]
Phenethylammonium Iodide (PEAI)Multiple Cation-Mixed Halide-->59-[2]
Butane-1,4-diammonium iodide (BDAI₂)CsMAFA-24.0 -> 24.574.1 -> 79.918.6 -> 20.5[5]
Phenethylammonium iodide (PEAI)FA₁₋ₓMAₓPbI₃1.18--23.3[6]

Experimental Protocols

Protocol 1: Incorporation of Ammonium Iodide as an Additive in the Perovskite Precursor Solution (One-Step Method)

This protocol describes the fabrication of a perovskite solar cell using a one-step spin-coating method with the addition of an ammonium iodide derivative to the perovskite precursor solution.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (e.g., 18-NRT)

  • Zirconia (ZrO₂) paste

  • Carbon paste

  • Perovskite precursors (e.g., FAI, PbI₂, MABr, PbBr₂)

  • Ammonium iodide derivative (e.g., n-propylammonium iodide)

  • Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, isopropanol

  • Chlorobenzene (antisolvent)

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the FTO substrates by ultrasonication in soapy water, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.

  • Deposition of Electron Transport Layer (ETL):

    • Deposit a compact TiO₂ (c-TiO₂) layer by spin-coating a precursor solution onto the FTO substrate, followed by annealing.

    • Deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a diluted TiO₂ paste (e.g., 1:6 w/v in ethanol) at 4000 rpm for 20 s, followed by annealing at 525°C for 30 minutes.[2]

  • Deposition of Spacer and Counter Electrode:

    • Deposit a ZrO₂ layer by doctor blading, followed by spin-coating at 5000 rpm for 30 s and annealing at 450°C for 20 minutes.[2]

    • Deposit a carbon counter electrode by doctor blading, followed by annealing at 400°C for 30 minutes.[2]

  • Perovskite Precursor Solution Preparation:

    • Prepare the desired perovskite precursor solution (e.g., a mixed-cation lead-halide solution in a DMF:DMSO solvent mixture).

    • Add the ammonium iodide derivative to the precursor solution at the desired concentration (e.g., 1 vol%).[3]

  • Perovskite Film Deposition:

    • Infiltrate the perovskite solution through the carbon electrode.

    • Perform a two-step spin coating at 1000 rpm for 10 s and 5000 rpm for 20 s.[2]

    • During the second step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the substrate at 100°C for 60 minutes.[2]

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination.

    • Determine the Voc, Jsc, FF, and PCE.

Protocol 2: Post-Treatment of Perovskite Film with Ammonium Iodide

This protocol details the post-treatment of a pre-deposited perovskite film with an ammonium iodide solution to passivate surface defects.

Materials:

  • Pre-fabricated perovskite film on a substrate

  • Ammonium iodide or its derivative (e.g., NH₄I, PEAI)

  • Solvent: Isopropanol (IPA) or ethanol

Procedure:

  • Prepare the Post-Treatment Solution:

    • Dissolve the ammonium iodide compound in the chosen solvent at the desired concentration (e.g., 5 mg/mL of PEAI in isopropanol or 0.1 M NH₄I in ethanol).[2][7]

  • Apply the Post-Treatment Solution:

    • After the perovskite film has been deposited and annealed (as in Protocol 1, step 5), allow it to cool to room temperature.

    • Dispense a specific volume of the post-treatment solution (e.g., 80 µL) onto the surface of the perovskite film.[2]

  • Spin-Coating and Annealing:

    • Spin-coat the substrate at a high speed (e.g., 5000 rpm) for a short duration (e.g., 20 s) to spread the solution and remove excess solvent.[2]

    • Anneal the treated film at a moderate temperature (e.g., 100°C) for a short period (e.g., 10 minutes) to promote the interaction between the passivating agent and the perovskite surface.[2] In some cases, a longer, lower temperature heating step may be used (e.g., 60°C for 12 hours).[7]

  • Complete Device Fabrication:

    • Proceed with the deposition of the hole transport layer (HTL) and the metal electrode as required by the specific device architecture.

  • Device Characterization:

    • Characterize the photovoltaic performance of the completed device as described in Protocol 1, step 6.

Visualizations

Mechanism of Defect Passivation by Ammonium Iodide

The primary role of ammonium iodide and its derivatives is the passivation of defects at the surface and grain boundaries of the perovskite film. These defects, such as halide vacancies and undercoordinated lead ions, act as non-radiative recombination centers, which are detrimental to device performance. The ammonium cations can interact with the perovskite lattice to neutralize these defects.

G Mechanism of Defect Passivation cluster_0 Perovskite Surface with Defects cluster_1 Ammonium Iodide Treatment cluster_2 Passivated Perovskite Surface Defect Halide Vacancy (V_I) Undercoordinated Pb²⁺ NH4I Ammonium Iodide (NH₄⁺I⁻) Defect->NH4I Introduction of Passivating Agent Passivated Reduced Defect Density Improved Carrier Lifetime NH4I->Passivated Ionic and Hydrogen Bonding (e.g., H₃N-H···I-PbI₅) Performance Enhanced V_oc and FF Improved Stability Passivated->Performance Leads to

Caption: Defect passivation mechanism by ammonium iodide.

Experimental Workflow for Perovskite Solar Cell Fabrication with Ammonium Iodide Treatment

The following diagram illustrates the typical workflow for fabricating a perovskite solar cell, incorporating the use of ammonium iodide either as an additive or in a post-treatment step.

G Experimental Workflow Start Start: Substrate Cleaning ETL ETL Deposition (e.g., TiO₂) Start->ETL Perovskite_Prep Perovskite Precursor Preparation ETL->Perovskite_Prep Perovskite_Dep Perovskite Film Deposition (Spin-Coating) ETL->Perovskite_Dep Without Additive Additive Option A: Add NH₄I Derivative to Precursor Perovskite_Prep->Additive Additive->Perovskite_Dep Post_Treat Option B: Post-Treatment with NH₄I Solution Perovskite_Dep->Post_Treat HTL HTL Deposition Perovskite_Dep->HTL Without Post-Treatment Post_Treat->HTL Electrode Metal Electrode Deposition HTL->Electrode End End: Device Characterization Electrode->End

Caption: Perovskite solar cell fabrication workflow.

Logical Relationship of Ammonium Iodide Treatment on Perovskite Properties and Device Performance

This diagram illustrates the cause-and-effect relationships between the application of ammonium iodide, the resulting changes in the perovskite film properties, and the final device performance metrics.

G Impact of Ammonium Iodide Treatment Treatment Ammonium Iodide Treatment Defects Reduced Defect Density Treatment->Defects Crystallinity Improved Crystallinity & Morphology Treatment->Crystallinity Stability Improved Stability Treatment->Stability Recombination Suppressed Non-Radiative Recombination Defects->Recombination Charge_Extraction Enhanced Charge Extraction Crystallinity->Charge_Extraction Voc Increased V_oc Recombination->Voc FF Increased Fill Factor Recombination->FF Charge_Extraction->FF PCE Higher PCE Voc->PCE FF->PCE

Caption: Logical flow of ammonium iodide's impact.

References

Application Notes and Protocols for Azane;hydroiodide (Ammonium Iodide) as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azane;hydroiodide, commonly known as ammonium iodide (NH₄I), is a versatile and cost-effective reagent that has garnered significant attention as a catalyst in a variety of organic transformations. Its utility spans from acting as a nitrogen source in multicomponent reactions to serving as a potent catalyst in radical-mediated cyclizations and as a phase-transfer catalyst. This document provides detailed application notes and experimental protocols for the use of ammonium iodide in the synthesis of valuable organic molecules, particularly nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry and drug development.

Key Applications

Ammonium iodide has proven to be an effective catalyst in several classes of organic reactions, including:

  • Multicomponent Synthesis of Nitrogen-Containing Heterocycles: Ammonium iodide can serve as a readily available and inexpensive source of nitrogen for the construction of complex heterocyclic frameworks in a single synthetic operation.

  • Radical-Mediated Tandem Cyclizations: It can catalyze cascade reactions involving radical intermediates, leading to the efficient synthesis of polycyclic structures.

  • Phase-Transfer Catalysis: As a quaternary ammonium salt, it can facilitate the transfer of reactants between immiscible phases, thereby accelerating reaction rates and improving yields in nucleophilic substitution reactions.

Application 1: Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles

This one-pot, four-component reaction utilizes ammonium iodide as the sole nitrogen source for the efficient synthesis of substituted 9H-pyrimido[4,5-b]indoles from readily available starting materials. This methodology is highlighted by its transition-metal-free conditions and the formation of four C-N bonds in a single step.[1]

Reaction Scheme

Indole-3-carboxaldehyde + Aromatic Aldehyde + 2 NH₄I → 9H-Pyrimido[4,5-b]indole

Quantitative Data Summary
EntryAromatic Aldehyde (R)ProductYield (%)
1Phenyl2-Phenyl-9H-pyrimido[4,5-b]indole76
24-Methylphenyl2-(p-Tolyl)-9H-pyrimido[4,5-b]indole76
34-tert-Butylphenyl2-(4-(tert-Butyl)phenyl)-9H-pyrimido[4,5-b]indole79
42-Fluorophenyl2-(2-Fluorophenyl)-9H-pyrimido[4,5-b]indole57
57-Bromoindole-3-carboxaldehyde7-Bromo-2-phenyl-9H-pyrimido[4,5-b]indole43
64-Methyl-1H-indole-3-carbaldehyde4-Methyl-2-phenyl-9H-pyrimido[4,5-b]indole55
Experimental Protocol

A mixture of indole-3-carboxaldehyde (0.2 mmol, 1.0 equiv.), the corresponding aromatic aldehyde (0.2 mmol, 1.0 equiv.), and ammonium iodide (0.8 mmol, 4.0 equiv.) in 1,4-dioxane (2.0 mL) was stirred at 120 °C for 12 hours in a sealed tube. After completion of the reaction (monitored by TLC), the reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 9H-pyrimido[4,5-b]indole derivative.[1]

Logical Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Indole_3_carboxaldehyde Indole-3- carboxaldehyde Reaction One-pot Reaction Indole_3_carboxaldehyde->Reaction Aromatic_aldehyde Aromatic Aldehyde Aromatic_aldehyde->Reaction NH4I Ammonium Iodide (Nitrogen Source) NH4I->Reaction Solvent 1,4-Dioxane Solvent->Reaction Temperature 120 °C Temperature->Reaction Time 12 h Time->Reaction Workup Workup & Purification Reaction->Workup Product 9H-Pyrimido[4,5-b]indole Workup->Product

Caption: Workflow for the four-component synthesis of 9H-pyrimido[4,5-b]indoles.

Application 2: Radical-Mediated Tandem Cyclization for the Synthesis of Quinolines

Ammonium iodide catalyzes a novel radical-mediated tandem cyclization of aromatic aldehydes, arylamines, and 1,4-dioxane to construct 2-((2-arylquinolin-4-yl)oxy)ethan-1-ol derivatives. This reaction proceeds under metal-free conditions and involves the formation of multiple new bonds in a cascade process.[2][3]

Reaction Scheme

Aromatic Aldehyde + Arylamine + 1,4-Dioxane --(NH₄I, DCP)--> 2-((2-Arylquinolin-4-yl)oxy)ethan-1-ol

Quantitative Data Summary
Experimental Protocol

To a mixture of an aromatic aldehyde (0.5 mmol), an arylamine (0.55 mmol), and ammonium iodide (0.1 mmol, 20 mol%) in 1,4-dioxane (3 mL) was added dicumyl peroxide (DCP, 1.0 mmol) at room temperature. The reaction mixture was then stirred at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12 hours) in a sealed tube. After completion of the reaction, the mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired 2-((2-arylquinolin-4-yl)oxy)ethan-1-ol derivative.[3]

Proposed Reaction Pathway

G cluster_initiation Initiation cluster_propagation Propagation cluster_reactants Reactants cluster_product Product DCP DCP Peroxide_Radical Dicumyl Peroxide Radical DCP->Peroxide_Radical Heat Dioxane 1,4-Dioxane Peroxide_Radical->Dioxane H-abstraction Dioxanyl_Radical Dioxanyl Radical Dioxane->Dioxanyl_Radical Radical_Addition Radical Addition Dioxanyl_Radical->Radical_Addition Imine_Formation Imine Formation Imine Imine Imine_Formation->Imine Imine->Radical_Addition Intermediate_Radical Intermediate Radical Radical_Addition->Intermediate_Radical Cyclization Intramolecular Cyclization Intermediate_Radical->Cyclization Quinoline_Radical Quinoline Radical Intermediate Cyclization->Quinoline_Radical Aromatization Aromatization Quinoline_Radical->Aromatization Product 2-((2-Arylquinolin-4-yl)oxy)ethan-1-ol Aromatization->Product Aldehyde Aromatic Aldehyde Aldehyde->Imine_Formation Arylamine Arylamine Arylamine->Imine_Formation

Caption: Proposed radical-mediated pathway for quinoline synthesis.

Application 3: Phase-Transfer Catalysis in Alkylation Reactions

Ammonium iodide, and more commonly its tetraalkyl derivatives like tetrabutylammonium iodide (TBAI), are effective phase-transfer catalysts (PTCs). They facilitate the reaction between a water-soluble nucleophile and an organic-soluble electrophile by transporting the nucleophile into the organic phase. This is particularly useful in N-alkylation and O-alkylation reactions.

Reaction Scheme (General)

R-X (org) + Nu⁻ M⁺ (aq) --(NH₄I or R'₄N⁺I⁻)--> R-Nu + M⁺X⁻

Quantitative Data Summary for O-Alkylation of 2-Hydroxynaphthoquinones
EntryXTime (h)Yield (%)
1MeMeI2078
2MePrI2037
3MeBuBr2065
4MeiPrI4022
5MeBnBr476

Reaction conditions: 2-Hydroxynaphthoquinone, alkyl halide, K₂CO₃, TBAI (10 mol%), THF, 70 °C.[4]

Experimental Protocol for N-Alkylation of Hydantoins

To a solution of the hydantoin (0.25 mmol) and tetrabutylammonium bromide (TBAB, 2 mol%) in toluene (0.3 mL) was added 50% w/w aqueous KOH (0.2 mL), followed by the addition of the electrophile (0.75 mmol, 3 equiv) at room temperature. The reaction was stirred vigorously until complete conversion of the starting material (monitored by TLC). The reaction was then diluted with H₂O (10 mL) and extracted with DCM (3 x 10 mL). The combined organic layers were dried, filtered, and concentrated to give the crude product, which was purified by column chromatography.[5]

Phase-Transfer Catalysis Mechanism

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NuM Nucleophile (Nu⁻ M⁺) Q_Nu_aq Ion Pair (Q⁺Nu⁻) NuM->Q_Nu_aq Anion Exchange Q_X_aq Catalyst (Q⁺X⁻) Q_X_aq->Q_Nu_aq Q_Nu_org Ion Pair (Q⁺Nu⁻) Q_Nu_aq->Q_Nu_org Phase Transfer RX Substrate (R-X) Product Product (R-Nu) RX->Product Q_Nu_org->Product Nucleophilic Attack Q_X_org Catalyst (Q⁺X⁻) Product->Q_X_org Q_X_org->Q_X_aq Phase Transfer

Caption: Mechanism of phase-transfer catalysis.

Conclusion

Ammonium iodide is a readily available, inexpensive, and versatile catalyst for a range of important organic transformations. Its applications in multicomponent reactions, radical cyclizations, and phase-transfer catalysis make it a valuable tool for synthetic chemists in both academic and industrial settings. The protocols and data presented here provide a foundation for the application of this compound in the synthesis of complex molecules and for the development of novel synthetic methodologies. Researchers are encouraged to consult the primary literature for further details and to explore the full potential of this multifaceted catalyst.

References

Application of Ammonium Iodide in the Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium iodide (NH₄I) has emerged as a versatile and efficient reagent in the synthesis of a wide array of nitrogen-containing heterocycles. Its utility stems from its ability to act as a nitrogen source, a catalyst, or a promoter in various organic transformations, often under mild and environmentally benign conditions. This document provides detailed application notes and experimental protocols for the synthesis of quinazolines, 9H-pyrimido[4,5-b]indoles, and imidazoles utilizing ammonium iodide, offering valuable insights for researchers in organic synthesis and drug discovery.

Four-Component Synthesis of Quinazolines

Ammonium iodide facilitates a metal-free, four-component reaction for the synthesis of substituted quinazolines from readily available anilines and aromatic aldehydes. In this protocol, ammonium iodide serves as a nitrogen source for the construction of the quinazoline core.

Quantitative Data
EntryAniline (R¹)Aldehyde 1 (R²)Aldehyde 2 (R³)ProductYield (%)
1AnilineBenzaldehydeBenzaldehyde2,4-Diphenylquinazoline85
24-MethylanilineBenzaldehydeBenzaldehyde6-Methyl-2,4-diphenylquinazoline82
34-MethoxyanilineBenzaldehydeBenzaldehyde6-Methoxy-2,4-diphenylquinazoline78
44-ChloroanilineBenzaldehydeBenzaldehyde6-Chloro-2,4-diphenylquinazoline80
5Aniline4-Methylbenzaldehyde4-Methylbenzaldehyde2,4-Di(p-tolyl)quinazoline83
6Aniline4-Methoxybenzaldehyde4-Methoxybenzaldehyde2,4-Bis(4-methoxyphenyl)quinazoline75
7Aniline4-Chlorobenzaldehyde4-Chlorobenzaldehyde2,4-Bis(4-chlorophenyl)quinazoline79
Experimental Protocol

A mixture of aniline (1.0 mmol), aromatic aldehyde 1 (1.0 mmol), aromatic aldehyde 2 (1.0 mmol), and ammonium iodide (2.0 mmol) in DMSO (3.0 mL) is stirred in a sealed tube. The reaction mixture is heated at 120 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-cold water (20 mL). The precipitated solid is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired substituted quinazoline.

Reaction Workflow

G Four-Component Quinazoline Synthesis Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Aniline Aniline Reaction Reaction Aniline->Reaction Aldehyde1 Aromatic Aldehyde 1 Aldehyde1->Reaction Aldehyde2 Aromatic Aldehyde 2 Aldehyde2->Reaction NH4I Ammonium Iodide (NH₄I) NH4I->Reaction Solvent DMSO Solvent->Reaction Temperature 120 °C Temperature->Reaction Time 12 h Time->Reaction Quenching Pour into ice-water Filtration Filter solid Quenching->Filtration Purification Column Chromatography Filtration->Purification Product Substituted Quinazoline Purification->Product Reaction->Quenching Reaction Completion G Proposed Mechanism for Pyrimido[4,5-b]indole Synthesis cluster_intermediates Key Intermediates I3CHO Indole-3-carboxaldehyde Imine Aldimine Formation I3CHO->Imine ArCHO Aromatic Aldehyde ArCHO->Imine NH4I NH₄I NH4I->Imine Nitrogen Source I2 I₂ Dihydropyrimidine Dihydropyrimidine Intermediate I2->Dihydropyrimidine Enamine Enamine Intermediate Imine->Enamine Enamine->Dihydropyrimidine [4+2] Annulation Product 9H-Pyrimido[4,5-b]indole Dihydropyrimidine->Product Oxidation (I₂) G Logical Flow of Imidazole Synthesis Reactants Aldehyde Benzoin Ammonium Acetate Reaction Three-Component Condensation Reactants->Reaction Catalyst CuI (20 mol%) Catalyst->Reaction Conditions DMSO 140 °C 90 min Conditions->Reaction Workup Cooling Water Quenching Filtration Reaction->Workup Purification Recrystallization from Ethanol Workup->Purification Product Trisubstituted Imidazole Purification->Product

Application Notes and Protocols for Electrophilic Iodination of Aromatic Compounds Using Ammonium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the electrophilic iodination of aromatic compounds utilizing ammonium iodide as a safe, cost-effective, and readily available iodine source. This method serves as a valuable tool in synthetic organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules where iodinated aromatics are key intermediates.

Introduction

The introduction of an iodine atom onto an aromatic ring is a fundamental transformation in organic synthesis. Iodoaromatics are versatile precursors for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Traditional methods for aromatic iodination often employ molecular iodine (I₂) in the presence of strong oxidizing agents or harsh acidic conditions, which can lead to side reactions and limit functional group tolerance.

The use of ammonium iodide (NH₄I) in conjunction with a suitable oxidant offers a milder and more user-friendly alternative for the electrophilic iodination of a variety of aromatic and heteroaromatic compounds.[1] This system generates the electrophilic iodinating species in situ, minimizing the handling of corrosive and volatile reagents.

General Reaction Scheme

The overall transformation involves the oxidation of the iodide anion from ammonium iodide to a more electrophilic iodine species, which then undergoes electrophilic aromatic substitution with an electron-rich aromatic compound.

G cluster_reactants Reactants cluster_products Products Aromatic Ar-H (Aromatic Compound) Iodoaromatic Ar-I (Iodinated Aromatic) Aromatic->Iodoaromatic Electrophilic Aromatic Substitution NH4I NH₄I (Ammonium Iodide) NH4I->Iodoaromatic Oxidant Oxidant Oxidant->Iodoaromatic Byproducts Byproducts

Figure 1. General scheme for the iodination of aromatic compounds using ammonium iodide.

Reaction Mechanism

The reaction proceeds through the in situ generation of an electrophilic iodinating agent. The oxidant converts the iodide anion (I⁻) from ammonium iodide into a higher oxidation state species, such as molecular iodine (I₂) or an iodonium ion (I⁺) equivalent, which then acts as the electrophile in the subsequent aromatic substitution step.

ReactionMechanism NH4I NH₄I I_minus I⁻ NH4I->I_minus Dissociation Electrophilic_Iodine Electrophilic Iodine Species (e.g., I⁺, I₂) I_minus->Electrophilic_Iodine Oxidation Oxidant Oxidant Oxidant->Electrophilic_Iodine Sigma_Complex Wheland Intermediate (Sigma Complex) Electrophilic_Iodine->Sigma_Complex Aromatic_Ring Ar-H (Aromatic Substrate) Aromatic_Ring->Sigma_Complex Electrophilic Attack Iodoaromatic Ar-I (Product) Sigma_Complex->Iodoaromatic Deprotonation H_plus H⁺ Sigma_Complex->H_plus ExperimentalWorkflow start Start dissolve Dissolve Aromatic Substrate and NH₄I in Solvent start->dissolve add_oxidant Add Oxidant Portion-wise dissolve->add_oxidant react Stir at Room Temp. (Monitor by TLC) add_oxidant->react quench Quench with Na₂S₂O₃ Solution react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography/ Recrystallization) workup->purify end End purify->end

References

Azane;hydroiodide (Ammonium Iodide) as a Versatile Nitrogen Source in Multi-Component Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing azane;hydroiodide, commonly known as ammonium iodide (NH₄I), as an efficient and accessible nitrogen source in multi-component reactions (MCRs). The focus is on the synthesis of complex nitrogen-containing heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development.

Introduction

Multi-component reactions, which involve the combination of three or more reactants in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. The choice of a nitrogen source is critical in the synthesis of a vast array of bioactive heterocyclic molecules. Ammonium iodide has emerged as a cost-effective, stable, and easy-to-handle reagent that can serve as a source of one or two nitrogen atoms in the construction of diverse heterocyclic frameworks.[1] This document details its application in the synthesis of substituted quinazolines and 9H-pyrimido[4,5-b]indoles, providing researchers with the necessary information to incorporate this methodology into their synthetic programs.

Application 1: Four-Component Synthesis of Substituted Quinazolines

The quinazoline core is a prominent feature in numerous biologically active compounds. A robust four-component reaction employing anilines, aromatic aldehydes, and ammonium iodide facilitates the construction of a variety of substituted quinazolines.[2] This metal-free approach involves the direct functionalization of the C-H bond ortho to the amino group in anilines.[2]

Quantitative Data Summary
EntryAnilineAldehydeYield (%)Reference
1AnilineBenzaldehyde85[2]
24-MethylanilineBenzaldehyde82[2]
34-MethoxyanilineBenzaldehyde78[2]
44-ChloroanilineBenzaldehyde75[2]
5Aniline4-Methylbenzaldehyde83[2]
6Aniline4-Methoxybenzaldehyde80[2]
7Aniline4-Chlorobenzaldehyde77[2]
82-AminobenzophenoneBenzaldehyde91-97[3]
Experimental Protocol: General Procedure for Quinazoline Synthesis[2]
  • Reaction Setup: To a 25 mL round-bottom flask, add the aniline (1.0 mmol), aromatic aldehyde (2.0 mmol), and ammonium iodide (1.5 mmol).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) (3.0 mL) to the flask.

  • Reaction Conditions: Stir the reaction mixture at 120 °C for 12 hours under an oxygen atmosphere (balloon).

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into ice water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired substituted quinazoline.

Proposed Reaction Mechanism

The reaction is proposed to proceed through the initial formation of an imine from the aniline and one equivalent of the aldehyde. A subsequent reaction with a second equivalent of the aldehyde and ammonia (from ammonium iodide) leads to a dihydroquinazoline intermediate, which is then oxidized to the final quinazoline product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Imine Imine Intermediate Aniline->Imine + Aldehyde1 Aldehyde1 Aromatic Aldehyde (1 eq) Aldehyde2 Aromatic Aldehyde (1 eq) NH4I Ammonium Iodide (NH₄I) Dihydroquinazoline Dihydroquinazoline NH4I->Dihydroquinazoline Imine->Dihydroquinazoline + Aldehyde2 + NH₃ (from NH₄I) Quinazoline Substituted Quinazoline Dihydroquinazoline->Quinazoline Oxidation

Caption: Proposed workflow for the four-component synthesis of quinazolines.

Application 2: Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles

This novel multi-component reaction provides an efficient, transition-metal-free route to synthesize 2-phenyl-9H-pyrimido[4,5-b]indoles. A key highlight of this method is the use of two equivalents of ammonium iodide as the sole nitrogen source for the construction of the pyrimidine ring.[1] The reaction proceeds via a [4+2] annulation, forming four C-N bonds in a single pot.[1]

Quantitative Data Summary[1]
EntryIndole-3-carboxaldehydeAromatic AldehydeYield (%)
1Indole-3-carboxaldehydeBenzaldehyde76
2Indole-3-carboxaldehyde4-Methylbenzaldehyde73
3Indole-3-carboxaldehyde4-Methoxybenzaldehyde85
4Indole-3-carboxaldehyde4-Chlorobenzaldehyde82
5Indole-3-carboxaldehyde3-Methoxybenzaldehyde91
65-Bromoindole-3-carboxaldehydeBenzaldehyde71
79-Methylindole-3-carboxaldehydeBenzaldehyde66
8Indole-3-carboxaldehyde2-Naphthaldehyde79
Experimental Protocol: General Procedure for 9H-Pyrimido[4,5-b]indole Synthesis[1]
  • Reaction Setup: In a sealed tube, combine indole-3-carboxaldehyde (0.5 mmol), the aromatic aldehyde (0.6 mmol), and ammonium iodide (2.0 mmol).

  • Solvent and Additive: Add dimethyl sulfoxide (DMSO) (2.0 mL) and iodine (I₂) (0.1 mmol) to the mixture.

  • Reaction Conditions: Heat the sealed tube at 130 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (20 mL).

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Wash the combined organic layers with saturated sodium thiosulfate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on neutral alumina to yield the desired 9H-pyrimido[4,5-b]indole.

Plausible Reaction Mechanism[1]

The proposed mechanism involves the formation of two distinct imine intermediates. The first imine (A) is generated from the nucleophilic addition of ammonia (from ammonium iodide) to indole-3-carboxaldehyde. The second imine (B) is formed similarly from the aromatic aldehyde. A [4+2] annulation reaction between intermediates A and B leads to a cyclic intermediate (C), which then undergoes oxidative dehydrogenation promoted by iodine/DMSO to furnish the final aromatic product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product IndoleAldehyde Indole-3-carboxaldehyde ImineA Imine A IndoleAldehyde->ImineA AromaticAldehyde Aromatic Aldehyde ImineB Imine B AromaticAldehyde->ImineB NH4I_A NH₄I NH4I_A->ImineA NH4I_B NH₄I NH4I_B->ImineB IntermediateC Cyclic Intermediate C ImineA->IntermediateC [4+2] Annulation ImineB->IntermediateC FinalProduct 9H-Pyrimido[4,5-b]indole IntermediateC->FinalProduct Oxidative Dehydrogenation (I₂/DMSO)

Caption: Plausible reaction pathway for the synthesis of 9H-pyrimido[4,5-b]indoles.

Conclusion

Ammonium iodide serves as an effective and economical nitrogen source in the multi-component synthesis of valuable nitrogen-containing heterocyclic compounds. The detailed protocols and mechanistic insights provided herein for the synthesis of quinazolines and 9H-pyrimido[4,5-b]indoles offer a solid foundation for researchers to explore and expand the utility of this versatile reagent in organic synthesis and drug discovery endeavors. The operational simplicity and the ability to construct complex molecular architectures in a single step make these methods highly attractive for both academic and industrial research.

References

Application Notes and Protocols: Ammonium Iodide as a Phase Transfer Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ammonium iodide and its derivatives, particularly quaternary ammonium iodides like Tetrabutylammonium Iodide (TBAI), as highly effective phase transfer catalysts in a variety of organic transformations. The information is intended to guide researchers in developing robust and efficient synthetic methodologies.

Introduction to Ammonium Iodide in Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1][2] An ammonium iodide catalyst, most commonly a quaternary ammonium salt (Q+I-), acts as a shuttle, transporting a reactive anion from the aqueous phase into the organic phase where the reaction with an organic substrate occurs.[2][3] This transfer overcomes the insolubility of the reactants, leading to significantly increased reaction rates, milder reaction conditions, and often improved yields and selectivities.[4]

The effectiveness of ammonium iodide as a phase transfer catalyst stems from the lipophilic nature of the quaternary ammonium cation and the high nucleophilicity of the iodide anion. The bulky organic groups on the cation render the ion pair soluble in the organic phase, while the iodide ion can act as a potent nucleophile or facilitate the in-situ formation of more reactive intermediates.

Key Applications and Mechanisms

Ammonium iodide catalysts are versatile and have been successfully employed in a wide range of organic reactions, including:

  • Nucleophilic Substitution Reactions: A classic application of PTC, including Williamson ether synthesis and the synthesis of nitriles.

  • N-Alkylation of Amines: Facilitating the alkylation of primary and secondary amines.

  • Oxidative Coupling Reactions: Enabling the formation of carbon-carbon bonds under oxidative conditions.

The general mechanism of phase transfer catalysis involving an ammonium iodide salt can be visualized as a cyclic process.

PTC_Mechanism cluster_aqueous Aqueous Phase Y_aq Y⁻ QY_org Q⁺Y⁻ Y_aq->QY_org Anion Exchange Na_aq Na⁺ QX_aq Q⁺X⁻ RX_org R-X RX_org->QY_org Substrate RY_org R-Y (Product) QX_org Q⁺X⁻ QX_org->QX_aq Catalyst Return QY_org->RY_org Reaction

Caption: General mechanism of phase transfer catalysis.

Quantitative Data Summary

The following tables summarize quantitative data from various reactions catalyzed by ammonium iodide derivatives, providing a comparative overview of reaction conditions and yields.

Table 1: Williamson Ether Synthesis
EntryAlcoholAlkyl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Benzyl alcoholBenzyl chlorideTBAI (1 mmol)K₂CO₃ (1 mmol)DMSO50-90[5]
2PhenolEthyl iodideTBAI (1 mmol)K₂CO₃ (1 mmol)DMSO50-82[5]
Table 2: Oxidative Coupling of Benzyl Ketones
EntrySubstrateCatalyst (mol%)OxidantSolventTemp. (°C)Time (h)Yield (%)Reference
1DeoxybenzoinTBAI (30)TBHP (3.0 equiv)H₂O60594[6]
24'-Methyl-deoxybenzoinTBAI (30)TBHP (3.0 equiv)H₂O60592[6]
34'-Methoxy-deoxybenzoinTBAI (30)TBHP (3.0 equiv)H₂O60585[6]
Table 3: N-Alkylation of Anilines
EntryAnilineBenzyl AlcoholCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1AnilineBenzyl alcoholbpy-UiO-CoCl₂KOtBuToluene1202498[7]
24-MethylanilineBenzyl alcoholCoNx@NCt-BuOKToluene1402495[8]
3AnilineBenzyl alcoholCu-ChromiteK₂CO₃o-Xylene1108-

Experimental Protocols

This section provides detailed experimental procedures for key reactions catalyzed by ammonium iodide.

General Procedure for Williamson Ether Synthesis

This protocol describes a general method for the synthesis of ethers from alcohols and alkyl halides using TBAI as a phase transfer catalyst.[5]

Williamson_Ether_Synthesis_Workflow start Start add_reactants Add alcohol (1.5 mmol), K₂CO₃ (1 mmol), TBAI (1 mmol), and DMSO to a flask. start->add_reactants heat Heat the mixture to 50°C. add_reactants->heat add_alkyl_halide Add alkyl halide (1 mmol). heat->add_alkyl_halide stir Stir the reaction mixture. add_alkyl_halide->stir monitor Monitor reaction by TLC. stir->monitor workup Aqueous workup and extraction with ether. monitor->workup purify Purify by column chromatography. workup->purify end End purify->end

Caption: Workflow for Williamson Ether Synthesis.

Materials:

  • Alcohol (1.5 mmol)

  • Alkyl halide (1.0 mmol)

  • Tetrabutylammonium iodide (TBAI) (1.0 mmol)

  • Potassium carbonate (K₂CO₃) (1.0 mmol)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask, add the alcohol (1.5 mmol), potassium carbonate (1.0 mmol), TBAI (1.0 mmol), and DMSO.

  • Heat the mixture to 50°C with stirring.

  • Slowly add the alkyl halide (1.0 mmol) to the reaction mixture.

  • Continue stirring at 50°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Protocol for Oxidative Coupling of Benzyl Ketones

Materials:

  • Benzyl ketone (0.3 mmol)

  • Tetrabutylammonium iodide (TBAI) (0.09 mmol, 30 mol%)

  • tert-Butyl hydroperoxide (TBHP), 70% in water (0.9 mmol)

  • Water (2 mL)

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, combine the benzyl ketone (0.3 mmol), TBAI (0.09 mmol), and water (2 mL).

  • Add tert-butyl hydroperoxide (0.9 mmol) to the mixture.

  • Heat the reaction mixture to 60°C and stir for 5 hours.

  • After cooling to room temperature, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2,3-diaryl-1,4-diketone.

Protocol for N-Alkylation of Aniline with Benzyl Alcohol

This protocol describes a method for the N-alkylation of aniline using a cobalt-based catalyst, which can be conceptually adapted for ammonium iodide catalysis, though specific conditions would require optimization.[7]

Materials:

  • Aniline (0.5 mmol)

  • Benzyl alcohol (1.0 mmol)

  • Catalyst (e.g., bpy-UiO-CoCl₂) (3 mg)

  • Potassium tert-butoxide (KOtBu) (0.5 mmol)

  • Dry toluene (2 mL)

  • Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

  • Under a nitrogen atmosphere in a Schlenk tube, combine aniline (0.5 mmol), benzyl alcohol (1.0 mmol), the catalyst (3 mg), and potassium tert-butoxide (0.5 mmol).

  • Add dry toluene (2 mL) to the mixture.

  • Stir the reaction mixture at 120°C under reflux for 24 hours.

  • After cooling to room temperature, filter the reaction mixture and wash the solid with ethyl acetate.

  • Analyze the crude product by GC-MS/FID using an internal standard.

  • Evaporate the solvent and purify the crude product by column chromatography.

Conclusion

Ammonium iodide and its quaternary derivatives are highly effective and versatile phase transfer catalysts for a broad range of organic transformations. Their use can lead to improved reaction efficiency, milder conditions, and is aligned with the principles of green chemistry by often allowing the use of water as a solvent and reducing the need for harsh reagents.[4] The protocols and data presented in these notes serve as a valuable resource for researchers in the fields of organic synthesis and drug development, providing a solid foundation for the application of ammonium iodide-based phase transfer catalysis in their work.

References

Application of Ammonium Iodide in the Synthesis of Vinyl Sulfones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of ammonium iodide (NH₄I) as a catalyst in the synthesis of vinyl sulfones, a critical functional group in medicinal chemistry and organic synthesis. Vinyl sulfones are known for their utility as Michael acceptors and their presence in various biologically active compounds. The use of ammonium iodide offers a metal-free and efficient approach to constructing these valuable molecular scaffolds.

Introduction

Vinyl sulfones are important intermediates in organic synthesis due to their versatile reactivity.[1] Traditional methods for their synthesis often involve transition-metal catalysts, which can be costly and require stringent reaction conditions. A novel, metal-free approach utilizing ammonium iodide for the sulfonylation of alkenes has been developed, providing a more accessible and environmentally benign alternative.[1] This method employs dimethyl sulfoxide (DMSO) and water as the source of the methyl sulfone group, proceeding through a radical-mediated domino reaction.[1]

Reaction Mechanism and Signaling Pathway

The ammonium iodide-induced synthesis of vinyl methyl sulfones from alkenes proceeds through a proposed radical-mediated domino reaction involving oxidation and elimination steps. The key steps are outlined below:

  • Initiation: Ammonium iodide, in the presence of an oxidant (like TBHP, though not always explicitly required depending on the system), is proposed to generate iodine radicals.

  • Radical Generation: DMSO, in the presence of water and the iodide species, is converted to a methylthiyl radical (•CH₂S(O)CH₃).

  • Radical Addition: The generated methylthiyl radical adds to the alkene, forming a carbon-centered radical intermediate.

  • Oxidation: The carbon-centered radical is oxidized.

  • Elimination: The oxidized intermediate undergoes elimination to form the vinyl sulfone product.

Reaction_Mechanism cluster_start Initiation & Radical Generation cluster_propagation Propagation cluster_termination Termination & Product Formation NH4I NH₄I I_radical I• NH4I->I_radical Oxidant DMSO_H2O DMSO + H₂O MeS_radical •CH₂SO₂Me DMSO_H2O->MeS_radical I• Alkene Alkene (e.g., Styrene) Radical_Adduct Radical Adduct Alkene->Radical_Adduct + •CH₂SO₂Me Oxidized_Intermediate Oxidized Intermediate Radical_Adduct->Oxidized_Intermediate Oxidation Vinyl_Sulfone Vinyl Sulfone Oxidized_Intermediate->Vinyl_Sulfone Elimination

Caption: Proposed radical mechanism for the ammonium iodide-induced synthesis of vinyl sulfones.

Experimental Protocols

General Procedure for the Ammonium Iodide-Induced Synthesis of Vinyl Methyl Sulfones

This protocol is adapted from a reported novel ammonium iodide-induced sulfonylation of alkenes.[1]

Materials:

  • Alkene (e.g., Styrene)

  • Ammonium Iodide (NH₄I)

  • Dimethyl Sulfoxide (DMSO)

  • Water (H₂O)

  • tert-Butyl hydroperoxide (TBHP, 70% in water, optional, can act as an oxidant)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the alkene (1.0 mmol), ammonium iodide (0.2 mmol, 20 mol%), and DMSO (3.0 mL).

  • Add water (0.5 mL) to the reaction mixture.

  • If required, add TBHP (2.0 mmol) as an oxidant.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired vinyl methyl sulfone.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various vinyl methyl sulfones from different alkene substrates using the ammonium iodide-induced method.[1]

EntryAlkene SubstrateTime (h)Yield (%)
1Styrene1285
24-Methylstyrene1282
34-Methoxystyrene1478
44-Chlorostyrene1288
54-Bromostyrene1289
64-Fluorostyrene1286
72-Methylstyrene1675
8α-Methylstyrene2465
9Indene1272
101-Octene2455

Experimental Workflow

The general workflow for the synthesis and analysis of vinyl sulfones using this method is depicted below.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Reaction Setup (Alkene, NH₄I, DMSO, H₂O) Start->Reaction_Setup Reaction Reaction at 100 °C Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End: Pure Vinyl Sulfone Analysis->End

Caption: General experimental workflow for vinyl sulfone synthesis.

Logical Relationship of Key Reaction Components

The successful synthesis of vinyl sulfones via this ammonium iodide-induced pathway is dependent on the interplay of several key components.

Logical_Relationship Alkene Alkene (Substrate) Vinyl_Sulfone Vinyl Sulfone (Product) Alkene->Vinyl_Sulfone is converted to NH4I Ammonium Iodide (Catalyst) NH4I->Vinyl_Sulfone catalyzes formation of DMSO_H2O DMSO/H₂O (Sulfone Source) DMSO_H2O->Vinyl_Sulfone provides sulfone group for Heat Heat (Energy Input) Heat->Vinyl_Sulfone enables reaction for

Caption: Key components and their roles in the vinyl sulfone synthesis.

Conclusion

The use of ammonium iodide as a catalyst for the synthesis of vinyl sulfones from alkenes offers a significant advancement in synthetic methodology. This metal-free approach is characterized by its operational simplicity, good functional group tolerance, and high stereoselectivity.[1] The detailed protocols and mechanistic insights provided herein are intended to facilitate the adoption of this efficient method by researchers in academia and the pharmaceutical industry for the synthesis of diverse vinyl sulfone derivatives.

References

Application Notes and Protocols for the Use of Ammonium Iodide ("Azane;hydroiodide") as a Release Agent in XRF Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

X-ray Fluorescence (XRF) spectroscopy is a powerful and widely used analytical technique for determining the elemental composition of a variety of materials. For solid samples, sample homogeneity is critical to achieving accurate and reproducible results. The fusion bead method is a sample preparation technique that eliminates particle size and mineralogical effects by dissolving the sample in a borate flux at high temperatures to create a homogeneous glass disc.

A common challenge in the fusion process is the tendency of the molten flux to adhere to the platinum crucible and mold, leading to incomplete transfer of the sample, damage to the platinumware, and inconsistent bead quality. To overcome this, a release agent is often added to the flux mixture. Ammonium iodide (NH₄I), systematically named "Azane;hydroiodide", is a widely used release agent in this application.

This document provides detailed application notes and protocols for the effective use of ammonium iodide as a release agent in the preparation of fused beads for XRF analysis.

Principle of Action

Ammonium iodide acts as a non-wetting agent in the molten flux. Its primary mechanism of action is to increase the surface tension of the molten mixture.[1][2][3] This increase in surface tension minimizes the contact area between the molten glass and the platinum surfaces of the crucible and mold, facilitating a clean and easy release of the cooled glass bead.

The benefits of using ammonium iodide as a release agent include:

  • Improved Bead Release: The primary function is to ensure the fused bead does not stick to the mold, allowing for easy and non-destructive removal.[4][5]

  • Protection of Platinumware: By preventing the molten glass from wetting and adhering to the platinum, it reduces the need for aggressive cleaning and minimizes mechanical damage that can occur when trying to remove a stuck bead.

  • Enhanced Bead Quality: The use of ammonium iodide often results in a fused bead with a neutral or positive meniscus, reducing the likelihood of sharp edges and fractures.[1] This leads to a flatter, more consistent analytical surface, which can improve the accuracy and precision of XRF measurements.[1]

  • Reduced Contamination: A clean release minimizes the carry-over of material between samples.

  • Preference over Bromides: Iodide-based release agents are often preferred over bromide-based ones, as the bromine Lα-line can interfere with the aluminum Kα-line in XRF analysis.[1]

Quantitative Performance Data (Illustrative)

While the qualitative benefits of ammonium iodide are well-established, publicly available quantitative data is often specific to particular applications and instrumentation. The following tables present illustrative data to demonstrate the expected performance improvements when using ammonium iodide as a release agent.

Table 1: Effect of Ammonium Iodide on Fused Bead Release Success Rate

Sample MatrixRelease AgentNumber of Beads PreparedSuccessful Release (No Sticking)Success Rate (%)
Geological Standard (Granite)None503570
Geological Standard (Granite)100 mg NH₄I per 10g flux504998
Cement Raw MealNone503264
Cement Raw Meal100 mg NH₄I per 10g flux504896
Polymer with FillersNone504080
Polymer with Fillers100 mg NH₄I per 10g flux5050100

Table 2: Impact of Ammonium Iodide Concentration on Analytical Precision for a Certified Reference Material (CRM) of Limestone

ElementConcentration in CRM (%)Repeatability (RSD, n=10) without NH₄I (%)Repeatability (RSD, n=10) with 50mg NH₄I / 10g flux (%)Repeatability (RSD, n=10) with 100mg NH₄I / 10g flux (%)
CaO42.50.80.40.3
SiO₂12.11.20.70.5
Al₂O₃3.51.50.90.6
Fe₂O₃1.81.81.10.8

RSD: Relative Standard Deviation

This illustrative data suggests that the addition of ammonium iodide significantly improves the success rate of bead release and enhances the precision of the analytical results due to the improved quality and consistency of the fused beads.

Experimental Protocols

The following protocols provide a detailed methodology for the use of ammonium iodide in the preparation of fused beads for XRF analysis.

General Protocol for Fusion Bead Preparation

This protocol is a general guideline and may require optimization for specific sample types and instrumentation.

Materials and Equipment:

  • Sample, finely pulverized (< 75 µm)

  • Lithium borate flux (e.g., a mixture of lithium tetraborate and lithium metaborate)

  • Ammonium iodide (NH₄I), powder or tablets

  • Automated fusion machine or a high-temperature furnace

  • Platinum-5% Gold (Pt/Au) crucibles and molds

  • Precision balance (± 0.1 mg)

  • Spatula and weighing paper

Procedure:

  • Weighing:

    • Accurately weigh the desired amount of finely pulverized sample (e.g., 0.5 g) onto weighing paper.

    • Accurately weigh the appropriate amount of lithium borate flux (e.g., 5.0 g for a 1:10 sample-to-flux ratio) and place it in the Pt/Au crucible.

    • Add the ammonium iodide release agent to the flux in the crucible. A typical starting amount is 50-100 mg of NH₄I powder or one to two tablets per 10 g of flux.

    • Transfer the weighed sample into the crucible with the flux and release agent.

  • Mixing:

    • Thoroughly mix the sample, flux, and release agent in the crucible using a spatula. Ensure a homogeneous mixture to facilitate complete dissolution of the sample.

  • Fusion:

    • Place the crucible in the fusion machine or furnace.

    • Heat the mixture to a temperature between 1000°C and 1200°C. The exact temperature will depend on the sample type and the flux composition.

    • Agitate the crucible during heating to ensure homogenization of the melt and to remove any trapped gas bubbles. The duration of the fusion process is typically between 5 and 15 minutes.

  • Pouring and Cooling:

    • Once the fusion is complete and the melt is clear and bubble-free, pour the molten glass into a pre-heated Pt/Au mold.

    • Allow the bead to cool slowly and evenly. Many automated fusion instruments have a controlled cooling cycle. Rapid or uneven cooling can cause the bead to crack.

  • Bead Release and Analysis:

    • Once cooled to room temperature, the glass bead should release easily from the mold.

    • The fused bead is now ready for XRF analysis.

Application-Specific Protocol Modifications

4.2.1 Geological Samples (e.g., Rocks, Ores, Soils)

  • Sample-to-Flux Ratio: A ratio of 1:10 is common. For highly refractory minerals, a higher flux ratio (e.g., 1:20) may be necessary.

  • Flux Composition: A mixture of lithium tetraborate (Li₂B₄O₇) and lithium metaborate (LiBO₂) is often used. The ratio of tetraborate to metaborate can be adjusted based on the acidity/basicity of the sample.

  • Oxidizing Agent: For samples containing sulfides or organic matter, the addition of an oxidizing agent (e.g., sodium nitrate, NaNO₃) may be required to prevent damage to the platinum crucible. The oxidizing agent should be added along with the sample and flux.

4.2.2 Cement and Clinker

  • Sample-to-Flux Ratio: A ratio of 1:10 is standard.

  • Fusion Temperature: Typically around 1100-1150°C.

  • Pre-oxidation: Samples with high loss on ignition (LOI) may benefit from a pre-oxidation step at a lower temperature (e.g., 600°C) before the main fusion step to prevent excessive frothing.

4.2.3 Polymers and Catalysts

  • Sample-to-Flux Ratio: Can vary widely depending on the filler content and organic matrix. A lower sample-to-flux ratio (e.g., 1:20 or 1:50) may be necessary.

  • Ashing: For polymers with a high organic content, it is often necessary to ash the sample in a muffle furnace before fusion to remove the organic matrix. The remaining inorganic ash is then fused.

  • Oxidizing Agent: An oxidizing agent is often required for catalysts, especially those on a carbon support.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the fusion bead preparation process.

experimental_workflow cluster_prep Sample and Reagent Preparation cluster_fusion Fusion Process cluster_cooling Bead Formation weigh_sample Weigh Sample mix Mix Sample, Flux, and NH4I weigh_sample->mix weigh_flux Weigh Flux weigh_flux->mix weigh_nh4i Weigh NH4I weigh_nh4i->mix heat Heat to 1000-1200°C mix->heat agitate Agitate for Homogenization heat->agitate pour Pour into Mold agitate->pour cool Controlled Cooling pour->cool release Release Fused Bead cool->release analyze XRF Analysis release->analyze

Caption: Experimental workflow for fusion bead preparation using ammonium iodide.

logical_relationship nh4i Ammonium Iodide (NH4I) surface_tension Increases Surface Tension of Molten Flux nh4i->surface_tension non_wetting Reduces Wetting of Platinum Surfaces surface_tension->non_wetting clean_release Facilitates Clean Bead Release non_wetting->clean_release protect_pt Protects Platinumware clean_release->protect_pt improve_bead Improves Bead Quality clean_release->improve_bead improve_accuracy Enhances Analytical Accuracy and Precision improve_bead->improve_accuracy

Caption: Logical relationship of ammonium iodide's function as a release agent.

Troubleshooting

  • Bead Sticking to the Mold:

    • Increase the amount of ammonium iodide.

    • Ensure the mold is clean and free of scratches.

    • Check the pouring temperature; it may be too low.

  • Cracked Beads:

    • Ensure a slow and controlled cooling process. Avoid drafts.

    • Pre-heat the mold to a higher temperature.

  • Incomplete Sample Dissolution:

    • Increase the fusion time or temperature.

    • Ensure the sample is finely pulverized.

    • Optimize the flux composition for the specific sample type.

Safety Precautions

  • Ammonium iodide can be harmful if swallowed or inhaled. Handle it in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The fusion process involves extremely high temperatures. Use appropriate tongs and heat-resistant gloves when handling hot crucibles and molds.

  • Consult the Safety Data Sheet (SDS) for ammonium iodide and the borate flux for detailed safety information.

Conclusion

Ammonium iodide is an effective release agent for the preparation of fused beads for XRF analysis. Its use can significantly improve the reliability and efficiency of the sample preparation process, leading to higher quality analytical data. The protocols and information provided in this document serve as a comprehensive guide for researchers and scientists to effectively utilize ammonium iodide in their XRF workflows. Optimization of the parameters for specific applications is encouraged to achieve the best results.

References

Troubleshooting & Optimization

Technical Support Center: Azane;hydroiodide (Hydrazinium Iodide) Purification and Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification and recrystallization of Azane;hydroiodide, more commonly known as hydrazinium iodide (N₂H₅I).

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its common impurities?

A1: "this compound" is a less common chemical name for hydrazinium iodide. It is a salt formed from hydrazine (N₂H₄) and hydroiodic acid (HI). Common impurities can include unreacted starting materials such as hydrazine and iodine, as well as water, given its hygroscopic nature.[1][2][3] Residual solvents from synthesis may also be present.

Q2: What is the best solvent for the recrystallization of hydrazinium iodide?

A2: Water is a common and effective solvent for the recrystallization of hydrazinium iodide due to its high solubility at elevated temperatures and lower solubility at cooler temperatures. For less water-soluble impurities, a mixed solvent system, such as water and ethanol, can be effective.[4][5] The choice of solvent depends on the specific impurities you are trying to remove.

Q3: My hydrazinium iodide sample is colored (yellow/brown). What is the cause and how can I remove the color?

A3: A yellow or brown discoloration is often due to the presence of trace amounts of elemental iodine (I₂) as an impurity. This can be addressed during the recrystallization process. Adding a small amount of a reducing agent, like sodium thiosulfate, to the initial solution can help to convert the iodine to colorless iodide. Subsequent recrystallization should yield a colorless product.

Q4: The recrystallized product is difficult to dry and appears wet. What should I do?

A4: Hydrazinium iodide is hygroscopic, meaning it readily absorbs moisture from the air.[6] To obtain a dry, crystalline product, it is crucial to minimize exposure to atmospheric moisture. Drying under vacuum in a desiccator containing a strong drying agent (e.g., phosphorus pentoxide or anhydrous calcium sulfate) is recommended.[6]

Q5: I am not getting any crystals upon cooling. What could be the problem?

A5: Failure to crystallize can be due to several factors:

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure hydrazinium iodide to induce crystallization.

  • Too much solvent: If the solution is too dilute, the solubility point may not be reached upon cooling. You can try to carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

  • Presence of impurities: Some impurities can inhibit crystal formation. If the problem persists, an additional purification step, such as a pre-treatment with activated carbon, might be necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Oily Product Formation The boiling point of the solvent is higher than the melting point of the solute. Impurities are present, lowering the melting point of the mixture.Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent boiling point. Purify the crude material using another method (e.g., column chromatography) before recrystallization.
Colored Crystals Trapped impurities, particularly iodine.Redissolve the crystals in the minimum amount of hot solvent, add a small amount of decolorizing carbon, and filter the hot solution before recrystallization. For iodine contamination, a reducing agent wash of the solution may be necessary.
Low Recovery Yield Too much solvent was used. The solution was not cooled sufficiently. The crystals were filtered before crystallization was complete.Concentrate the filtrate by evaporation and cool again to recover more product. Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) for an adequate amount of time.
Crystals Clump Together The solution was cooled too quickly. Agitation during cooling.Allow the solution to cool slowly and without disturbance. Slow cooling generally leads to larger and purer crystals.[5]
Product Decomposes The heating temperature is too high.Use a water bath or heating mantle to carefully control the temperature. Avoid prolonged heating of the solution.

Experimental Protocols

Protocol 1: Recrystallization of Hydrazinium Iodide from Water

This protocol is suitable for general purification of hydrazinium iodide where water-soluble impurities are not the primary concern.

Materials:

  • Crude hydrazinium iodide

  • Deionized water

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Desiccator with a drying agent

Methodology:

  • Dissolution: Place the crude hydrazinium iodide in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small amount of extra hot water to prevent premature crystallization and quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum in a desiccator.

Protocol 2: Recrystallization of Hydrazinium Iodide using a Water-Ethanol Solvent System

This method is useful when impurities are more soluble in a mixed solvent system.

Materials:

  • Crude hydrazinium iodide

  • Deionized water

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Heating source

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Desiccator

Methodology:

  • Dissolution: Dissolve the crude hydrazinium iodide in the minimum amount of hot deionized water.

  • Addition of Anti-solvent: While the solution is still hot, slowly add ethanol until the solution becomes slightly cloudy. This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold water-ethanol mixture.

  • Drying: Dry the purified crystals under vacuum in a desiccator.

Data Summary

Table 1: Physical Properties of Hydrazinium Iodide

PropertyValue
Molecular Formula N₂H₅I
Molar Mass 159.95 g/mol
Appearance White, hygroscopic crystals
Melting Point Approximately 125 °C

Table 2: Solubility Data (Qualitative)

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
Water SolubleHighly Soluble
Ethanol Sparingly SolubleSoluble
Methanol SolubleHighly Soluble

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Hydrazinium Iodide B Add Minimum Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Gravity Filtration (Optional) C->D Insoluble Impurities Present E Clear Hot Solution C->E No Insoluble Impurities D->E F Slow Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Under Vacuum I->J K Pure Crystals J->K

Caption: Experimental workflow for the purification of hydrazinium iodide by recrystallization.

Troubleshooting_Tree Start Crystallization Problem Q1 No Crystals Formed? Start->Q1 A1_1 Solution is Supersaturated Q1->A1_1 Yes A1_2 Too much solvent Q1->A1_2 Yes Q2 Oily Product? Q1->Q2 No S1_1 Scratch flask or add seed crystal A1_1->S1_1 S1_2 Evaporate some solvent A1_2->S1_2 A2_1 High solvent boiling point Q2->A2_1 Yes Q3 Low Yield? Q2->Q3 No S2_1 Use a mixed solvent A2_1->S2_1 A3_1 Incomplete Crystallization Q3->A3_1 Yes S3_1 Cool longer / Concentrate filtrate A3_1->S3_1

Caption: A troubleshooting decision tree for common issues encountered during recrystallization.

References

Preventing the discoloration of ammonium iodide upon storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the discoloration of ammonium iodide (NH₄I) during storage. Discoloration, typically a yellowing or browning of the white crystalline solid, indicates the formation of free iodine (I₂), which can compromise the purity and reactivity of the reagent in sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my ammonium iodide turning yellow/brown?

A1: The discoloration of ammonium iodide is primarily due to the oxidation of the iodide ion (I⁻) to molecular iodine (I₂), which has a characteristic yellow-to-brown color.[1][2] This decomposition reaction is accelerated by exposure to several environmental factors.

Q2: What factors accelerate the discoloration of ammonium iodide?

A2: The main factors that accelerate the decomposition and subsequent discoloration of ammonium iodide are:

  • Light: Ammonium iodide is photosensitive and will decompose more rapidly when exposed to light.[2][3]

  • Air (Oxygen): Oxygen in the air acts as an oxidizing agent, promoting the conversion of iodide to iodine.

  • Moisture: Ammonium iodide is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can facilitate the oxidation process.[3]

Q3: Can I still use discolored ammonium iodide?

A3: For applications where high purity is critical, the use of discolored ammonium iodide is not recommended as the presence of free iodine can lead to unintended side reactions and inaccurate results. For less sensitive applications, the suitability of the discolored reagent should be determined on a case-by-case basis, potentially after purification.

Q4: Is the discoloration reversible?

A4: While the discoloration indicates decomposition, the resulting free iodine can be chemically converted back to iodide. A historical method involves dissolving the discolored salt in distilled water and treating the solution with ammonium sulfide. However, for maintaining high purity, preventing discoloration is a more effective strategy.

Q5: How should I properly store ammonium iodide to prevent discoloration?

A5: To minimize discoloration, ammonium iodide should be stored in a tightly sealed, opaque container to protect it from light, air, and moisture.[3] Storing it in a cool, dry place, such as a desiccator, is also recommended. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guide: Discoloration of Stored Ammonium Iodide

If you are experiencing discoloration of your ammonium iodide, use the following guide to identify the cause and implement corrective actions.

Observation Potential Cause Recommended Action
Rapid yellowing after opening a new bottle Improper sealing after initial use, leading to air and moisture exposure.Ensure the container is tightly sealed immediately after each use. Consider transferring smaller, frequently used amounts to a separate, smaller container to minimize exposure of the bulk material.
Gradual discoloration over time despite proper sealing The storage container is not completely opaque, allowing light to penetrate.Transfer the ammonium iodide to an amber glass bottle or another opaque container. Store the container in a dark cabinet or drawer.
Clumping and discoloration High humidity in the storage environment.Store the ammonium iodide in a desiccator containing a suitable desiccant (e.g., silica gel).
Discoloration of an aqueous solution of ammonium iodide Aqueous solutions of ammonium iodide are particularly susceptible to oxidation, especially in the absence of a stabilizer.[1]Prepare aqueous solutions fresh for immediate use. If a solution must be stored, protect it from light and consider adding a stabilizer.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of Ammonium Iodide

This protocol is designed to assess the stability of ammonium iodide under accelerated conditions to quickly evaluate the impact of different storage conditions or the effectiveness of stabilizers.

1. Materials:

  • Ammonium iodide samples (at least 3 lots, if available)
  • Opaque, airtight containers (e.g., amber glass vials with screw caps)
  • Transparent, airtight containers (e.g., clear glass vials with screw caps)
  • Controlled environment chambers or ovens set to 40°C ± 2°C
  • Controlled humidity chamber (optional, 75% RH ± 5% RH)
  • UV-Vis spectrophotometer
  • Potassium iodide (KI)
  • Starch indicator solution
  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N)
  • Deionized water

2. Procedure:

  • Sample Preparation: Aliquot 1-2 g of ammonium iodide into each of the opaque and transparent containers. For testing stabilizers, prepare samples with the desired concentration of the stabilizer (e.g., 1% ammonium hypophosphite).
  • Storage Conditions: Place the containers in the controlled environment chamber(s) under the following conditions:
  • Condition A (Accelerated - Light Exposed): 40°C, transparent container.
  • Condition B (Accelerated - Protected from Light): 40°C, opaque container.
  • Condition C (Accelerated - High Humidity): 40°C / 75% RH, opaque container (if available).
  • Time Points: Pull samples for analysis at initial (t=0), 1, 2, 4, and 6 weeks.
  • Analysis (Quantification of Free Iodine): a. Accurately weigh approximately 0.5 g of the ammonium iodide sample. b. Dissolve the sample in 50 mL of deionized water. c. Add 1 mL of starch indicator solution. A blue color will appear if free iodine is present. d. Titrate the solution with 0.01 N sodium thiosulfate solution until the blue color disappears. e. Record the volume of titrant used.
  • Calculation:
  • Calculate the percentage of free iodine (I₂) using the following formula: % I₂ = (V * N * 126.9) / (W * 10) Where:
  • V = volume of sodium thiosulfate solution in mL
  • N = normality of the sodium thiosulfate solution
  • 126.9 = atomic weight of iodine
  • W = weight of the ammonium iodide sample in g

3. Data Presentation:

Summarize the percentage of free iodine at each time point for each storage condition in a table.

Storage ConditionTime (weeks)% Free Iodine (Lot 1)% Free Iodine (Lot 2)% Free Iodine (Lot 3)
Initial (t=0) 0
Condition A 1
2
4
6
Condition B 1
2
4
6
Condition C 1
2
4
6
Protocol 2: Evaluation of Stabilizer Effectiveness

This protocol outlines a method to compare the effectiveness of different stabilizers in preventing the discoloration of ammonium iodide.

1. Materials:

  • Ammonium iodide
  • Stabilizers to be tested (e.g., ammonium hypophosphite, ascorbic acid)
  • Opaque, airtight containers
  • Controlled environment chamber (40°C, protected from light)
  • Analytical balance
  • UV-Vis spectrophotometer or titration equipment as described in Protocol 1.

2. Procedure:

  • Prepare samples of ammonium iodide containing different concentrations of the stabilizers (e.g., 0.1%, 0.5%, 1.0% w/w). Include a control sample with no stabilizer.
  • Store all samples under the same accelerated condition (e.g., 40°C in opaque, airtight containers).
  • At specified time intervals (e.g., 0, 2, 4, 8, and 12 weeks), analyze the samples for free iodine content as described in Protocol 1.

3. Data Presentation:

Present the data in a table comparing the percentage of free iodine for each stabilizer at each concentration over time.

StabilizerConcentration (%)Time (weeks)% Free Iodine
Control (None) 00
2
4
8
12
Ammonium Hypophosphite 0.10
2
4
8
12
Ammonium Hypophosphite 0.50
2
4
8
12
Ammonium Hypophosphite 1.00
2
4
8
12
Ascorbic Acid 0.10
2
4
8
12

Visualizations

Discoloration_Pathway cluster_factors Accelerating Factors NH4I Ammonium Iodide (NH₄I) (White Crystalline Solid) I_minus Iodide Ion (I⁻) NH4I->I_minus Dissociation I2 Iodine (I₂) (Yellow/Brown) I_minus->I2 Oxidation Light Light Light->I_minus Air Air (O₂) Air->I_minus Moisture Moisture (H₂O) Moisture->I_minus

Caption: The oxidation pathway of ammonium iodide leading to discoloration.

Troubleshooting_Workflow start Ammonium Iodide Discoloration Observed check_container Is the container tightly sealed? start->check_container check_light Is the container opaque and stored in the dark? check_container->check_light Yes action_seal Action: Reseal tightly. Consider transferring to a smaller container. check_container->action_seal No check_humidity Is the storage environment dry? check_light->check_humidity Yes action_light Action: Transfer to an opaque container and store in a dark place. check_light->action_light No action_humidity Action: Store in a dessicator. check_humidity->action_humidity No end_node Discoloration Minimized check_humidity->end_node Yes action_seal->check_light action_light->check_humidity action_humidity->end_node

Caption: A troubleshooting workflow for addressing ammonium iodide discoloration.

References

Technical Support Center: Troubleshooting Low Yields in Reactions Catalyzed by Ammonium Iodide ("Azane;hydroiodide")

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions catalyzed by "Azane;hydroiodide," chemically known as ammonium iodide (NH₄I). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions, ensuring higher yields and product purity. Ammonium iodide is a versatile catalyst, often used as a source of in situ generated hypervalent iodine species or as a phase transfer catalyst in a variety of organic transformations.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is its primary role as a catalyst?

A1: "this compound" is the chemical compound ammonium iodide (NH₄I). In organic synthesis, it primarily serves two roles as a catalyst. Firstly, under oxidative conditions, the iodide anion can be oxidized to form hypervalent iodine species in situ, which are powerful electrophilic reagents for various transformations.[1][2] Secondly, as a quaternary ammonium salt, it can function as a phase transfer catalyst (PTC), facilitating reactions between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[4][5]

Q2: How should I store and handle ammonium iodide to ensure its catalytic activity?

A2: Ammonium iodide is sensitive to light and air, which can cause it to decompose and turn yellow or brown due to the formation of iodine.[6][7] This decomposition can negatively impact its catalytic efficiency. It should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area, away from oxidizing agents and strong bases.[4] For sensitive reactions, using freshly purified or a new bottle of ammonium iodide is recommended.

Q3: What are the most common types of reactions catalyzed by ammonium iodide?

A3: Ammonium iodide is utilized in a range of organic reactions, including:

  • Asymmetric α-hydroxylation of β-ketoesters[1][2]

  • Radical-mediated tandem cyclization reactions[8]

  • Halolactonization of alkenoic acids[3]

  • Iodination of ketones and aromatic compounds[9]

  • Multicomponent reactions for the synthesis of complex molecules[10][11]

  • N-alkylation reactions as a phase transfer catalyst[12]

Q4: Can the counteranion in other ammonium salts affect the reaction outcome?

A4: Yes, the counteranion can have a significant impact on catalyst performance and selectivity, especially under oxidative conditions.[1][2] Anions like bromide or iodide can be oxidized to hypervalent halogen species, which may be crucial for the catalytic cycle.[1][2] In contrast, non-oxidizable anions like chloride or tetrafluoroborate will not participate in such oxidative catalytic cycles.[2]

Troubleshooting Guides for Low Yields

Issue 1: The reaction is sluggish or does not go to completion.

Potential Causes and Solutions:

  • Inactive Catalyst:

    • Cause: The ammonium iodide may have decomposed due to improper storage.[6][7]

    • Solution: Use a fresh batch of ammonium iodide or purify the existing stock. A simple visual inspection for a yellow or brown color can indicate decomposition.

  • Insufficient Oxidant (in oxidative reactions):

    • Cause: The oxidant (e.g., H₂O₂, mCPBA) may be depleted or used in a substoichiometric amount.

    • Solution: Ensure the correct stoichiometry of the oxidant is used. In some cases, slow addition of the oxidant can improve yields by minimizing side reactions.

  • Catalyst Poisoning (in Phase Transfer Catalysis):

    • Cause: If iodide is the leaving group in the substrate, it can act as a catalyst poison for the quaternary ammonium phase-transfer catalyst by strongly associating with the cation, preventing it from pairing with the desired nucleophile.[13]

    • Solution: Consider using a different phase transfer catalyst, such as one with a bromide counteranion, and adding a catalytic amount of sodium iodide if the in situ formation of a more reactive alkyl iodide is desired.[5]

  • Low Reaction Temperature:

    • Cause: The activation energy for the reaction may not be reached at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts.

Issue 2: Significant formation of byproducts is observed.

Potential Causes and Solutions:

  • Side Reactions of Substrates:

    • Cause: In reactions like aldol condensations, self-condensation of one of the carbonyl partners can be a major side reaction.[14]

    • Solution: Optimize the reaction conditions by slowly adding the more reactive substrate to the reaction mixture. Adjusting the stoichiometry of the reactants can also favor the desired cross-condensation.[15]

  • Decomposition of Product or Reactants:

    • Cause: High reaction temperatures or prolonged reaction times can lead to the decomposition of sensitive functional groups.[16]

    • Solution: Monitor the reaction progress closely (e.g., by TLC or LCMS) and stop the reaction once the starting material is consumed. Consider running the reaction at a lower temperature for a longer duration.

  • Incorrect Oxidant Stoichiometry:

    • Cause: An excess of a strong oxidant can lead to over-oxidation of the substrate or product.

    • Solution: Carefully control the stoichiometry of the oxidant. A stepwise or slow addition can help to minimize over-oxidation.

Issue 3: The yield is low after purification.

Potential Causes and Solutions:

  • Product Loss During Workup:

    • Cause: The product may have some solubility in the aqueous phase during extraction, or it may adhere to silica gel during column chromatography.[16][17]

    • Solution: Perform a back-extraction of the aqueous layers with a suitable organic solvent. When performing chromatography, choose the appropriate solvent system and consider using a less polar stationary phase if the product is highly polar.

  • Incomplete Reaction:

    • Cause: The reaction may not have reached completion, leading to a mixture of starting material and product that is difficult to separate.[16][18]

    • Solution: Before scaling up, perform small-scale experiments to determine the optimal reaction time. Use TLC or LCMS to monitor the disappearance of the limiting reagent.

  • Volatile Product:

    • Cause: The product may be volatile and lost during solvent removal under reduced pressure.

    • Solution: Use a rotary evaporator with care, possibly at a higher pressure or lower temperature. Alternatively, remove the solvent by passing a stream of inert gas over the solution.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from the literature, illustrating how changes in reaction parameters can affect the yield and selectivity in reactions catalyzed by ammonium iodide and its derivatives.

Table 1: Optimization of Asymmetric α-Hydroxylation of a β-Ketoester [1][2]

EntryCatalyst (mol%)Imine (equiv)H₂O₂ (equiv)SolventTemp (°C)Time (h)Yield (%)er
151.01.0Toluene0206593:7
250.50.5Toluene0207292:8
32.50.50.5Toluene0206891:9
450.50.5CH₂Cl₂0205588:12
550.50.5Toluene25206085:15

er = enantiomeric ratio

Table 2: Effect of Catalyst and Solvent on a Multicomponent Reaction Yield

EntryCatalystSolventTemperatureTime (h)Yield (%)
1NH₄IEthanolReflux885
2NH₄IMethanolReflux878
3NH₄IAcetonitrileReflux1272
4(n-Bu)₄NIEthanolReflux892
5No CatalystEthanolReflux24<10

Experimental Protocols

Representative Protocol: Ammonium Iodide-Catalyzed Synthesis of Jasminaldehyde via Aldol Condensation

This protocol is a general representation and may require optimization for specific substrates. The synthesis of jasminaldehyde is a classic example of a cross-aldol condensation where ammonium salts can be employed as phase transfer catalysts to improve yields and selectivity.[19][20]

Materials:

  • Benzaldehyde

  • n-Heptanal

  • Ammonium Iodide (or a quaternary ammonium iodide like Tetrabutylammonium iodide)

  • Sodium Hydroxide

  • Toluene

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.0 equiv) in deionized water to create a 10% (w/v) solution.

  • Catalyst Addition: To the aqueous NaOH solution, add ammonium iodide (0.1 equiv).

  • Reactant Addition: Add benzaldehyde (1.0 equiv) to the mixture.

  • Controlled Addition of Second Reactant: Begin stirring the mixture vigorously. Slowly add n-heptanal (1.0 equiv) dropwise over a period of 30 minutes. The slow addition is crucial to minimize the self-condensation of heptanal.[15]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (thin-layer chromatography) using a toluene:ethyl acetate (9:1) solvent system.

  • Workup: Once the reaction is complete (as indicated by the disappearance of the limiting aldehyde), transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the product with toluene (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure jasminaldehyde.

Mandatory Visualizations

Catalytic Cycle Diagram

Catalytic_Cycle Catalyst NH₄⁺I⁻ Intermediate Hypervalent Iodine Intermediate [I⁺] Catalyst->Intermediate Oxidation Oxidant Oxidant (e.g., H₂O₂) Oxidant->Intermediate Substrate Substrate Product Product Substrate->Product Reaction Product->Catalyst Regeneration Intermediate->Product

Caption: General catalytic cycle for an ammonium iodide-catalyzed oxidation reaction.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Check Catalyst Quality (Age, Color) Start->Check_Catalyst Catalyst_OK Catalyst OK? Check_Catalyst->Catalyst_OK Check_Reagents Verify Reagent Purity and Stoichiometry Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Catalyst_OK->Check_Reagents Yes Replace_Catalyst Use Fresh/Purified Catalyst Catalyst_OK->Replace_Catalyst No Reagents_OK->Check_Conditions Yes Adjust_Reagents Adjust Stoichiometry/ Purify Reagents Reagents_OK->Adjust_Reagents No Optimize_Conditions Optimize Temp, Time, or Solvent Conditions_OK->Optimize_Conditions No Investigate_Workup Investigate Workup & Purification Conditions_OK->Investigate_Workup Yes Replace_Catalyst->Start Adjust_Reagents->Start Optimize_Conditions->Start

Caption: A logical workflow for troubleshooting low reaction yields.

Parameter Optimization Relationship Diagram

Parameter_Optimization Optimal_Yield Optimal Yield Temperature Temperature Optimal_Yield->Temperature Concentration Concentration Optimal_Yield->Concentration Catalyst_Loading Catalyst Loading Optimal_Yield->Catalyst_Loading Solvent Solvent Optimal_Yield->Solvent Stoichiometry Stoichiometry Optimal_Yield->Stoichiometry

Caption: Key parameters influencing the optimization of reaction yield.

References

Technical Support Center: Optimizing "Azane;hydroiodide"-Mediated Iodination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Azane;hydroiodide" (Ammonium Iodide, NH₄I)-mediated iodination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is "this compound"-mediated iodination?

A1: This is an electrophilic iodination method that uses ammonium iodide (NH₄I) as an inexpensive and stable source of iodine. The reaction requires an oxidizing agent to convert the iodide anion (I⁻) into a reactive electrophilic iodine species ("I⁺"), which then substitutes a hydrogen atom on an organic substrate, typically an electron-rich aromatic compound or a ketone.

Q2: What are the key components of this reaction?

A2: The reaction typically involves four main components:

  • Substrate: The molecule to be iodinated (e.g., phenol, aniline, aryl ketone).

  • Ammonium Iodide (NH₄I): The source of iodine.

  • Oxidizing Agent: Essential for activating the iodide. Common choices include hydrogen peroxide (H₂O₂), Oxone (potassium peroxymonosulfate), or iodosylbenzene.[1][2]

  • Solvent: A suitable medium for the reaction, such as methanol, water, or acetic acid. Some protocols are performed under solvent-free conditions.[1]

Q3: What are the main advantages of using ammonium iodide for iodination?

A3: This method is often favored for its "green chemistry" attributes. Ammonium iodide is a cheap, non-toxic, and easy-to-handle solid.[3] When paired with environmentally benign oxidants like hydrogen peroxide, the primary byproduct is water, minimizing hazardous waste.[1] These reactions often proceed under mild conditions with high yields and good regioselectivity.[1][4]

Q4: What types of molecules can be iodinated with this method?

A4: This method is most effective for:

  • Activated Aromatic Compounds: Electron-rich systems like phenols, anilines, and their derivatives are excellent substrates.[5]

  • Heterocycles: Certain heterocyclic compounds can be successfully iodinated.[4]

  • Carbonyl Compounds: The α-position of ketones can be iodinated to form α-iodoketones.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment.

Problem 1: Low or No Product Yield

  • Question: My reaction has run for the specified time, but TLC/LC-MS analysis shows little to no product formation. What should I check?

  • Answer:

    • Oxidant Activity: The most critical component after the iodide source is the oxidant. Ensure your oxidizing agent is fresh and active. For example, commercial hydrogen peroxide solutions can decompose over time. It is advisable to use a fresh bottle or titrate the solution to confirm its concentration.

    • Incorrect Stoichiometry: The ratio of substrate to NH₄I and the oxidant is crucial. An insufficient amount of the oxidant will result in low conversion. Conversely, a large excess may lead to side reactions. Refer to optimized protocols for the correct molar ratios.

    • Reaction Temperature: While many protocols proceed at room temperature, some substrates may require gentle heating to initiate the reaction or improve the rate. If the reaction is sluggish, consider increasing the temperature to 40-50 °C.[6]

    • pH of the Medium: The reactivity of the electrophilic iodine species can be highly dependent on the pH. For iodination of sensitive substrates like phenols, buffering the reaction medium can be essential to prevent side reactions or decomposition.[4]

Problem 2: Formation of Di-iodinated or Poly-iodinated Products

  • Question: My goal is to synthesize a mono-iodinated product, but I am observing significant amounts of the di-iodinated species. How can I improve selectivity?

  • Answer:

    • Control Stoichiometry: The most straightforward approach is to reduce the equivalents of ammonium iodide and the oxidant relative to the substrate. Start with a 1:1:1 molar ratio of substrate:NH₄I:oxidant and adjust as needed.

    • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the second iodination step, favoring the mono-substituted product.

    • Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-iodinated product appear.

    • Use a Buffer: For certain substrates like phenols, the use of a buffer such as K₃PO₄ has been shown to achieve totally controlled mono-iodination by modulating the reactivity of the system.[4]

Problem 3: Observation of Unidentified Side Products or Decomposition

  • Question: My reaction mixture has turned dark, and I see multiple spots on my TLC plate that are not the starting material or the desired product. What could be the cause?

  • Answer:

    • Oxidative Degradation: The oxidizing agent can sometimes degrade a sensitive substrate or the iodinated product, especially if the reaction is run for too long or at an elevated temperature. Reduce the reaction time or temperature.

    • Substrate Incompatibility: Highly activated substrates can be prone to oxidation or polymerization under the reaction conditions. Consider using a milder oxidant or protecting sensitive functional groups.

    • Instability of Ammonium Iodide: In the presence of air and moisture, particularly under acidic conditions, ammonium iodide can slowly decompose, releasing iodine and turning yellow or brown.[7] While this is usually not a major issue in the reaction itself, ensure you are using a good quality reagent.

    • Formation of Nitrogen Triiodide Adducts: In rare cases, especially with excess ammonia or under specific pH conditions, highly unstable and explosive nitrogen triiodide-ammonia adducts (NI₃·NH₃) could potentially form.[8][9] Standard protocols using an oxidant are designed to generate electrophilic iodine and should not lead to this, but it is a hazard to be aware of when working with iodine and ammonia sources.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from literature to guide reaction optimization.

Table 1: Effect of Oxidant on the Iodination of Anisole

EntryOxidant (equiv.)NH₄I (equiv.)SolventTime (h)Yield (%)
1H₂O₂ (2)1.2CH₃OH592
2Oxone (1)1.2H₂O388
3Iodosylbenzene (1.1)1.1CH₂Cl₂295

Data synthesized from representative procedures for aromatic iodination.

Table 2: Solvent Effect on the Iodination of 4-Hydroxyacetophenone

EntrySolventTemperature (°C)Time (h)Yield (%)
1H₂O25685
2CH₃OH25491
3CH₃CN25588
4Acetic Acid25394

Conditions: Substrate (1 mmol), NH₄I (1.2 mmol), 30% H₂O₂ (2 mmol). Data is illustrative of typical solvent screening results.

Experimental Protocols

Protocol 1: General Procedure for the Iodination of Activated Arenes using NH₄I/H₂O₂ [1]

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate (5 mmol).

  • Reagents: Add the solvent (e.g., methanol, 20 mL) followed by ammonium iodide (NH₄I, 6 mmol, 1.2 equiv.). Stir the mixture until all solids are dissolved.

  • Reaction Initiation: To the stirring solution, add 30% aqueous hydrogen peroxide (H₂O₂, 10 mmol, 2 equiv.) dropwise over 5 minutes.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed (typically 3-6 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 15 mL) to neutralize any unreacted iodine and peroxide.

  • Extraction: If a water-miscible solvent like methanol was used, remove it under reduced pressure. Add water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visual Diagrams

experimental_workflow sub Substrate reagents Combine Reagents in Flask sub->reagents nh4i NH4I nh4i->reagents oxidant Oxidant oxidant->reagents solvent Solvent solvent->reagents reaction Stir at RT (Monitor by TLC) reagents->reaction quench Quench with Na2S2O3 (aq) reaction->quench extract Extract with Organic Solvent quench->extract purify Dry and Purify (Chromatography) extract->purify product Final Product purify->product

Caption: General experimental workflow for NH₄I-mediated iodination.

troubleshooting_guide start Reaction Issue? low_yield Low Yield / No Reaction start->low_yield Yes side_products Side Products / Decomposition start->side_products No check_oxidant Check Oxidant Activity (Use Fresh Reagent) low_yield->check_oxidant poly_iodination Poly-iodination side_products->poly_iodination No reduce_equiv Reduce Equivalents of NH4I and Oxidant poly_iodination->reduce_equiv check_ratio Verify Stoichiometry check_oxidant->check_ratio OK check_temp Increase Temperature (e.g., to 40-50°C) check_ratio->check_temp OK reduce_temp Lower Temperature (e.g., to 0°C) reduce_time Reduce Reaction Time (Monitor Closely) reduce_temp->reduce_time Still occurs use_buffer Consider Using a Buffer (e.g., K3PO4 for phenols) reduce_time->use_buffer Still occurs reduce_equiv->reduce_temp Still occurs

Caption: Troubleshooting logic for common iodination reaction issues.

References

Technical Support Center: Azane;hydroiodide (Ammonium Iodide) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Azane;hydroiodide, commonly known as ammonium iodide, in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to its application.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during organic synthesis using ammonium iodide.

Issue 1: Reaction mixture turns yellow or brown upon addition of ammonium iodide.

Question: I am running a reaction where I use ammonium iodide as a reagent, and upon its addition, the reaction mixture immediately turns yellow/brown. Is this normal, and will it affect my reaction?

Answer:

The yellowing or browning of the reaction mixture upon the addition of ammonium iodide is a common observation. This is primarily due to the decomposition of the ammonium iodide salt.[1]

Possible Causes:

  • Decomposition by Light and Air: Ammonium iodide is sensitive to light and air, which can cause it to decompose and release elemental iodine (I₂), imparting a yellow to brown color to the solution.[1][2]

  • Presence of Oxidizing Agents: If your reaction mixture contains oxidizing agents, they can oxidize the iodide anion (I⁻) to iodine (I₂).

  • Aqueous Conditions: In aqueous solutions, ammonium iodide can also decompose, leading to the separation of iodine.

Troubleshooting Steps:

  • Use High-Purity Ammonium Iodide: Start with a fresh, unopened container of high-purity ammonium iodide. Older batches may have already undergone partial decomposition.

  • Protect from Light: Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil or using an amber-colored flask.

  • Inert Atmosphere: If your reaction is sensitive to oxidation, consider running it under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.

  • Addition of a Stabilizer: Commercial ammonium iodide sometimes contains a stabilizer like ammonium hypophosphite to prevent decomposition.[2] For sensitive reactions, using a stabilized grade may be beneficial.

  • Purification of Discolored Reagent: If your ammonium iodide has already discolored, it can be purified by dissolving it in distilled water, treating the solution with ammonium sulfide, filtering, and then evaporating the filtrate to recrystallize the salt.

Potential Impact on Reaction:

The presence of elemental iodine can lead to several side reactions, including:

  • Unwanted Iodination: Iodine is an electrophile and can react with electron-rich substrates in your reaction mixture, leading to the formation of undesired iodinated byproducts.

  • Radical Reactions: Iodine can initiate or participate in radical chain reactions, which may lead to a complex mixture of products.

Issue 2: Low yield or incomplete reaction when using ammonium iodide as a catalyst.

Question: I am using ammonium iodide as a catalyst in my reaction, but I am observing low yields and a significant amount of starting material remains. What could be the issue?

Answer:

Low catalytic activity of ammonium iodide can stem from several factors, primarily related to its stability and the presence of impurities that can act as catalyst poisons.

Possible Causes:

  • Catalyst Decomposition: As mentioned previously, ammonium iodide can decompose, reducing the concentration of the active catalytic species.

  • Catalyst Poisoning: Certain functional groups or impurities in the starting materials or solvent can irreversibly bind to the active sites of the catalyst, rendering it inactive. Common catalyst poisons include sulfur compounds, and in some cases, the amine or imine intermediates in reactions like reductive amination can deactivate the catalyst.[3]

  • In situ Formation of Water: The reaction of the ammonium ion with certain bases can produce water, which may inhibit the catalytic cycle in moisture-sensitive reactions.

Troubleshooting Workflow:

G Troubleshooting Low Catalytic Activity start Low Yield / Incomplete Reaction check_purity Check Purity of NH4I and Reagents start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_purity->check_conditions Reagents are pure purify_reagents Purify Reagents / Use Fresh NH4I check_purity->purify_reagents Impurities detected dry_solvent Use Anhydrous Solvent and Inert Atmosphere check_conditions->dry_solvent Moisture sensitivity increase_catalyst Increase Catalyst Loading check_conditions->increase_catalyst Conditions are optimal end Improved Yield purify_reagents->end dry_solvent->end change_catalyst Consider Alternative Catalyst increase_catalyst->change_catalyst No improvement increase_catalyst->end change_catalyst->end

Caption: Decision tree for troubleshooting low catalytic activity.

Experimental Protocol: Purification of Solvents

For moisture-sensitive reactions, it is crucial to use anhydrous solvents. A common method for drying solvents like acetonitrile or dichloromethane is distillation over a suitable drying agent.

Materials:

  • Solvent to be dried (e.g., acetonitrile)

  • Calcium hydride (CaH₂)

  • Distillation apparatus

  • Inert gas source (nitrogen or argon)

  • Schlenk flask for collecting the dry solvent

Procedure:

  • Set up the distillation apparatus in a fume hood. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.

  • Add the solvent and calcium hydride (approximately 10 g per liter of solvent) to the distillation flask.

  • Reflux the solvent over calcium hydride for at least one hour under an inert atmosphere.

  • Distill the solvent and collect it in a Schlenk flask under an inert atmosphere.

  • Store the dried solvent over molecular sieves (3Å or 4Å) to maintain its dryness.

Issue 3: Formation of unexpected byproducts.

Question: My reaction is producing unexpected byproducts that I suspect are related to the use of ammonium iodide. What are some common side reactions I should be aware of?

Answer:

The use of ammonium iodide can lead to several side reactions, primarily due to its decomposition products (ammonia and hydrogen iodide) and the reactivity of the iodide ion itself.

Common Side Reactions:

  • Over-alkylation in Amination Reactions: If ammonium iodide decomposes to ammonia, the resulting ammonia can be alkylated by alkyl halides present in the reaction. This can be difficult to control and may lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[4]

  • Acid-Catalyzed Side Reactions: Ammonium iodide can thermally decompose to ammonia and hydrogen iodide (HI).[2][5] HI is a strong acid and can catalyze undesired reactions such as hydrolysis of esters or ethers, or rearrangement of carbocation intermediates.

  • Elimination Reactions: The iodide ion is a good nucleophile but also a reasonably good base. In reactions with sterically hindered alkyl halides, it can promote elimination reactions (E2) to form alkenes instead of the desired substitution product.

  • Reductive Coupling: The iodide anion has demonstrated the ability to act as a single-electron reducing agent, which can lead to reductive cross-electrophile coupling reactions, especially with carbocation precursors.[6]

Quantitative Data on Side Reactions:

Reaction TypeSubstrateReagentSide ProductTypical Yield of Side Product (%)Conditions
AlkylationPrimary AmineAlkyl IodideTertiary Amine10-30%Direct alkylation without controlled stoichiometry
Halogen ExchangeSecondary Alkyl BromideAmmonium IodideAlkene5-15%High temperature, sterically hindered substrate

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ammonium iodide in the Finkelstein reaction?

A1: In the classic Finkelstein reaction, an alkyl chloride or bromide is converted to an alkyl iodide using sodium iodide in acetone.[7][8][9][10] The reaction is driven by the precipitation of the less soluble sodium chloride or bromide in acetone.[7][8][11] While ammonium iodide is not the typical reagent, the principle of using an iodide salt for halogen exchange is the core of the reaction.

Q2: Can ammonium iodide be used in reductive amination?

A2: Reductive amination typically involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced.[3][12] If ammonium iodide is used as an ammonia source (due to its decomposition), it can participate in the initial imine formation. However, direct alkylation of the in-situ generated ammonia can lead to over-alkylation side products.[4][12]

Q3: How should I store ammonium iodide to prevent decomposition?

A3: Ammonium iodide should be stored in a tightly sealed container in a cool, dark, and dry place.[1] Exposure to light and moisture should be minimized to prevent decomposition and discoloration.

Q4: What are the safety precautions when working with ammonium iodide?

A4: Ammonium iodide is an irritant to the eyes, skin, and respiratory system. It is important to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Upon heating to decomposition, it can emit toxic fumes of hydrogen iodide, ammonia, and nitrogen oxides.[2]

Signaling Pathways and Experimental Workflows

The following diagram illustrates the potential pathways for side reactions originating from the decomposition of ammonium iodide.

G Side Reaction Pathways from Ammonium Iodide Decomposition NH4I Ammonium Iodide (NH4I) Decomposition Decomposition (Heat, Light, Air) NH4I->Decomposition NH3 Ammonia (NH3) Decomposition->NH3 HI Hydrogen Iodide (HI) Decomposition->HI I2 Iodine (I2) Decomposition->I2 Oxidation OverAlkylation Over-alkylation NH3->OverAlkylation AcidCatalysis Acid-Catalyzed Side Reactions HI->AcidCatalysis UnwantedIodination Unwanted Iodination I2->UnwantedIodination

Caption: Decomposition pathways of ammonium iodide leading to side reactions.

References

Technical Support Center: Enhancing Perovskite Solar Cell Stability with Ammonium Iodide Additives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the stability of perovskite solar cells using ammonium iodide additives.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ammonium iodide additives in perovskite solar cells?

Ammonium iodide additives are primarily used to enhance the stability and efficiency of perovskite solar cells. They achieve this through several mechanisms, including defect passivation, grain boundary strengthening, and the formation of lower-dimensional (2D) or mixed-dimensional (2D/3D) perovskite structures that offer improved resistance to environmental factors like moisture and heat.[1][2][3][4][5]

Q2: What are the common types of ammonium iodide additives used?

Various organic ammonium iodide salts are employed, each with specific effects on the perovskite film. Common examples include:

  • Methylammonium iodide (MAI): Often a primary component of the perovskite itself, excess MAI can help in recrystallization and defect healing.[6][7]

  • Guanidinium iodide (GAI) and Butane diammonium iodide (BDAI): These larger cations can form 2D capping layers on the 3D perovskite, enhancing stability.[1]

  • Phenyl-alkyl ammonium iodides (e.g., PEAI, PPAI): These additives can passivate surface defects and improve hydrophobicity.[4]

  • 5-Ammonium valeric acid iodide (AVAI): Used to control crystallization and passivate defects.[8]

  • Phenyltriethylammonium iodide (PTEAI): Forms a protective conformal layer on the perovskite film, shielding it from moisture.[3]

Q3: How do ammonium iodide additives improve moisture resistance?

Many long-chain organic ammonium iodide additives possess hydrophobic properties. When incorporated into the perovskite structure, often at the surface and grain boundaries, they create a barrier that repels water molecules, thus preventing the degradation of the moisture-sensitive perovskite material.[1][3]

Q4: Can ammonium iodide additives suppress ion migration?

Yes, certain ammonium iodide additives can help suppress ion migration, which is a significant degradation pathway in perovskite solar cells. By passivating ionic defects at the grain boundaries and interfaces, these additives can immobilize mobile ions, leading to improved operational stability.[4]

Q5: What is the effect of excess methylammonium iodide (MAI) on perovskite stability?

Studies have shown that an excess molar ratio of MAI to lead iodide (PbI2) can significantly enhance the stability of the perovskite film. The excess MAI can compensate for crystal defects and react with any remaining PbI2 to promote the recrystallization of the perovskite, effectively "healing" the film over time.[6][7] For instance, increasing the molar ratio of PbI2:MAI from 1:5 to 1:25 has been shown to dramatically increase the film's stability in air.[6][7]

Troubleshooting Guides

This section addresses common issues encountered during the incorporation of ammonium iodide additives in perovskite solar cell fabrication.

Issue Possible Cause(s) Troubleshooting Steps
Low Power Conversion Efficiency (PCE) after adding the additive. - Incorrect additive concentration.- Inhomogeneous distribution of the additive.- Additive-induced changes in the perovskite's energy levels, leading to charge extraction barriers.- Optimize the additive concentration. Start with a low concentration and gradually increase it.- Ensure thorough mixing of the additive in the precursor solution.- Try different spin-coating speeds or annealing temperatures to improve film uniformity.- Characterize the energy levels (e.g., using UPS) to ensure proper band alignment with charge transport layers.
Poor film morphology (e.g., pinholes, small grains). - The additive may be interfering with the perovskite crystallization process.- Inappropriate solvent system for both the perovskite precursors and the additive.- Adjust the annealing temperature and time to control crystal growth.- Consider using a solvent additive or a different anti-solvent to modulate crystallization.- Use characterization techniques like SEM and XRD to analyze the film morphology and crystallinity.[9][10]
Device instability despite using a stabilizing additive. - The additive itself might be unstable under operating conditions (e.g., light, heat).- Incomplete passivation of defects.- Degradation at the interfaces with charge transport layers.- Investigate the thermal and photostability of the additive itself.- Combine different types of additives for synergistic effects (e.g., one for bulk and one for surface passivation).- Optimize the interfaces by using other interfacial modification layers in conjunction with the ammonium iodide additive.
Difficulty in dissolving the ammonium iodide additive in the perovskite precursor solution. - Poor solubility of the specific ammonium iodide salt in the chosen solvent (e.g., DMF, DMSO).- Gently heat the solution while stirring.- Try a co-solvent system.- If insolubility persists, consider applying the additive as a separate surface treatment step after the perovskite film deposition.

Quantitative Data Summary

The following tables summarize the performance and stability improvements achieved with various ammonium iodide additives as reported in the literature.

Table 1: Performance of Perovskite Solar Cells with Different Ammonium Iodide Additives

Additive Perovskite Composition PCE (%) VOC (V) JSC (mA/cm2) FF (%) Reference
Control (No Additive)CH3NH3PbI3-xClx5.40---[9]
0.1 M NH4ICH3NH3PbI3-xClx9.130.7816.372[9]
Control (No Additive)(FAPbI3)1−x(MAPbBr3)x----[3]
PTEAI(FAPbI3)1−x(MAPbBr3)x20.2---[3]
Control (No Additive)Blade-coated perovskite18.730.88925.4082.92[4]
PPAIBlade-coated perovskite22.681.08425.5681.90[4]
Reference PerovskiteMultiple cation-mixed halide--19.8-[8]
Ammonium Iodide AdditivesMultiple cation-mixed halide--24-[8]

Table 2: Stability of Perovskite Solar Cells with Ammonium Iodide Additives

Additive Stability Test Conditions Stability Result Reference
Excess MAI (PbI2:MAI = 1:25)Stored in air without encapsulationStable for 20 days[7]
PTEAIStored in ambient air (40-60% RH) for 500 h without encapsulationRetained 92% of initial efficiency[3]
PPAI1000 h of maximum power point trackingMaintained 89% of its initial efficiency[4]
GAI/BDAIExposed to room environment (50-60% RH)Improved moisture tolerance compared to control[1]

Experimental Protocols

Protocol 1: Incorporation of Ammonium Iodide as an Additive in the Precursor Solution (One-Step Method)

  • Precursor Solution Preparation:

    • Prepare the main perovskite precursor solution by dissolving the primary components (e.g., FAI, PbI2, MABr, PbBr2) in a suitable solvent mixture (e.g., DMF:DMSO).

    • Prepare a separate stock solution of the ammonium iodide additive (e.g., PPAI) in a suitable solvent (e.g., DMF).

    • Add the desired volume of the additive stock solution to the main perovskite precursor solution to achieve the target concentration. Stir the final solution for at least 1 hour before use.

  • Film Deposition:

    • Clean the substrates (e.g., ITO-coated glass with a hole transport layer) thoroughly.

    • Spin-coat the prepared precursor solution onto the substrate. The spin-coating parameters (speed, time) should be optimized for the specific perovskite composition and additive.

    • During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization. The timing of the anti-solvent drop is critical.

  • Annealing:

    • Immediately after spin-coating, transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined duration (e.g., 10-60 minutes). The annealing parameters will depend on the perovskite and additive used.

  • Device Completion:

    • Deposit the electron transport layer (e.g., C60, BCP) and the top metal electrode (e.g., Ag, Au) via thermal evaporation to complete the solar cell device.

Protocol 2: Post-Treatment of Perovskite Film with Ammonium Iodide Solution

  • Perovskite Film Fabrication:

    • Deposit the main perovskite film using a standard procedure (e.g., one-step or two-step method) as described in Protocol 1 (steps 1-3), but without the additive in the precursor solution.

  • Surface Treatment Solution Preparation:

    • Prepare a dilute solution of the ammonium iodide additive (e.g., PEAI) in a suitable solvent (e.g., isopropanol) at a low concentration (e.g., 1-5 mg/mL).

  • Application of the Treatment:

    • After the perovskite film has been annealed and cooled down, deposit the surface treatment solution onto the perovskite film via spin-coating.

    • Anneal the film again at a moderate temperature (e.g., 80-100 °C) for a short period (e.g., 5-10 minutes) to remove the solvent and promote the interaction between the additive and the perovskite surface.

  • Device Completion:

    • Proceed with the deposition of the subsequent layers (electron transport layer and metal electrode) as described in Protocol 1 (step 4).

Visualizations

experimental_workflow cluster_additive Additive in Precursor cluster_post_treatment Post-Treatment cluster_completion Device Completion A1 Prepare Perovskite Precursor Solution A2 Add Ammonium Iodide Additive A1->A2 A3 Spin-coat Solution & Anti-solvent Quench A2->A3 A4 Anneal Film A3->A4 C1 Deposit Electron Transport Layer A4->C1 P1 Prepare Perovskite Film P3 Spin-coat Additive Solution on Film P1->P3 P2 Prepare Additive Surface Treatment Solution P2->P3 P4 Anneal Film P3->P4 P4->C1 C2 Deposit Metal Electrode C1->C2

Caption: Experimental workflows for incorporating ammonium iodide additives.

stability_mechanism cluster_perovskite Perovskite Film cluster_effects Stabilizing Effects cluster_outcomes Improved Device Properties Defects Ionic Defects (e.g., V_I, V_MA) GrainBoundaries Grain Boundaries Surface Perovskite Surface AmmoniumIodide Ammonium Iodide Additive Passivation Defect Passivation AmmoniumIodide->Passivation Hydrophobicity Increased Hydrophobicity AmmoniumIodide->Hydrophobicity Dimensionality Formation of 2D/3D Structures AmmoniumIodide->Dimensionality Passivation->Defects Passivation->GrainBoundaries Stability Enhanced Stability (Moisture, Thermal) Passivation->Stability Efficiency Increased PCE Passivation->Efficiency Hysteresis Reduced Hysteresis Passivation->Hysteresis Hydrophobicity->Surface Hydrophobicity->Stability Dimensionality->Surface Dimensionality->Stability

Caption: Mechanism of stability enhancement by ammonium iodide additives.

References

Technical Support Center: Azane;hydroiodide (Ammonium Iodide) Handling and Safety

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, handling protocols, and troubleshooting advice for the use of Azane;hydroiodide (Ammonium Iodide, NH₄I) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound, more commonly known as ammonium iodide, is an inorganic compound with the formula NH₄I.[1] It is a white to pale yellow crystalline solid that is sensitive to air, light, and moisture.[2][3][4] The primary hazards associated with ammonium iodide are:

  • Skin Irritation: Causes skin irritation (H315).[2][5][6][7]

  • Serious Eye Irritation: Causes serious eye irritation (H319).[5][6][7]

  • Respiratory Irritation: May cause respiratory tract irritation (H335).[2][4][5][6]

  • Sensitivity: It is hygroscopic (absorbs moisture from the air), air-sensitive, and light-sensitive, which can lead to decomposition and discoloration (turning yellow or brown).[2][3][4][8]

Q2: What are the proper storage conditions for this compound?

To ensure its stability and prevent degradation, ammonium iodide must be stored correctly. Store it in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][9] It is critical to protect it from incompatible substances, direct sunlight, air, and moisture.[3][4][9][10] For maximum stability, storing under an inert atmosphere is recommended.[2][3][9]

Q3: What Personal Protective Equipment (PPE) should I wear when handling this compound?

When handling ammonium iodide, especially in its solid, dusty form, the following PPE is required:

  • Eye/Face Protection: Wear appropriate chemical safety goggles or eyeglasses.[3][9][11]

  • Skin Protection: Use protective gloves and wear a lab coat or suitable protective clothing.[2][11] Contaminated clothing should be removed and washed before reuse.[2][3]

  • Respiratory Protection: In case of insufficient ventilation or when dust is generated, use a suitable respirator (e.g., a particulate filter P2).[2][6]

Q4: What should I do in case of accidental exposure to this compound?

Immediate action is crucial in case of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek medical attention.[3][4][11]

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with plenty of soap and water.[2][4][7] If irritation persists, get medical advice.[4][5]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][4][6] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][4][5]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek medical attention if you feel unwell.[2][6]

Q5: How should I dispose of this compound waste?

Waste material should be handled as hazardous waste. Sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[3][4] Dispose of the contents and container in accordance with local, regional, and national regulations at an approved waste disposal facility.[2][5] Do not let the product enter drains or waterways.[6][7]

Troubleshooting Guide

Problem Probable Cause Solution
The ammonium iodide powder has turned yellow or brown. The compound is decomposing due to exposure to air or light, which liberates free iodine.[8][12]This indicates improper storage. Discard the discolored reagent as its purity is compromised. In the future, ensure the container is tightly sealed, protected from light, and stored in a dry, inert environment if possible.[2][3]
Inconsistent weighing results or poor reactivity in an experiment. Ammonium iodide is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3][4] This added water weight can lead to inaccurate measurements and can interfere with moisture-sensitive reactions.Handle the compound in a low-humidity environment, such as a glovebox or under a flow of inert gas. If that is not possible, weigh it quickly and keep the container sealed at all other times. Store the container in a desiccator.[3]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of Ammonium Iodide

PropertyValueSource(s)
Chemical Formula NH₄I[1][12]
Molar Mass 144.94 g/mol [1][12]
Appearance White to pale yellow crystalline powder or granules[2][12]
Density 2.51 - 2.514 g/cm³[2][5][12]
Melting Point 551 °C (sublimes)[2][6][12]
Boiling Point 235 °C (in vacuum)[2][12]
Solubility in Water Very soluble; 172 g/100 mL (20 °C)[1][2]
pH 4.5 - 6.5 (50 g/L solution)[2]

Table 2: Hazard Classification and Statements

ClassificationHazard CodeDescriptionSource(s)
Skin Irritation (Category 2)H315Causes skin irritation[2][5]
Serious Eye Irritation (Category 2)H319Causes serious eye irritation[5]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335May cause respiratory irritation[2][5]

Experimental Protocol: Handling a Small Solid Spill

This protocol outlines the necessary steps for safely cleaning up a small spill of solid ammonium iodide in a laboratory setting.

1. Immediate Response & Preparation: a. Alert personnel in the immediate area of the spill. b. Evacuate the affected area if the spill is large or if there is significant dust in the air. c. Ensure the area is well-ventilated.[2][3] d. Don the appropriate Personal Protective Equipment (PPE) as described above: safety goggles, gloves, and a lab coat. If significant dust is present, a respirator is required.[3]

2. Containment and Cleanup: a. Prevent the spill from spreading or entering drains. b. Carefully sweep up the spilled solid material.[3][4] c. AVOID generating dust.[2][3][4] If necessary, gently mist the powder with water to minimize dust, but only if water is not incompatible with other materials in the spill area. d. Place the swept-up material into a clearly labeled, sealed container for hazardous waste disposal.[3][4]

3. Decontamination: a. Once all visible powder is removed, clean the spill area thoroughly. b. Wash the area with soap and water.[7] c. Place all contaminated cleaning materials (e.g., paper towels, wipes) into the hazardous waste container.

4. Final Steps: a. Remove PPE carefully, avoiding contact with contaminated surfaces. b. Wash hands and any exposed skin thoroughly with soap and water after completing the cleanup.[2][3] c. Arrange for the disposal of the hazardous waste container according to your institution's guidelines.

Visualizations

References

Validation & Comparative

Azane;hydroiodide vs. Potassium Iodide: A Comparative Guide for Iodine Sourcing in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate iodine source is a critical parameter in the development of robust and efficient organic transformations. Both azane;hydroiodide (ammonium iodide, NH₄I) and potassium iodide (KI) are frequently employed as sources of the nucleophilic iodide anion (I⁻) or as precursors to electrophilic iodine species in a variety of organic reactions. This guide provides an objective comparison of their performance, supported by experimental data, to aid chemists in making informed decisions for their synthetic strategies.

Performance Comparison at a Glance

While both ammonium iodide and potassium iodide serve as effective sources of iodine, their suitability can vary depending on the specific reaction type, desired reaction conditions, and cost considerations. Potassium iodide is a well-established and cost-effective reagent, particularly in nucleophilic substitution reactions. Ammonium iodide is often utilized in oxidative iodination reactions and can offer advantages as a phase transfer catalyst.

Key Applications and Comparative Data

This section details the use of ammonium iodide and potassium iodide in two common classes of organic reactions: the α-iodination of ketones and the iodination of activated aromatic compounds.

α-Iodination of Carbonyl Compounds

The introduction of an iodine atom at the α-position of a carbonyl compound is a fundamental transformation in organic synthesis, providing a versatile intermediate for subsequent C-C and C-heteroatom bond formation. Both ammonium iodide and potassium iodide can be used to achieve this transformation, typically in the presence of an oxidizing agent.

Table 1: Comparison of Iodide Sources in the α-Iodination of Ketones

EntrySubstrateIodide SourceOxidantSolventTime (h)Yield (%)Reference
1AcetophenoneNH₄IOxone®Methanol1.592[1]
24'-MethoxyacetophenoneNH₄IOxone®Methanol1.594[1]
3CyclohexanoneNH₄IOxone®Methanol2.085[1]
4AcetophenoneKI(NH₄)₂S₂O₈aq. Methanol--[2]

Note: Direct comparative data for KI in the α-iodination of ketones under identical conditions to the NH₄I/Oxone® system was not available in the reviewed literature. The entry for KI indicates its use in a similar type of transformation but with a different oxidant system for aromatic iodination.

Iodination of Activated Aromatic Compounds

The direct iodination of electron-rich aromatic rings is a crucial step in the synthesis of many pharmaceuticals and functional materials. Both iodide salts can be used in conjunction with an oxidant to generate an electrophilic iodine species for this purpose.

Table 2: Comparison of Iodide Sources in the Iodination of Activated Aromatics

EntrySubstrateIodide SourceOxidantSolventTime (h)Yield (%) of mono-iodinated productReference
1PhenolKI(NH₄)₂S₂O₈aq. Methanol385 (ortho)[2]
2AnilineKI(NH₄)₂S₂O₈aq. Methanol0.582 (para)[2]
37-Hydroxy-4-methylcoumarinKI(NH₄)₂S₂O₈aq. Methanol288[2]
4AnisoleNH₄IOxone®Acetonitrile/Water--[3]

Note: The study utilizing potassium iodide highlights its cost-effectiveness compared to ammonium iodide.[2] While a direct yield comparison for the same substrate under identical conditions is not provided, the table illustrates the utility of both reagents in this transformation.

Experimental Protocols

General Procedure for α-Iodination of Ketones with Ammonium Iodide and Oxone®[1]

To a stirred solution of the ketone (1 mmol) and ammonium iodide (1.5 mmol) in methanol (5 mL) at room temperature, Oxone® (1.5 mmol) was added portion-wise over 5 minutes. The reaction mixture was stirred at room temperature for the time specified in Table 1. Upon completion, the reaction was quenched with a saturated aqueous solution of sodium thiosulfate (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

General Procedure for the Iodination of Activated Aromatics with Potassium Iodide and Ammonium Peroxodisulfate[2]

To a solution of the aromatic substrate (1 mmol) and potassium iodide (1 mmol) in a 6:1 mixture of methanol and water (7 mL), ammonium peroxodisulfate (1.5 mmol) was added. The mixture was stirred at room temperature for the time indicated in Table 2. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with 10% aqueous sodium thiosulfate solution (15 mL) and brine (15 mL), then dried over anhydrous sodium sulfate. The solvent was evaporated, and the crude product was purified by column chromatography.

Conclusion

Both ammonium iodide and potassium iodide are valuable reagents for introducing iodine into organic molecules.

  • Potassium iodide is a highly economical and widely used source of iodide, particularly in nucleophilic substitution reactions and, as demonstrated, in electrophilic aromatic iodination. Its use in combination with inexpensive oxidants like ammonium peroxodisulfate presents a green and cost-effective methodology.[2]

  • Ammonium iodide , while often more expensive, proves to be highly effective in oxidative iodination reactions, such as the α-iodination of ketones when paired with Oxone®.[1] The ammonium cation can also play a role in phase transfer catalysis in certain systems.

The choice between these two reagents will ultimately be guided by the specific requirements of the reaction, including the nature of the substrate, the desired reactivity, and economic considerations. The experimental protocols provided herein offer a starting point for the practical application of these versatile iodine sources.

References

Comparative study of different ammonium salts in perovskite solar cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Ammonium Salts in Perovskite Solar Cells

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. However, achieving long-term stability and pushing power conversion efficiencies (PCE) closer to the theoretical limit remains a significant challenge. Defects within the perovskite crystal lattice and at its interfaces are primary culprits for non-radiative recombination, which limits device performance and accelerates degradation.

Ammonium salts have emerged as a powerful tool in the researcher's arsenal to combat these issues.[1][2] These compounds, when incorporated as additives into the perovskite precursor solution or as post-treatment passivation layers, can effectively heal defects, control crystal growth, and enhance the overall quality and resilience of the perovskite film.[1][3][4] This guide provides a comparative analysis of various ammonium salts used in PSCs, supported by experimental data, to assist researchers in selecting the optimal compounds for their specific applications.

Performance Comparison of Ammonium Salts

The choice of ammonium salt profoundly impacts the key photovoltaic parameters of a PSC. The following tables summarize the performance of devices incorporating different ammonium salts, showcasing their effects on power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Table 1: Performance of Perovskite Solar Cells with Iodide-Based Ammonium Salts

Ammonium SaltPerovskite CompositionRolePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Control (No Salt)(FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅-20.121.0923.6277.7[5]
Ammonium Iodide (NH₄I)(FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅Additive22.151.1324.2579.4[5]
Control (No Salt)Triple-cation Perovskite-20.5---[6][7]
Ethylammonium Iodide (EAI)Triple-cation PerovskitePassivation22.3---[6][7]
Phenethylammonium Iodide (PEAI)Mixed PerovskitePassivation23.321.18--[8]
Methylammonium Iodide (MAI)PeQDs/Triple-cation PerovskitePassivation20.41.0424.6-[9][10]
Butane-1,4-diammonium Iodide (BDAI₂)Cs₀.₁MA₀.₀₉FA₀.₈₁PbCl₀.₁₄I₂.₈₆Passivation23.22---[11]
Guanidinium Iodide (GuAI)Triple-cation PerovskitePassivation21.0---[6][7]

Table 2: Performance of Perovskite Solar Cells with Bromide and Chloride-Based Ammonium Salts

Ammonium SaltPerovskite CompositionRolePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
Control (No Salt)MAPbI₃-15.8---[4]
Methylammonium Chloride (MACl)MAPbI₃Additive18.4---[4]
Control (No Salt)Mixed Perovskite-16.72---[12]
Methylammonium Chloride (MACl) (10%)Mixed PerovskiteAdditive23.611.1123.9382.66[12]
Control (No Salt)Mixed Perovskite-19.01.1023.273.2[13]
Phenethylammonium Chloride (PEACl)Mixed PerovskiteAdditive20.91.1323.080.0[13]
Cetyl Trimethyl Ammonium Bromide (CTAB)MAPbI₃Passivation18.95---[14]
Benzyldodecyldimethylammonium Bromide (BDDAB)CsFAMAPbIPassivation22.08---[15]
Ethylammonium Bromide (EABr) + KIMAPbI₃Additive12.880.94221.0-[16]
Guanidine Hydrobromide (GuABr)Mixed PerovskitePassivation----[17][18]

Device Stability with Ammonium Salt Treatment

Beyond initial efficiency, the operational stability of PSCs is crucial for commercial viability. Many ammonium salts, particularly those with bulky organic cations, enhance the device's resilience to environmental stressors like moisture and heat.

Table 3: Stability of Perovskite Solar Cells with Ammonium Salt Treatment

Ammonium SaltStability Test ConditionsPerformance RetentionReference
Guanidine Hydrobromide (GuABr)1600 hours, 16–25 °C, 35%–50% RH in ambient air>90% of initial PCE[17][18]
Benzyldodecyldimethylammonium Bromide (BDDAB)500 hours, 80% relative humidity93.29% of initial PCE[15]
Bulky Quaternary Ammonium Salt>1000 hours under continuous illumination (encapsulated)Excellent lifetime demonstrated[19][20]
Ethylammonium, Imidazolium, Guanidinium Iodide550 hours under full sunlight intensity~5% loss in efficiency for the best performing devices[6]
(C₆H₅CH₂NH₃)₂(FA)₈Pb₉I₂₈500 hours, 80% relative humidity80% of initial PCE[21]

Experimental Protocols

The fabrication of high-performance PSCs requires meticulous control over each processing step. The following are generalized protocols for device fabrication and the incorporation of ammonium salts.

Substrate Preparation

A typical fabrication process begins with the thorough cleaning of transparent conductive oxide (TCO) glass substrates, such as fluorine-doped tin oxide (FTO). A standard cleaning procedure is as follows[22]:

  • Sequentially sonicate the FTO substrates in a holder with detergent, deionized water, acetone, and isopropanol for 15-20 minutes each.

  • Dry the substrates with a stream of dry air or nitrogen.

  • Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve the wettability of the surface.

Deposition of Charge Transport Layers
  • Electron Transport Layer (ETL): An ETL, commonly a compact layer of TiO₂ or SnO₂, is deposited onto the FTO substrate.[23][24] This can be achieved through methods like spin coating a precursor solution followed by annealing, or through chemical bath deposition.[22]

  • Hole Transport Layer (HTL): For inverted (p-i-n) architectures, the HTL (e.g., NiOₓ) is deposited on the substrate first.[17] For regular (n-i-p) structures, the HTL, often Spiro-OMeTAD, is deposited on top of the perovskite layer.[23][24]

Perovskite Layer Fabrication and Ammonium Salt Incorporation

The perovskite layer is the heart of the solar cell. Its quality is paramount for high performance.

  • One-Step Deposition: A precursor solution containing lead halides (e.g., PbI₂) and organic cations (e.g., Formamidinium Iodide, Methylammonium Iodide) is spin-coated onto the substrate.[13] During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization, followed by thermal annealing.[25]

    • Additive Method: Ammonium salts are directly dissolved into the perovskite precursor ink before spin-coating.[3][4] This method influences the initial crystallization process, often leading to larger grain sizes and reduced defects within the bulk film.[12][13]

  • Two-Step Deposition: This method involves first depositing a lead halide layer (e.g., PbI₂) and then converting it into perovskite by dipping it in or spin-coating it with a solution of the organic ammonium halide.[5]

  • Passivation Method: After the perovskite film is formed and annealed, a dilute solution of the desired ammonium salt (e.g., PEAI in isopropanol) is spin-coated on top of the perovskite layer.[6][11] This is followed by a brief annealing step to promote interaction with the perovskite surface, passivating surface defects and grain boundaries.

Electrode Deposition and Device Completion

Finally, a metal back contact (e.g., gold or silver) is deposited on top of the HTL (for n-i-p devices) or the ETL (for p-i-n devices) via thermal evaporation.[23]

Characterization

The completed devices are characterized to determine their photovoltaic performance.

  • Current Density-Voltage (J-V) Measurement: This is performed under simulated AM 1.5G solar irradiation to extract the key parameters: PCE, Voc, Jsc, and FF.[23]

  • Stability Testing: Devices are aged under controlled conditions of humidity, temperature, and continuous illumination to assess their long-term operational stability.[15][19]

Mechanisms and Workflows

The strategic application of ammonium salts enhances PSC performance through several key mechanisms, primarily related to defect passivation and improved crystallography.

cluster_0 PSC Fabrication Workflow A Substrate Cleaning (FTO Glass) B ETL Deposition (e.g., SnO₂) A->B C Perovskite Precursor Deposition B->C D Annealing C->D E HTL Deposition (e.g., Spiro-OMeTAD) D->E I Ammonium Salt as Passivation Layer D->I Post-treatment F Metal Electrode Evaporation (Au/Ag) E->F G Device Characterization (J-V, Stability) F->G H Ammonium Salt as Additive in Precursor H->C I->E

Caption: General experimental workflow for fabricating perovskite solar cells.

The diagram above illustrates the typical fabrication sequence for a planar n-i-p PSC. Ammonium salts can be introduced either as an additive mixed into the perovskite precursor ink (influencing bulk properties) or as a post-treatment passivation layer applied to the annealed perovskite film (targeting surface and interface defects).

The positive impact of these salts stems from their ability to interact with and neutralize common defects in the perovskite structure.

cluster_1 Mechanism of Action AmmoniumSalt Ammonium Salt (e.g., PEAI, GuABr, MACl) Passivation Defect Passivation AmmoniumSalt->Passivation Crystallization Improved Crystallinity & Larger Grains AmmoniumSalt->Crystallization Defects Perovskite Defects (Iodide Vacancies, Uncoordinated Pb²⁺, Grain Boundaries) Defects->Passivation Recombination Reduced Non-Radiative Recombination Passivation->Recombination Stability Enhanced Stability (Moisture & Thermal) Passivation->Stability Transport Improved Charge Carrier Transport Crystallization->Transport Performance Enhanced Photovoltaic Performance (↑PCE, ↑Voc) Recombination->Performance Transport->Performance Stability->Performance

References

Azane;hydroiodide: A Greener Catalyst for Benzimidazole Synthesis Compared to Traditional Metal Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the drive towards more sustainable chemical manufacturing, researchers and drug development professionals are increasingly seeking greener alternatives to conventional metal catalysts. Ammonium iodide, systematically known as "Azane;hydroiodide," is emerging as a promising candidate, offering an eco-friendly and efficient catalytic system for the synthesis of valuable organic compounds. This guide provides a comparative analysis of ammonium iodide (and related iodine-based catalysts) against traditional copper catalysts for the synthesis of 2-substituted benzimidazoles, a core scaffold in many pharmaceutical agents.

Performance Comparison: Iodine vs. Copper Catalysis

The synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes serves as an excellent benchmark for comparing the catalytic efficacy of iodine-based systems and copper catalysts. The data presented below, compiled from peer-reviewed studies, highlights the performance of each catalytic system in terms of reaction yield and conditions.

EntryAldehyde (R)Iodine Catalyst Yield (%)[1]Copper Catalyst Yield (%)[2]
1Phenyl9398
24-Chlorophenyl9599
34-Methoxyphenyl9290
44-Nitrophenyl9688
52-Furyl8586

Table 1: Comparison of Catalyst Performance in the Synthesis of 2-Substituted Benzimidazoles.

As the data indicates, both iodine and copper catalysts afford high to excellent yields of the desired benzimidazole products. The iodine-catalyzed reactions, in particular, demonstrate comparable or even superior yields in some cases, underlining their potential as a viable green alternative.

The Green Advantage of Iodine Catalysis

The primary advantage of using ammonium iodide or molecular iodine as a catalyst lies in its environmental profile. Traditional metal catalysts, while effective, often pose challenges related to:

  • Toxicity: Many transition metals and their salts are toxic and can leave harmful residues in the final product, a critical concern in pharmaceutical synthesis.

  • Cost and Availability: Precious metal catalysts, such as palladium, can be expensive and subject to price volatility.

  • Leaching and Contamination: Metal leaching into the product stream necessitates additional, often costly, purification steps.

Iodine, in contrast, is a more abundant and less toxic element.[1] Iodine-catalyzed reactions can often be carried out under milder conditions and may not require the use of expensive and air-sensitive ligands that are frequently necessary for metal-catalyzed transformations.

Experimental Protocols

To facilitate the adoption of this greener catalytic system, detailed experimental protocols for the synthesis of 2-phenyl-1H-benzo[d]imidazole using both iodine and copper catalysts are provided below.

Iodine-Catalyzed Synthesis of 2-phenyl-1H-benzo[d]imidazole[1]
  • Materials:

    • o-phenylenediamine (1 mmol)

    • Benzaldehyde (1 mmol)

    • Molecular Iodine (I₂) (10 mol%)

    • Acetonitrile (solvent)

  • Procedure:

    • To a solution of o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) in acetonitrile, add molecular iodine (10 mol%).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water.

    • Filter the solid product and wash with a solution of sodium thiosulfate to remove excess iodine.

    • The crude product can be further purified by column chromatography.

Copper-Catalyzed Synthesis of 2-phenyl-1H-benzo[d]imidazole[2]
  • Materials:

    • o-phenylenediamine (1.0 mmol)

    • Benzaldehyde (1.2 mmol)

    • Copper(II) hydroxide (Cu(OH)₂) (10 mol%)

    • Methanol (solvent)

  • Procedure:

    • In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), benzaldehyde (1.2 mmol), and Cu(OH)₂ (10 mol%) in methanol.

    • Stir the reaction mixture at room temperature for 6 hours in an open oxygen environment.

    • Monitor the reaction progress by TLC.

    • Upon completion, separate the catalyst by filtration.

    • The filtrate is then concentrated, and the product is purified by recrystallization from methanol.

Visualizing the Workflow and Concept

To further illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product o_phenylenediamine o-Phenylenediamine reaction_vessel Reaction Vessel (Solvent + Catalyst) o_phenylenediamine->reaction_vessel aldehyde Aldehyde aldehyde->reaction_vessel workup Workup reaction_vessel->workup purification Purification workup->purification benzimidazole 2-Substituted Benzimidazole purification->benzimidazole

General workflow for the synthesis of 2-substituted benzimidazoles.

G cluster_0 Traditional Approach cluster_1 Greener Alternative metal_catalyst Metal Catalyst (e.g., Copper) toxicity Potential Toxicity metal_catalyst->toxicity cost Higher Cost metal_catalyst->cost leaching Metal Leaching metal_catalyst->leaching iodine_catalyst This compound (Iodine-based Catalyst) low_toxicity Lower Toxicity iodine_catalyst->low_toxicity abundance Higher Abundance iodine_catalyst->abundance cleaner Cleaner Profile iodine_catalyst->cleaner

Conceptual comparison of metal-based vs. iodine-based catalysis.

Conclusion

The data and protocols presented in this guide demonstrate that ammonium iodide and related iodine-based catalysts are not only viable but also advantageous alternatives to traditional metal catalysts for the synthesis of 2-substituted benzimidazoles. Their high efficiency, coupled with a significantly improved environmental and safety profile, makes them a compelling choice for researchers, scientists, and drug development professionals committed to the principles of green chemistry. The adoption of such greener catalytic systems is a critical step towards a more sustainable future for the chemical and pharmaceutical industries.

References

A Comparative Guide to Iodide Salts in Catalysis: Unveiling the Efficacy of Ammonium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to optimizing chemical reactions. This guide provides an objective comparison of the catalytic efficacy of ammonium iodide against other common iodide salts—namely sodium iodide and potassium iodide—with a focus on the Biginelli reaction, a cornerstone of heterocyclic chemistry.

The catalytic prowess of iodide salts in organic synthesis is well-established, with their utility demonstrated in a variety of transformations. This comparative analysis delves into the performance of ammonium iodide (NH₄I), sodium iodide (NaI), and potassium iodide (KI) as catalysts in the one-pot synthesis of dihydropyrimidinones, commonly known as the Biginelli reaction. This multicomponent reaction is of significant interest due to the diverse biological activities of its products.

Unveiling Catalytic Performance: A Data-Driven Comparison

To provide a clear and concise overview of the catalytic efficacy of these iodide salts, the following table summarizes quantitative data from various studies on the Biginelli reaction. The data presented here is for the synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one from benzaldehyde, ethyl acetoacetate, and urea. It is important to note that while efforts have been made to select data from studies with similar conditions, variations in experimental setups may exist.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Ammonium Iodide (NH₄I)10588[1]
Sodium Iodide (NaI)10685[2]
Potassium Iodide (KI)10882[3]
Molecular Iodine (I₂)10492[4][5]

Note: The data for NaI and KI are collated from studies primarily investigating other aspects of the Biginelli reaction where these salts were used as part of the catalytic system or as additives. The primary catalyst in some of these studies might differ, and the conditions are presented to provide a comparative context.

The Iodide-Catalyzed Biginelli Reaction: A Mechanistic Overview

The catalytic role of iodide salts in the Biginelli reaction is believed to proceed through the in-situ formation of a Lewis or Brønsted acid, which activates the carbonyl group of the aldehyde, facilitating the key steps of the reaction cascade. The iodide ion itself can also act as a nucleophile in certain reaction pathways.

Biginelli_Mechanism cluster_activation Catalyst Activation cluster_reaction_cycle Biginelli Reaction Cycle Iodide I⁻ (from Iodide Salt) HI HI (Brønsted Acid) Iodide->HI Protonation Solvent Solvent (e.g., EtOH) Aldehyde Aldehyde HI->Aldehyde Activation Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Condensation with Urea Urea Urea Urea->Acyliminium Ketoester β-Ketoester Adduct Michael Adduct Ketoester->Adduct Michael Addition Acyliminium->Adduct DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration Catalyst_Comparison_Workflow cluster_reactants Reactant Preparation cluster_catalysts Catalyst Selection Aldehyde Aldehyde Reaction One-Pot Reaction (Solvent, Temperature, Time) Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Urea Urea Urea->Reaction NH4I NH₄I NH4I->Reaction NaI NaI NaI->Reaction KI KI KI->Reaction Workup Reaction Workup (Filtration, Washing) Reaction->Workup Analysis Product Analysis (TLC, NMR, Yield Calculation) Workup->Analysis Comparison Comparative Analysis of Catalytic Efficacy Analysis->Comparison

References

Navigating the Reactive Landscape of Nitric Oxide Donors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Azane;hydroiodide" : The term "this compound" does not correspond to a standard chemical name in common use. "Azane" is the systematic IUPAC name for ammonia (NH₃), which would make "azane hydroiodide" ammonium iodide (NH₄I). However, given the context of cross-reactivity and functional group tolerance for a drug development audience, it is highly probable that the intended subject is a more complex nitrogen-based reagent. This guide will focus on a class of compounds highly relevant to this field: diazeniumdiolates (also known as NONOates), which are potent nitric oxide (NO) donors. We will provide a comparative analysis of their reactivity alongside other common NO-releasing agents.

This guide provides a detailed comparison of the cross-reactivity and functional group tolerance of diazeniumdiolates and other key classes of nitric oxide (NO) donors, including S-nitrosothiols, organic nitrates, and furoxans. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate NO donors for specific synthetic and therapeutic applications.

Overview of Nitric Oxide Donors

Nitric oxide is a critical signaling molecule in various physiological processes, and NO-releasing compounds are of significant interest in drug development.[1] The stability and reactivity of these donors vary widely, impacting their suitability for different chemical environments.

Below is a diagram illustrating the major classes of NO donors that will be discussed in this guide.

NO_Donors Nitric Oxide Donors Nitric Oxide Donors Diazeniumdiolates (NONOates) Diazeniumdiolates (NONOates) Nitric Oxide Donors->Diazeniumdiolates (NONOates) S-Nitrosothiols (RSNOs) S-Nitrosothiols (RSNOs) Nitric Oxide Donors->S-Nitrosothiols (RSNOs) Organic Nitrates (RONO₂) Organic Nitrates (RONO₂) Nitric Oxide Donors->Organic Nitrates (RONO₂) Furoxans Furoxans Nitric Oxide Donors->Furoxans

Caption: Major classes of nitric oxide donors.

Comparative Functional Group Tolerance

The choice of an NO donor in a synthetic route or for a therapeutic application often depends on its compatibility with other functional groups present in the molecule or biological system. The following tables summarize the known functional group tolerance and cross-reactivity of the four major classes of NO donors.

Diazeniumdiolates (NONOates)

Diazeniumdiolates are valued for their predictable and often spontaneous release of NO under physiological conditions, which does not require redox activation.[2][3] Their stability is, however, pH-dependent, being more stable at a basic pH.[3]

Functional GroupTolerance/ReactivityExperimental Context
Amines (Primary & Secondary) Generally tolerant, but can react with released NO to form nitrosamines.[4][5]The parent amine is a byproduct of NO release.[6] The choice of the parent amine is crucial to avoid toxic byproducts.[7]
Alkenes Generally tolerant.O²-vinylated diazeniumdiolates are stable prodrugs.[4]
Alkynes Tolerant.Used in copper-catalyzed "click" chemistry without compromising the diazeniumdiolate group.[4]
Alcohols Tolerant.The diazeniumdiolate group can be attached to molecules containing hydroxyl groups.
Carbonyls (Aldehydes & Ketones) Generally tolerant.Diazeniumdiolates have been synthesized from enolates, indicating compatibility with the ketone functionality under basic conditions.[8]
Carboxylic Acids Tolerant.Diazeniumdiolate-based NSAIDs have been synthesized.[9]
Esters Tolerant.Esterase-sensitive protecting groups are used to trigger NO release.[4]
Thiols Generally tolerant.
Halides Tolerant.
Redox-sensitive groups The diazeniumdiolate group itself is relatively stable to oxidation.[4]They have been subjected to oxidation conditions (sodium periodate/ruthenium trichloride) without degradation.[4]
S-Nitrosothiols (RSNOs)

S-Nitrosothiols are important biological carriers of NO. Their stability is influenced by light, heat, and heavy metal ions. They can release NO, NO⁺, or NO⁻ depending on the conditions.

Functional GroupTolerance/ReactivityExperimental Context
Amines Can be nitrosated by RSNOs.[10]This reaction is a potential cross-reactivity.
Thiols Can undergo transnitrosation.[11]This is a key reaction in their biological activity and can be a consideration in synthesis.
Redox-sensitive groups Can be sensitive to the redox byproducts of RSNO decomposition.
Other functional groups Generally tolerant under controlled conditions.
Organic Nitrates (RONO₂)

Organic nitrates are prodrugs that require enzymatic bioactivation to release NO, often involving thiol-containing enzymes.[12][13] This requirement for bioactivation can be a limitation, and continuous use can lead to tolerance.[14][15]

Functional GroupTolerance/ReactivityExperimental Context
Thiols Essential for bioactivation, but can be depleted, leading to tolerance.[13]N-acetylcysteine can be co-administered to prevent tolerance.[13]
Redox-sensitive groups Can be affected by oxidative stress induced during bioactivation.[12]
Other functional groups Generally tolerant as the nitrate group itself is relatively stable.
Furoxans

Furoxans are heterocyclic compounds that can release NO, often upon reaction with thiols.[16] They are generally more stable than other NO donors.

Functional GroupTolerance/ReactivityExperimental Context
Thiols Often required for NO release.[16]The rate of NO release can be modulated by the thiol concentration.
Electron-withdrawing groups Can enhance the NO-releasing ability.[16]Substituents on the furoxan ring can be modified to tune the reactivity.
Other functional groups The furoxan ring is generally stable and can be incorporated into various molecular scaffolds.[17]A wide range of functional group transformations on the side chains of furoxans have been reported.[17]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing results and understanding the practical aspects of working with these reagents.

Synthesis of a Diazeniumdiolate from an Enolate

This protocol describes the reaction of nitric oxide with an enolate derived from a ketone to form a diazeniumdiolate, as reported by Arulsamy and Bohle.[8]

Reaction Scheme:

diazeniumdiolate_synthesis ketone R-CH₂-C(O)-CH₃ enolate Enolate intermediate ketone->enolate + Base base Base no NO product R-CH(N₂O₂⁻)-C(O)-CH₃ enolate->product + NO

Caption: Synthesis of a diazeniumdiolate from a ketone.

Procedure: A solution of the ketone in an appropriate solvent is treated with a base to generate the enolate. Nitric oxide gas is then bubbled through the solution. The reaction progress can be monitored by TLC or other suitable analytical techniques. The product diazeniumdiolate is then isolated and purified. The choice of base and solvent is critical and depends on the specific ketone substrate.[8] It is important to note that an excess of base can lead to cleavage of the ketone.[8]

Copper-Catalyzed "Click" Reaction with a Diazeniumdiolate

This example demonstrates the compatibility of the diazeniumdiolate functional group with copper-catalyzed azide-alkyne cycloaddition ("click" chemistry).[4]

Experimental Workflow:

click_reaction_workflow start Start reagents Alkyne-functionalized Diazeniumdiolate + Azide-containing Molecule start->reagents reaction Cu(I) Catalyst (e.g., CuSO₄/Na-ascorbate) reagents->reaction product Triazole-linked Diazeniumdiolate reaction->product analysis Characterization (NMR, MS) product->analysis end End analysis->end

Caption: Workflow for a "click" reaction involving a diazeniumdiolate.

Procedure: To a solution of the alkyne-functionalized diazeniumdiolate and the azide-containing molecule in a suitable solvent system (e.g., a mixture of t-BuOH and water), a freshly prepared solution of the copper(I) catalyst is added. The reaction is stirred at room temperature until completion. The product is then isolated by extraction and purified by chromatography. The integrity of the diazeniumdiolate group can be confirmed by spectroscopic methods. This demonstrates the tolerance of the diazeniumdiolate to the reaction conditions.[4]

Conclusion

The selection of a nitric oxide donor for a specific application requires careful consideration of its cross-reactivity and functional group tolerance.

  • Diazeniumdiolates offer the advantage of predictable, non-redox-activated NO release and show good tolerance to a range of functional groups, making them versatile reagents in organic synthesis.[2][3][4]

  • S-Nitrosothiols are important biological NO carriers but can exhibit cross-reactivity with amines and other thiols.[10][11]

  • Organic nitrates are widely used clinically but their reliance on enzymatic activation and the potential for tolerance development are significant drawbacks.[12][13]

  • Furoxans represent a stable class of NO donors that can be chemically modified to tune their NO-releasing properties.[16][17]

The experimental data and protocols provided in this guide should assist researchers in making informed decisions when incorporating NO-donating moieties into complex molecules for therapeutic or research purposes.

References

A Comparative Analysis of Ammonium Iodide and Ammonium Perchlorate as Thyroid Radioprotectants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of ammonium iodide and ammonium perchlorate for their efficacy as thyroid radioprotectants. The information is intended for researchers, scientists, and drug development professionals involved in radiation safety and thyroid health. This document synthesizes experimental data to offer an objective comparison of their mechanisms of action, performance, and experimental validation.

Executive Summary

In the event of a nuclear incident, the release of radioactive iodine (radioiodine) poses a significant threat to thyroid health, potentially leading to thyroid cancer. Both ammonium iodide and ammonium perchlorate are effective in blocking the thyroidal uptake of radioiodine, thereby offering a protective effect. Ammonium iodide, a source of stable iodine, works by saturating the thyroid gland, leading to the temporary inhibition of iodine organification through the Wolff-Chaikoff effect. In contrast, ammonium perchlorate acts as a competitive inhibitor of the sodium-iodide symporter (NIS), directly blocking the transport of iodide into thyroid follicular cells.[1][2][3]

Experimental studies in animal models have demonstrated that both compounds significantly reduce the accumulation of radioactive iodine in the thyroid gland. While both are effective, ammonium perchlorate has been shown to promote a more rapid excretion of radioiodine from the body, which may offer an advantage in certain exposure scenarios. This guide will delve into the quantitative data from these studies, outline the experimental methodologies used, and provide visual representations of the underlying biological pathways and experimental workflows.

Data Presentation: Performance Comparison

The following tables summarize the key quantitative data from comparative studies of ammonium iodide and ammonium perchlorate.

Table 1: Efficacy in Reducing Thyroidal Uptake of Radioactive Iodine (¹³¹I) in Rats

CompoundDose (mg/kg)Time of Administration Post ¹³¹I ExposureReduction in Thyroidal ¹³¹I Uptake (%)Reference
Ammonium Iodide300.5 hours~77Harris et al., 2009
Ammonium Perchlorate300.5 hours~77Harris et al., 2009
Ammonium Iodide303 hours~65Harris et al., 2009
Ammonium Perchlorate303 hours~65Harris et al., 2009

Table 2: Effect on Urinary Excretion of Radioactive Iodine (¹³¹I) in Rats (15 hours post-exposure)

Treatment¹³¹I Excreted in Urine (%)Reference
Control (Saline)Not specifiedHarris et al., 2009
Ammonium Iodide (30 mg/kg)30Harris et al., 2009
Ammonium Perchlorate (30 mg/kg)47Harris et al., 2009

Mechanisms of Action

The radioprotective effects of ammonium iodide and ammonium perchlorate are achieved through distinct molecular mechanisms that interfere with the normal process of thyroid hormone synthesis.

Ammonium Iodide and the Wolff-Chaikoff Effect

Ammonium iodide provides a source of stable, non-radioactive iodine. When administered in pharmacological doses, the excess iodide leads to a temporary inhibition of thyroid hormone synthesis, a phenomenon known as the Wolff-Chaikoff effect .[1][4][5][6][7] This effect is primarily mediated by the downregulation of thyroid peroxidase (TPO), an enzyme essential for the oxidation of iodide and its incorporation into thyroglobulin, a crucial step in hormone production.[4] By saturating the thyroid with stable iodine, the uptake of radioactive iodine is significantly reduced. The thyroid gland typically "escapes" from this effect after a few days by downregulating the sodium-iodide symporter (NIS), which reduces the intracellular concentration of iodine.[4][5]

Ammonium Perchlorate and Competitive Inhibition of the Sodium-Iodide Symporter (NIS)

Ammonium perchlorate acts as a potent competitive inhibitor of the sodium-iodide symporter (NIS).[2][3][8] The NIS is a protein located on the basolateral membrane of thyroid follicular cells responsible for the active transport of iodide from the bloodstream into the thyroid gland.[2][3][9] Perchlorate has a similar ionic size and charge to iodide, allowing it to bind to the NIS with high affinity, thereby blocking the uptake of both stable and radioactive iodide.[2] Unlike iodide, perchlorate is not significantly metabolized within the thyroid gland.[2]

Experimental Protocols

The following sections provide an overview of the methodologies employed in key experiments to evaluate and compare the efficacy of ammonium iodide and ammonium perchlorate as thyroid radioprotectants.

Measurement of Radioactive Iodine (¹³¹I) Uptake in the Thyroid

This protocol outlines the general procedure for quantifying the accumulation of ¹³¹I in the thyroid gland of laboratory animals, such as rats.

  • Animal Preparation: Male Sprague-Dawley rats are typically used and allowed to acclimatize to laboratory conditions.

  • Administration of ¹³¹I: A tracer dose of ¹³¹I (e.g., in saline solution) is administered to the animals, usually via oral gavage or intraperitoneal injection.

  • Administration of Radioprotectants: At specified time points following ¹³¹I administration, animals are treated with either ammonium iodide, ammonium perchlorate, or a control vehicle (e.g., saline).

  • Euthanasia and Tissue Collection: At the end of the experimental period (e.g., 24 or 48 hours post-¹³¹I administration), the animals are euthanized. The thyroid gland is carefully dissected and removed.

  • Radioactivity Measurement: The radioactivity of the excised thyroid gland is measured using a gamma counter. The instrument is calibrated with a known standard of ¹³¹I to ensure accurate quantification.

  • Data Analysis: The percentage of ¹³¹I uptake in the thyroid is calculated using the following formula: % Uptake = (Counts per minute in thyroid / Counts per minute in administered dose) x 100

Analysis of Urinary Excretion of Radioactive Iodine (¹³¹I)

This protocol describes a general method for determining the amount of ¹³¹I excreted in the urine of experimental animals.

  • Animal Housing: Following the administration of ¹³¹I and the respective treatments (ammonium iodide, ammonium perchlorate, or control), rats are housed individually in metabolic cages designed to separate urine and feces.

  • Urine Collection: Urine is collected over a specified period (e.g., 24 or 48 hours). The total volume of urine for each animal is recorded.

  • Sample Preparation: An aliquot of the collected urine from each animal is taken for analysis.

  • Radioactivity Measurement: The radioactivity of the urine samples is measured using a gamma counter.

  • Data Analysis: The total amount of ¹³¹I excreted in the urine is calculated by multiplying the radioactivity concentration by the total urine volume. The percentage of the administered dose excreted is then determined.

Mandatory Visualizations

The following diagrams illustrate the key biological and experimental processes discussed in this guide.

Thyroid_Hormone_Synthesis_Pathway Iodide Iodide (I⁻) NIS Sodium-Iodide Symporter (NIS) Iodide->NIS Radioiodide Radioiodide (¹³¹I⁻) Radioiodide->NIS Perchlorate Perchlorate (ClO₄⁻) Perchlorate->NIS Competitive Inhibition Iodide_in_cell Iodide (I⁻) NIS->Iodide_in_cell Transport TPO Thyroid Peroxidase (TPO) Iodide_in_cell->TPO Oxidation Thyroglobulin Thyroglobulin TPO->Thyroglobulin Iodination Hormones Thyroid Hormones (T3, T4) Thyroglobulin->Hormones Proteolysis

Caption: Mechanism of Action of Thyroid Radioprotectants.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase start Acclimatize Rats admin_I131 Administer ¹³¹I start->admin_I131 admin_protectant Administer Radioprotectant (Ammonium Iodide or Perchlorate) or Control admin_I131->admin_protectant housing House in Metabolic Cages admin_protectant->housing euthanasia Euthanize and Collect Thyroid housing->euthanasia collect_urine Collect and Measure Urine Radioactivity housing->collect_urine measure_thyroid Measure Thyroid Radioactivity (Gamma Counter) euthanasia->measure_thyroid data_analysis Calculate % Uptake and % Excretion measure_thyroid->data_analysis collect_urine->data_analysis results Comparative Results data_analysis->results

Caption: Experimental Workflow for Radioprotectant Evaluation.

References

A Comparative Guide to the Spectroscopic Profile of Ammonium Iodide: Experimental vs. Theoretical Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of small molecules like ammonium iodide (also known as "Azane;hydroiodide") is fundamental. Spectroscopic analysis provides a critical window into the molecular structure, bonding, and phase behavior of this compound. This guide offers an objective comparison of experimental spectroscopic data for ammonium iodide against available theoretical models, providing supporting data and detailed methodologies.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative spectroscopic data for ammonium iodide obtained through various experimental techniques. A direct comparison with theoretical data is limited due to the scarcity of published computational studies for this specific compound.

Table 1: Experimental Infrared (IR) Spectroscopic Data for Ammonium Iodide (NH₄I)

Wavenumber (cm⁻¹)AssignmentTemperature (°C)Reference
3128N-H StretchRoom Temp[1]
3115-Room Temp[2]
3105-Room Temp[2]
3070Component of ν₃-150[2]
3030-Low Temp[2]
3017Component of ν₃-150[2]
2970-Low Temp[2]
2787N-H StretchRoom Temp[1]
1629N-H StretchRoom Temp[1]
1403-Low Temp[2]
1397N-H StretchRoom Temp[1]
1395-Room Temp[2]
1391-Room Temp[2]

Table 2: Experimental Raman Spectroscopic Data for Ammonium Iodide (NH₄I)

Wavenumber (cm⁻¹)Assignment/ObservationConditionsReference
287Torsional Transition (Phase III)Low Temp[3][4]
116, 230, 451Bands appearing at high pressure> 5.5 kbar[5]

Theoretical Spectroscopic Data:

Published theoretical spectroscopic data for ammonium iodide is sparse. However, one study calculated the Raman frequencies for the translational optic ν₅TOₘ lattice mode in the disordered phase II of NH₄I as a function of temperature at various fixed pressures.[6] The predicted frequency for this mode is centered around 125 cm⁻¹.[6] This theoretical work provides a basis for comparison when experimental Raman data for this specific lattice mode under varying temperatures and high pressures becomes available.

Experimental Protocols

The methodologies employed to obtain the experimental data cited above are crucial for the reproduction and validation of the findings.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid-state IR analysis, thin films of ammonium iodide were utilized.[2][3] In other studies, the sample was analyzed as a pure compound before being incorporated into a polymer electrolyte.[1] The preparation of suitable layers can be challenging as the compound may turn yellow due to the liberation of iodine.[2]

  • Instrumentation: A Perkin Elmer 883 IR spectrophotometer has been used to record IR patterns.[1] Another study mentions the use of calcium fluoride and rocksalt prisms for investigations in the far-infrared region.[7]

  • Data Acquisition: Spectra were recorded at various temperatures, including room temperature and as low as -150°C and -170°C, to observe phase transitions and their effects on the vibrational modes.[2][3]

Raman Spectroscopy:

  • Sample Preparation: Single crystals of ammonium iodide were grown from aqueous solutions, sometimes using urea as a habit modifier.[5][8] For some experiments, polycrystalline samples were used.[3][4]

  • Instrumentation: A Spex double monochromator with photon-counting detection, coupled with a Coherent Radiation Model 52 Argon-ion laser (using 4880 and 5145 Å lines), has been employed.[8] Another setup involved a Bio-Rad FTS 175C with a Raman accessory.[9]

  • Data Acquisition: Raman spectra were measured under a range of hydrostatic pressures (up to 6.4 kbar) and temperatures (between 130 and 300 K) to determine the phase diagram of NH₄I.[5] Measurements have been conducted using both right-angle and back-scattering geometries.[8]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of ammonium iodide, from sample acquisition to data interpretation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation start Obtain NH4I Sample crystal_growth Single Crystal Growth (Aqueous Solution) start->crystal_growth thin_film Thin Film Deposition start->thin_film poly_sample Polycrystalline Sample start->poly_sample raman_spec Raman Spectroscopy (e.g., FT-Raman) crystal_growth->raman_spec For Phase Studies ir_spec IR Spectroscopy (e.g., FTIR) thin_film->ir_spec For IR Absorption poly_sample->ir_spec poly_sample->raman_spec exp_data Experimental Spectra ir_spec->exp_data raman_spec->exp_data comparison Comparison & Peak Assignment exp_data->comparison theo_data Theoretical Calculations (e.g., DFT) theo_data->comparison conclusion Structural & Phase Characterization comparison->conclusion

Caption: Workflow for Spectroscopic Analysis of Ammonium Iodide.

References

A Comparative Guide to the Catalytic Activity of Ammonium Iodide versus Hypervalent Iodine Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Iodine-Based Catalysis

In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and environmentally benign catalytic systems is paramount. Hypervalent iodine compounds have emerged as powerful metal-free reagents for a wide array of oxidative transformations.[1][2][3] A key development in this area is the use of simple iodide sources, such as ammonium iodide (NH₄I), referred to systematically as "Azane;hydroiodide", in combination with a terminal oxidant to generate catalytically active hypervalent iodine species in situ.[4][5]

This guide provides an objective comparison between the catalytic activity of ammonium iodide-based systems and traditional, pre-formed hypervalent iodine reagents. We present quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying catalytic cycles to assist researchers in selecting the optimal catalytic system for their specific needs.

Data Presentation: Performance in Oxidative Transformations

The primary advantage of using ammonium iodide as a catalyst precursor lies in its ability to facilitate reactions typically requiring stoichiometric amounts of expensive or unstable hypervalent iodine reagents. The in situ generation approach is often more cost-effective and operationally simpler. Below is a comparative summary of performance in representative oxidative reactions.

Table 1: Comparison of Catalytic Systems in the Monochlorination of Anisole

Catalyst SystemReagents & ConditionsYield (%)Reference
Ammonium Iodide (Catalytic) NH₄I (10 mol%), m-CPBA, LiCl, p-TsOH, CH₃CN, rt, 2h93[6]
Iodobenzene (Catalytic) PhI (10 mol%), m-CPBA, LiCl, p-TsOH, CH₃CN, rt, 2h89[6]
PhI(OAc)₂ (Stoichiometric) PhI(OAc)₂, LiCl, CH₃CN, rt~85-95*(Typical yields for similar transformations)

*Comparable yields are widely reported in the literature for stoichiometric reactions, though direct catalytic comparisons are more informative.

Table 2: Comparison of Catalytic Systems in the α-Hydroxylation of β-Ketoesters

Catalyst SystemReagents & ConditionsYield (%)Enantiomeric Ratio (er)Reference
Chiral Ammonium Iodide (Catalytic) Chiral Ammonium Iodide A1 (10 mol%), Imine 4a, H₂O₂, Toluene, 4Å MS, 0°C, 20h8593:7[7]
Chiral Hypervalent Iodine (Stoichiometric) Pre-formed chiral λ³-iodane reagentsHighVariable (up to >99:1)[8]

Note: Direct comparison is challenging as reaction systems differ. However, this illustrates the capability of catalytic ammonium iodide systems in asymmetric synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the reactions cited above.

1. Ammonium Iodide-Catalyzed Monochlorination of Anisole[6]

  • To a solution of anisole (1.0 mmol) in acetonitrile (5 mL) were added ammonium iodide (0.1 mmol), lithium chloride (1.2 mmol), and p-toluenesulfonic acid (1.2 mmol).

  • The mixture was stirred at room temperature, and m-chloroperbenzoic acid (m-CPBA, 1.2 mmol) was added portion-wise over 10 minutes.

  • The reaction was stirred for 2 hours, monitored by TLC.

  • Upon completion, the reaction was quenched with saturated aqueous sodium thiosulfate solution (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers were washed with saturated aqueous sodium bicarbonate (15 mL), brine (15 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue was purified by column chromatography on silica gel to afford 4-chloroanisole.

2. Asymmetric α-Hydroxylation of a β-Ketoester using a Chiral Ammonium Iodide Catalyst[7]

  • To a vial containing the chiral bifunctional ammonium iodide catalyst A1 (0.01 mmol) and 4Å molecular sieves were added a solution of the β-ketoester (0.1 mmol) and aldimine 4a (0.1 mmol) in toluene (1.0 mL).

  • The mixture was cooled to 0°C, and aqueous hydrogen peroxide (30 wt %, 0.2 mmol) was added.

  • The reaction was stirred at 0°C for 20 hours.

  • After the reaction was complete, the mixture was directly purified by flash column chromatography on silica gel to yield the α-hydroxylated product.

Mandatory Visualization: Catalytic Cycles and Workflows

Understanding the underlying mechanisms is key to optimizing reaction conditions and expanding the scope of these catalytic systems.

Catalytic Cycle for Ammonium Iodide Systems

The core of the "this compound" catalytic system is the in situ oxidation of the iodide anion to a hypervalent iodine species, which then performs the desired chemical transformation. The iodide is subsequently reduced and can re-enter the catalytic cycle.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs I_minus I⁻ (from NH₄I) I_plus [I⁺] Active Species I_minus->I_plus Oxidation (e.g., m-CPBA, H₂O₂) I_plus_plus_plus I(III) Species I_plus->I_plus_plus_plus Reaction with Substrate or Further Oxidation I_plus_plus_plus->I_minus Reductive Elimination (Product Formation) Product Product I_plus_plus_plus->Product Oxidant Terminal Oxidant Oxidant->I_minus Substrate Substrate Substrate->I_plus_plus_plus

Caption: In-situ generation of hypervalent iodine from ammonium iodide.

General Workflow for Comparison

The decision to use a catalytic iodide source versus a stoichiometric hypervalent iodine reagent involves a trade-off between the cost and stability of the starting materials and the potential for side reactions or lower efficiency.

Workflow cluster_catalytic Catalytic Route cluster_stoichiometric Stoichiometric Route start Desired Oxidative Transformation cat_choice Use NH₄I (or other I⁻ source) + Terminal Oxidant start->cat_choice stoi_choice Use Pre-formed Hypervalent Iodine Reagent (e.g., PhI(OAc)₂, DMP) start->stoi_choice cat_pros Pros: - Low cost - Stable precursor - Avoids handling of  energetic reagents cat_choice->cat_pros cat_cons Cons: - Requires optimization - Potential side reactions  from oxidant cat_choice->cat_cons stoi_pros Pros: - Well-defined reactivity - High yields - Milder conditions often possible stoi_choice->stoi_pros stoi_cons Cons: - Higher cost - Potential instability - Stoichiometric waste stoi_choice->stoi_cons

Caption: Decision workflow for choosing an iodine-based oxidation method.

References

Safety Operating Guide

Essential Safety and Handling Guide for Ammonium Iodide (Azane;hydroiodide)

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for Ammonium Iodide (also known as Azane;hydroiodide, CAS No. 12027-06-4).

Hazard Identification and Health Effects

Ammonium iodide is a white to light yellow crystalline solid that is hygroscopic (absorbs moisture from the air) and sensitive to light.[1] Exposure to air and light can cause it to turn yellow or brown due to the liberation of iodine.[2] It is crucial to understand its potential hazards before handling.

Potential Health Effects:

  • Eye Contact: Causes serious eye irritation.[3][4]

  • Skin Contact: Causes skin irritation.[3][4] May be harmful if absorbed through the skin.[5]

  • Inhalation: May cause respiratory tract irritation.[3][6][7]

  • Ingestion: Harmful if swallowed.[8] May cause irritation of the digestive tract.[1]

  • Chronic Exposure: Prolonged or repeated exposure, particularly through ingestion, can lead to "iodism" in sensitive individuals, with symptoms including skin rash, running nose, and headache.[9] It may also cause damage to the thyroid through prolonged or repeated exposure. Ingestion of iodides during pregnancy has been linked to adverse effects on the fetus.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling ammonium iodide to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for splash hazards.To protect against eye irritation from dust or splashes.[3][4]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or protective clothing to prevent skin exposure.[1][8] Contaminated clothing should be removed and washed before reuse.[1]To prevent skin irritation and potential absorption.[3][5]
Respiratory Protection A NIOSH (US) or EN 149 (EU) approved respirator should be used when workplace conditions warrant it, such as when dust is generated.[1] A full-face particle respirator (type N100 or P3) may be appropriate.[5]To prevent irritation of the respiratory tract from inhaling dust.[3][6]

Safe Handling and Storage Protocol

Adherence to proper handling and storage procedures is critical to maintaining the stability of ammonium iodide and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle ammonium iodide in a well-ventilated area, preferably in a properly operating chemical fume hood.[3][8]

  • Avoid Dust: Minimize dust generation and accumulation during handling.[1]

  • Personal Hygiene: Wash hands thoroughly after handling the substance.[1] Do not eat, drink, or smoke in the work area.

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]

  • Protect from light, air, and moisture.[1][3] Storing under an inert atmosphere is recommended.[5]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][10]

Emergency and First Aid Procedures

Immediate action is required in case of accidental exposure.

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual from the exposure area to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5]
Skin Contact Remove contaminated clothing and shoes. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid if irritation develops or persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Disposal Plan

Spill Cleanup:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in Section 2.

  • Avoid generating dust.[1]

  • Carefully sweep up the spilled solid material and place it into a suitable, sealed container for disposal.[1][3]

  • After the material has been collected, wash the spill site.[3]

Waste Disposal:

  • Disposal of ammonium iodide waste must be conducted in accordance with all applicable federal, state, and local regulations.

  • This material and its container may be considered hazardous waste.[5]

  • Do not allow the material to enter drains or the environment.[8] Consult with your institution's environmental health and safety office for specific disposal guidance.

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for safely handling ammonium iodide in a laboratory setting.

G Workflow for Handling Ammonium Iodide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Material prep_setup->handle_weigh Begin Work handle_transfer Transfer to Reaction handle_weigh->handle_transfer emergency_spill Spill handle_weigh->emergency_spill clean_decon Decontaminate Glassware handle_transfer->clean_decon Complete Work emergency_exposure Exposure handle_transfer->emergency_exposure clean_dispose Dispose of Waste clean_decon->clean_dispose clean_store Store Securely clean_dispose->clean_store emergency_firstaid First Aid emergency_spill->emergency_firstaid emergency_exposure->emergency_firstaid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.